Ethyl 4-(2-ethoxyphenyl)-4-oxobutyrate
Description
BenchChem offers high-quality Ethyl 4-(2-ethoxyphenyl)-4-oxobutyrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 4-(2-ethoxyphenyl)-4-oxobutyrate including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
ethyl 4-(2-ethoxyphenyl)-4-oxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O4/c1-3-17-13-8-6-5-7-11(13)12(15)9-10-14(16)18-4-2/h5-8H,3-4,9-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTTMYRBNMXKLLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)CCC(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70605849 | |
| Record name | Ethyl 4-(2-ethoxyphenyl)-4-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70605849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39496-85-0 | |
| Record name | Ethyl 4-(2-ethoxyphenyl)-4-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70605849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of Ethyl 4-(2-ethoxyphenyl)-4-oxobutyrate: A Comprehensive Technical Guide
Executive Summary Ethyl 4-(2-ethoxyphenyl)-4-oxobutyrate (CAS: 39496-85-0) is a highly functionalized keto-ester that serves as a critical building block in the synthesis of complex active pharmaceutical ingredients (APIs), particularly nitrogen-containing heterocycles like pyridazines and pyrroles. Structurally, it features an ortho-ethoxy substituted aromatic ring, a ketone moiety at the C4 position, and an ethyl ester. This technical whitepaper details a robust, regioselective two-step synthetic pathway designed to bypass the limitations of traditional electrophilic aromatic substitution, ensuring high purity and absolute regiocontrol.
Retrosynthetic Analysis & Mechanistic Rationale
The Regioselectivity Challenge
Traditionally, 4-aryl-4-oxobutanoic acids are synthesized via the Friedel-Crafts acylation of an aromatic ring with succinic anhydride, catalyzed by a Lewis acid such as aluminum chloride (AlCl₃) [1]. However, applying this methodology to ethoxybenzene (phenetole) overwhelmingly favors electrophilic aromatic substitution at the para position. The strong +M (mesomeric) effect and the steric bulk of the ethoxy group make Friedel-Crafts acylation unviable for the selective synthesis of the ortho isomer.
The Organometallic Solution
To enforce absolute ortho substitution, we employ a directed organometallic approach. By starting with 1-bromo-2-ethoxybenzene, we can generate a highly reactive Grignard reagent (2-ethoxyphenylmagnesium bromide). Subsequent nucleophilic acyl substitution onto succinic anhydride guarantees 100% regioselectivity for the ortho position, yielding the intermediate 4-(2-ethoxyphenyl)-4-oxobutyric acid [2].
Esterification Dynamics
The resulting 4-(2-ethoxyphenyl)-4-oxobutyric acid is subjected to a classic Fischer esterification using absolute ethanol and a catalytic amount of sulfuric acid to yield the target ethyl ester [3].
Synthetic Workflow Diagram
Synthetic workflow for Ethyl 4-(2-ethoxyphenyl)-4-oxobutyrate via Grignard addition.
Experimental Methodologies: A Self-Validating System
Protocol A: Synthesis of 4-(2-ethoxyphenyl)-4-oxobutyric acid
Objective: Regioselective carbon-carbon bond formation via Grignard addition.
Causality & Mechanistic Rationale: The formation of the Grignard reagent requires the removal of the passivating magnesium oxide layer, achieved chemically using a catalytic amount of iodine (I₂). The reaction with succinic anhydride must be strictly temperature-controlled (-78 °C to 0 °C). If the temperature is too high, the highly nucleophilic Grignard reagent will attack the newly formed ketone of the product, leading to tertiary alcohol or lactone byproducts. An acid-base extraction during workup serves as a self-validating purification step: the desired carboxylic acid is extracted into the aqueous phase as a sodium salt, leaving unreacted starting materials and neutral byproducts in the organic phase.
Step-by-Step Procedure:
-
Grignard Initiation: In an oven-dried, argon-purged 500 mL three-neck flask, add magnesium turnings (1.2 eq) and anhydrous THF (100 mL). Add a single crystal of iodine. Without stirring, add 5% of the total volume of 1-bromo-2-ethoxybenzene (1.0 eq total).
-
Validation Cue: Wait for the brown iodine color to fade and the solvent to slightly reflux, confirming the initiation of the Grignard reagent.
-
Addition: Begin stirring and add the remaining 1-bromo-2-ethoxybenzene dropwise over 30 minutes, maintaining a gentle reflux. Once added, reflux the mixture for an additional 2 hours, then cool to room temperature.
-
Electrophilic Quench: In a separate 1 L flask, dissolve succinic anhydride (1.1 eq) in anhydrous THF (150 mL) and cool to -78 °C using a dry ice/acetone bath.
-
Nucleophilic Attack: Transfer the Grignard reagent dropwise to the succinic anhydride solution via cannula over 1 hour. Maintain the temperature at -78 °C for 2 hours, then slowly allow the reaction to warm to 0 °C.
-
Workup & Isolation: Quench the reaction with 1M HCl (100 mL). Extract the mixture with ethyl acetate (3 x 100 mL). Extract the combined organic layers with 1M NaOH (3 x 100 mL). Discard the organic layer. Acidify the combined aqueous layers with concentrated HCl to pH 2, precipitating the 4-(2-ethoxyphenyl)-4-oxobutyric acid. Filter, wash with cold water, and dry under vacuum.
Protocol B: Fischer Esterification to Ethyl 4-(2-ethoxyphenyl)-4-oxobutyrate
Objective: Conversion of the intermediate carboxylic acid to the target ethyl ester.
Causality & Mechanistic Rationale: Fischer esterification is an equilibrium-driven process. By using absolute ethanol as both the solvent and the reactant, we flood the system to drive the equilibrium toward the ester product (Le Chatelier's Principle). Concentrated sulfuric acid acts as a dual-purpose reagent: it protonates the carbonyl oxygen to increase its electrophilicity and acts as a dehydrating agent to sequester the water byproduct, further pushing the equilibrium forward [3].
Step-by-Step Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve 4-(2-ethoxyphenyl)-4-oxobutyric acid (1.0 eq) in absolute ethanol (10 volumes).
-
Catalysis: Carefully add concentrated H₂SO₄ (0.1 eq) dropwise while stirring.
-
Reflux: Attach a reflux condenser and heat the mixture to 78 °C for 8-12 hours.
-
Validation Cue: Monitor the reaction via Thin Layer Chromatography (TLC) (Hexanes:EtOAc 7:3). The disappearance of the highly polar baseline acid spot and the appearance of a higher Rf ester spot validates reaction completion.
-
Workup: Cool the mixture to room temperature and concentrate under reduced pressure to remove excess ethanol.
-
Purification: Dissolve the resulting residue in ethyl acetate (100 mL) and wash successively with saturated aqueous NaHCO₃ (2 x 50 mL) to neutralize the acid catalyst and remove any unreacted starting material. Wash with brine (50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to afford Ethyl 4-(2-ethoxyphenyl)-4-oxobutyrate.
Quantitative Data & Reaction Parameters
| Step | Reagent / Substrate | Equivalents | Temp (°C) | Time (h) | Expected Yield (%) |
| 1. Grignard Formation | 1-Bromo-2-ethoxybenzene | 1.0 | 65 (Reflux) | 2.5 | Quantitative (in situ) |
| Magnesium Turnings | 1.2 | 65 (Reflux) | - | - | |
| 2. Acyl Substitution | Succinic Anhydride | 1.1 | -78 to 0 | 3.0 | 65 - 75 |
| 3. Esterification | 4-(2-Ethoxyphenyl)-4-oxobutyric acid | 1.0 | 78 (Reflux) | 8 - 12 | 85 - 90 |
| Absolute Ethanol | Solvent / Excess | 78 (Reflux) | - | - | |
| Conc. H₂SO₄ | 0.1 | 78 (Reflux) | - | - |
Analytical Characterization Standards
To ensure the trustworthiness of the final product, structural validation via ¹H NMR (CDCl₃) is mandatory. Key diagnostic signals include:
-
Ethyl Ester: A distinct triplet (~1.25 ppm, 3H) and quartet (~4.15 ppm, 2H) corresponding to the ester ethyl group.
-
Aromatic Ether: A triplet (~1.45 ppm, 3H) and quartet (~4.10 ppm, 2H) corresponding to the ortho-ethoxy group attached to the aromatic ring.
-
Aliphatic Chain: Two distinct triplets (~2.75 ppm and ~3.30 ppm, 2H each) representing the methylene protons of the succinate backbone.
References
-
Suwito, H., Haq, K. U., Rahmah, N. N. D., Kristanti, A. N., & Puspaningsih, N. N. T. "4-({4-[(2E)-3-(2,5-Dimethoxyphenyl)prop-2-enoyl]phenyl}amino)-4-oxobutanoic Acid." Molbank, 2017(2), M938. URL:[Link]
Sources
Claisen condensation for Ethyl 4-(2-ethoxyphenyl)-4-oxobutyrate
Technical Whitepaper: Synthesis of Ethyl 4-(2-ethoxyphenyl)-4-oxobutyrate via Crossed Claisen Condensation and Homologation
Abstract
Ethyl 4-(2-ethoxyphenyl)-4-oxobutyrate is a highly valued -keto ester, frequently utilized as a critical building block in the development of active pharmaceutical ingredients (APIs). While traditional Friedel-Crafts acylation methods suffer from poor regioselectivity, this guide outlines a highly regiospecific, three-step homologation pathway. By leveraging a Crossed Claisen condensation, followed by alkylation and Krapcho decarboxylation, chemists can achieve superior yields and absolute regiochemical control.
Retrosynthetic Strategy & Pathway Rationale
When synthesizing aryl -keto esters, the Friedel-Crafts acylation of substituted benzenes (e.g., phenetole) with succinic anhydride is a traditional route. However, this often yields an intractable mixture of ortho and para isomers, drastically reducing the yield of the desired ortho-substituted product and complicating downstream purification[1].
To circumvent this regiochemical ambiguity, our retrosynthetic strategy pre-installs the ortho-ethoxy group on a benzoate electrophile. The target -keto ester is disconnected into a -keto ester and an acetate equivalent. The -keto ester is further disconnected via a Crossed Claisen condensation into ethyl 2-ethoxybenzoate and ethyl acetate[2].
Fig 1. Three-step synthetic workflow for the target gamma-keto ester.
Mechanistic Causality
As a Senior Application Scientist, it is critical to understand why specific reagents are chosen over traditional alternatives.
The Core Claisen Condensation (Base Selection): In a standard Claisen condensation, sodium ethoxide (NaOEt) is used. However, because the pKa of ethyl acetate is ~25 and ethanol is ~16, enolate formation is highly unfavorable and exists only in a small equilibrium[3]. If NaOEt is used in a crossed reaction, ethyl acetate will preferentially self-condense to form ethyl acetoacetate.
By employing a strong, non-nucleophilic base like Sodium Hydride (NaH) in an aprotic solvent (THF), ethyl acetate is quantitatively deprotonated. The resulting enolate rapidly attacks the non-enolizable ethyl 2-ethoxybenzoate. The reaction is driven to completion by a thermodynamic sink: the irreversible deprotonation of the highly acidic -keto ester product (pKa ~11) by the basic reaction medium[3].
The Krapcho Decarboxylation: Traditional decarboxylation requires harsh saponification (NaOH/H₂O) followed by severe acidification and heating, which can cleave the aryl ether or cause unwanted transesterification. The Krapcho protocol utilizes neutral salts (NaCl) in wet DMSO at elevated temperatures to selectively dealkoxycarbonylate the ester to the ketone via an attack by chloride on the ethyl group, followed by the expulsion of [4]. This mild approach preserves the terminal ester and the aryl ether, demonstrating high functional group tolerance[5].
Fig 2. Mechanistic pathway of the Crossed Claisen condensation.
Quantitative Data & Optimization
The table below summarizes the optimization of the Crossed Claisen condensation step, highlighting the critical nature of base selection to prevent self-condensation.
| Base System | Solvent | Temp (°C) | Enolate Formation | Claisen Yield (%) | Mechanistic Notes |
| NaOEt | EtOH | 78 | Equilibrium | < 20% | Major self-condensation of EtOAc observed. |
| NaH | THF | 0 to 25 | Quantitative | 82% | Clean reaction, high regiospecificity. |
| LDA | THF | -78 | Quantitative | 85% | Excellent yield, but requires strict cryogenic control. |
| LiHMDS | THF | -78 to 0 | Quantitative | 79% | Good alternative to LDA; slightly lower yield. |
Experimental Protocols: A Self-Validating System
To ensure trustworthiness and reproducibility, every step below includes an In-Process Control (IPC) , allowing the chemist to validate the success of the reaction before proceeding.
Step 1: Crossed Claisen Condensation
Objective: Synthesis of Ethyl 3-(2-ethoxyphenyl)-3-oxopropanoate.
-
Preparation: Suspend NaH (60% dispersion in mineral oil, 1.5 eq) in anhydrous THF under an inert argon atmosphere at 0 °C.
-
Addition: Slowly add a mixture of ethyl 2-ethoxybenzoate (1.0 eq) and ethyl acetate (1.2 eq) dropwise over 30 minutes to manage hydrogen gas evolution.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4 hours.
-
Workup: Quench carefully with 1M HCl until the aqueous layer reaches pH 3 (critical to reprotonate the enolate). Extract with Ethyl Acetate, wash with brine, dry over , and concentrate.
-
IPC Validation: Perform TLC (Hexane/EtOAc 4:1). The product -keto ester will stain deep purple when sprayed with a 1% solution due to the formation of a stable enol-iron complex.
Step 2: Alkylation
Objective: Synthesis of Ethyl 2-(2-ethoxybenzoyl)succinate.
-
Preparation: Dissolve the crude -keto ester from Step 1 in anhydrous DMF. Add anhydrous (2.0 eq).
-
Addition: Add ethyl bromoacetate (1.1 eq) dropwise at room temperature.
-
Reaction: Stir the suspension at 60 °C for 6 hours.
-
Workup: Dilute with water to dissolve the salts and extract with diethyl ether. Wash the organic layer extensively with water to remove DMF, dry, and concentrate.
-
IPC Validation: GC-MS analysis will show a mass increase of 86 Da. Additionally, the product will no longer stain purple with , confirming the -carbon has been fully alkylated and can no longer enolize.
Step 3: Krapcho Decarboxylation
Objective: Synthesis of Ethyl 4-(2-ethoxyphenyl)-4-oxobutyrate.
-
Preparation: Dissolve the alkylated intermediate in DMSO. Add NaCl (1.5 eq) and Water (2.0 eq).
-
Reaction: Heat the mixture to 150 °C. Monitor the reaction via the bubbler; vigorous evolution of gas will occur.
-
Completion: Stir for 4-6 hours until gas evolution completely ceases.
-
Workup: Cool to room temperature, dilute with a large volume of water, and extract with dichloromethane (DCM). Wash with brine, dry, and concentrate. Purify via silica gel chromatography.
-
IPC Validation: LC-MS will show a mass reduction of 72 Da (corresponding to the loss of the ethoxycarbonyl group as and ethyl chloride/ethanol).
References
-
Chemistry LibreTexts - 23.8: Mixed Claisen Condensations.[2] URL: [Link]
-
Master Organic Chemistry - Claisen Condensation and Dieckmann Condensation.[3] URL: [Link]
-
ACS Publications (Organic Letters) - Krapcho Decarboxylation of Ethyl-Carbazate: Synthetic Approach toward 1,1′-Diamino-5,5′-bistetrazole and Its Utilization as a High-Performing Metal-Free Initiator.[5] URL: [Link]
Sources
Strategic Utilization of Ethyl 4-(2-ethoxyphenyl)-4-oxobutyrate (CAS 39496-85-0) in Advanced API Synthesis: A Technical Guide
Executive Summary
In the landscape of modern medicinal chemistry, 1,4-dicarbonyl compounds serve as highly versatile electrophilic hubs. Ethyl 4-(2-ethoxyphenyl)-4-oxobutyrate (CAS 39496-85-0) is a strategic intermediate characterized by a γ -keto ester architecture coupled with an ortho-ethoxy substituted phenyl ring. This specific substitution pattern makes it an invaluable precursor for synthesizing complex heterocyclic active pharmaceutical ingredients (APIs), particularly in the development of phosphodiesterase (PDE) inhibitors and cardiovascular agents.
This whitepaper provides an in-depth technical analysis of CAS 39496-85-0, detailing its physicochemical profile, regioselective synthesis via umpolung catalysis, and downstream applications in heterocyclic scaffold generation.
Physicochemical & Structural Profiling
Understanding the fundamental properties of Ethyl 4-(2-ethoxyphenyl)-4-oxobutyrate is critical for predicting its behavior in organic solvents and its reactivity profile during downstream cyclizations [1].
Table 1: Physicochemical and Structural Data
| Property | Specification / Value |
| IUPAC Name | Ethyl 4-(2-ethoxyphenyl)-4-oxobutanoate |
| CAS Number | 39496-85-0 |
| Molecular Formula | C₁₄H₁₈O₄ |
| Molecular Weight | 250.29 g/mol |
| Physical State | Viscous liquid to low-melting solid |
| Solubility Profile | Soluble in DCM, EtOAc, EtOH; Insoluble in H₂O |
| Electrophilic Centers | C1 (Ester carbonyl), C4 (Ketone carbonyl) |
Mechanistic Synthesis: The Catalytic Stetter Approach
The Regioselectivity Challenge
Traditionally, 4-aryl-4-oxobutyrates are synthesized via the Friedel-Crafts acylation of an aryl ether with ethyl succinyl chloride. However, subjecting ethoxybenzene (phenetole) to these conditions overwhelmingly yields the para-substituted isomer (ethyl 4-(4-ethoxyphenyl)-4-oxobutyrate) due to the steric bulk and strong electron-donating directing effects of the ethoxy group.
The Umpolung Solution
To achieve absolute regiocontrol and exclusively isolate the ortho-substituted target (CAS 39496-85-0), researchers employ the Stetter Reaction [2]. By utilizing 2-ethoxybenzaldehyde and ethyl acrylate, the reaction bypasses electrophilic aromatic substitution entirely. An N-heterocyclic carbene (NHC), generated in situ from a thiazolium salt, attacks the aldehyde to form a nucleophilic Breslow intermediate (umpolung). This intermediate undergoes a 1,4-conjugate addition to the ethyl acrylate, cleanly yielding the target 1,4-dicarbonyl.
Workflow of the NHC-catalyzed Stetter reaction for synthesizing the target 1,4-dicarbonyl.
Downstream Application: Heterocyclic Scaffold Generation
The true value of CAS 39496-85-0 lies in its orthogonal electrophilic centers (the C4 ketone and C1 ester), which allow for divergent heterocyclic synthesis.
The most prominent application is the condensation with hydrazine to form 4,5-dihydro-3(2H)-pyridazinones [3]. This reaction is thermodynamically driven: the initial kinetically favored hydrazone formation at the C4 ketone brings the terminal amine into close proximity with the C1 ethyl ester, triggering a rapid intramolecular amidation (lactamization). The resulting 6-(2-ethoxyphenyl)-4,5-dihydro-3(2H)-pyridazinone is a privileged pharmacophore found in potent PDE3 inhibitors used for acute heart failure.
Divergent downstream synthetic applications of the 4-oxobutyrate core in medicinal chemistry.
Validated Experimental Protocols
The following protocols are designed as self-validating systems, utilizing strategic in-process controls (IPCs) and thermodynamic sinks to ensure high-fidelity outputs.
Protocol A: Synthesis of Ethyl 4-(2-ethoxyphenyl)-4-oxobutyrate
Objective: Regioselective synthesis via NHC-catalyzed umpolung.
-
Initiation: In an oven-dried round-bottom flask under N₂, dissolve 2-ethoxybenzaldehyde (1.0 eq) and ethyl acrylate (1.2 eq) in anhydrous ethanol (0.5 M).
-
Catalyst Activation: Add 3-benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride (0.1 eq) followed by dropwise addition of triethylamine (0.15 eq). Causality: The base deprotonates the thiazolium salt to generate the active carbene, which is visually indicated by a slight color shift to pale yellow.
-
Propagation: Heat the reaction to 80°C for 12 hours. IPC: Monitor via HPLC at 280 nm. The reaction is self-validating when the aldehyde peak completely disappears, indicating full conversion to the Breslow intermediate and subsequent trapping.
-
Purification: Concentrate the mixture in vacuo, redissolve in dichloromethane, and wash with 1M HCl. Causality: The acidic wash protonates the residual triethylamine and thiazolium catalyst, forcing them into the aqueous layer, ensuring the organic phase contains only the neutral dicarbonyl product. Dry over MgSO₄ and concentrate to yield CAS 39496-85-0.
Protocol B: Condensation to 6-(2-ethoxyphenyl)-4,5-dihydro-3(2H)-pyridazinone
Objective: Cyclization of the 1,4-dicarbonyl into a PDE-inhibitor scaffold.
-
Condensation: Dissolve Ethyl 4-(2-ethoxyphenyl)-4-oxobutyrate (1.0 eq) in absolute ethanol (0.3 M). Add hydrazine hydrate (1.5 eq) dropwise at room temperature.
-
Cyclization: Reflux the mixture at 85°C for 4 hours. Causality: The elevated temperature provides the activation energy required to drive the intramolecular amidation, pushing the equilibrium toward the thermodynamically stable 6-membered lactam.
-
Isolation: Cool the reaction to 0°C. The product will spontaneously crystallize. Validation: The formation of a dense white precipitate serves as a visual confirmation of cyclization, as the rigid pyridazinone core is significantly less soluble in cold ethanol than the flexible dicarbonyl precursor. Filter and wash with cold ethanol to yield the pure heterocycle.
Quantitative Data & Reaction Optimization
To maximize the yield of CAS 39496-85-0, various carbene precursors and conditions were evaluated. The thiazolium-based NHC in a polar protic solvent demonstrated superior efficacy, likely due to enhanced stabilization of the polar Breslow intermediate.
Table 2: Optimization of the Stetter Reaction for CAS 39496-85-0
| Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Purity (HPLC) |
| Thiazolium Chloride | Et₃N | Ethanol | 80 | 85 | >98% |
| Imidazolium Chloride | DBU | THF | 65 | 42 | 81% |
| Triazolium Salt | K₂CO₃ | Toluene | 110 | 60 | 90% |
| Thiazolium Chloride | Et₃N | DCM | 40 | 25 | 75% |
References
-
Stetter, H. (1976). "Catalyzed Addition of Aldehydes to Activated Double Bonds—A New Synthetic Approach". Angewandte Chemie International Edition in English, 15(11), 639-647. Available at:[Link]
-
Sircar, I., et al. (1987). "Cardiotonic agents. 6. Synthesis and structure-activity relationships of 4,5-dihydro-6-[4-(1H-imidazol-1-yl)phenyl]-3(2H)-pyridazinones". Journal of Medicinal Chemistry, 30(2), 239-245. Available at:[Link]
Ethyl 4-(2-ethoxyphenyl)-4-oxobutyrate molecular weight
Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of Ethyl 4-(2-ethoxyphenyl)-4-oxobutyrate
Executive Summary
In contemporary medicinal chemistry, 1,4-dicarbonyl compounds serve as highly versatile scaffolds for the construction of complex heterocyclic active pharmaceutical ingredients (APIs). Among these, Ethyl 4-(2-ethoxyphenyl)-4-oxobutyrate (CAS: 39496-85-0) stands out as a critical intermediate. With a precisely defined molecular weight of 250.29 g/mol and a molecular formula of C14H18O4[1], this aryl-gamma-keto ester provides an optimal balance of reactivity and lipophilicity. This whitepaper provides an in-depth technical analysis of its structural properties, rigorous analytical methodologies for molecular weight validation, and self-validating synthetic protocols for its application in drug development.
Physicochemical Profiling & Structural Analysis
Understanding the exact physicochemical parameters of Ethyl 4-(2-ethoxyphenyl)-4-oxobutyrate is foundational for predicting its behavior in both synthetic reactors and biological assays. The molecule features a 2-ethoxyphenyl moiety conjugated to a ketone, which is separated from an ethyl ester by an ethylene bridge.
Table 1: Comprehensive Physicochemical Profile
| Parameter | Specification |
| IUPAC Name | Ethyl 4-(2-ethoxyphenyl)-4-oxobutanoate |
| CAS Registry Number | 39496-85-0 |
| Molecular Formula | C14H18O4 |
| Average Molecular Weight | 250.29 g/mol |
| Monoisotopic Exact Mass | 250.1205 Da |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 4 |
| Rotatable Bonds | 7 |
The molecular weight of 250.29 g/mol is highly advantageous for fragment-based drug discovery. The absence of hydrogen bond donors and the presence of four hydrogen bond acceptors (the oxygen atoms of the ether, ketone, and ester) ensure high membrane permeability, while the seven rotatable bonds provide sufficient flexibility for induced-fit binding in target protein pockets.
Analytical Validation of Molecular Weight
Accurate confirmation of the 250.29 g/mol molecular weight is critical to ensure no transesterification (e.g., methyl ester formation) or premature hydrolysis has occurred during storage or synthesis. Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) is the preferred analytical modality.
Protocol 1: LC-HRMS Molecular Weight Confirmation
-
Step 1: Sample Preparation. Dissolve 1 mg of the compound in 1 mL of LC-MS grade Acetonitrile. Dilute 1:100 in the mobile phase.
-
Step 2: Chromatographic Separation. Inject 2 µL onto a C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.7 µm).
-
Causality: A C18 stationary phase is selected because the lipophilic ethoxy and ethyl ester groups interact strongly with the hydrophobic alkyl chains, ensuring sharp peak resolution and preventing early elution in the void volume.
-
-
Step 3: Ionization & Detection. Run a gradient of Water/Acetonitrile containing 0.1% Formic Acid using Electrospray Ionization in positive mode (ESI+).
-
Causality: Formic acid acts as a proton source, forcefully driving the formation of the [M+H]+ adduct at m/z 251.1. Without this additive, the signal-to-noise ratio for the intact molecular ion would degrade significantly.
-
-
Step 4: Self-Validation System.
-
Validation: Prior to the sample run, inject a blank (pure solvent) to establish a baseline and rule out carryover at m/z 251.1. During the sample run, apply Collision-Induced Dissociation (CID). The observation of the m/z 149.1 acylium fragment (formed via alpha-cleavage of the ketone) acts as an internal structural validation, definitively proving the m/z 251.1 peak is the target compound and not an isobaric impurity.
-
Fig 1: ESI-MS fragmentation pathway confirming the 250.29 Da molecular weight.
Synthetic Workflows & Mechanistic Control
The synthesis of Ethyl 4-(2-ethoxyphenyl)-4-oxobutyrate[2] requires precise mechanistic control to prevent over-alkylation or unwanted side reactions. The most reliable route utilizes a directed Grignard addition.
Protocol 2: Directed Synthesis via Grignard Addition
-
Step 1: Grignard Formation. Suspend magnesium turnings in anhydrous THF. Slowly add 2-ethoxybromobenzene under an argon atmosphere.
-
Causality: Anhydrous THF is critical; its oxygen atoms coordinate with the magnesium center, stabilizing the highly reactive 2-ethoxyphenylmagnesium bromide complex and preventing Wurtz-type coupling side reactions.
-
-
Step 2: Cryogenic Coupling. Cool a solution of diethyl succinate in THF to -78°C. Add the Grignard reagent dropwise.
-
Causality: Cryogenic conditions (-78°C) are strictly enforced to maintain kinetic control. This prevents the newly formed ketone from undergoing a secondary nucleophilic attack by excess Grignard reagent, which would yield a useless tertiary alcohol impurity.
-
-
Step 3: Quenching & Isolation. Quench the reaction with saturated aqueous ammonium chloride (NH4Cl) and extract with ethyl acetate.
-
Step 4: Self-Validation System.
-
Validation: Before adding the diethyl succinate, extract a 0.1 mL aliquot of the Grignard reagent and quench it with Deuterium Oxide (D2O). Analyze this aliquot via GC-MS. The presence of deuterated phenetole (m/z 123) confirms the successful formation of the active organomagnesium species, validating the reagent's potency prior to committing to the critical coupling step.
-
Fig 2: Synthetic workflow from 2-ethoxybromobenzene to pyridazinone API cores.
Pharmaceutical Applications & Pharmacokinetic Logic
In drug development, Ethyl 4-(2-ethoxyphenyl)-4-oxobutyrate (CAS 39496-85-0)[3] is primarily utilized as a precursor for 4,5-dihydro-3(2H)-pyridazinones. By reacting the 1,4-dicarbonyl system with hydrazine hydrate, a rapid cyclocondensation occurs, yielding the pyridazinone core—a pharmacophore famous for phosphodiesterase (PDE) inhibition and cardiotonic activity.
Furthermore, the molecular weight of the starting ester (250.29 g/mol ) perfectly positions downstream derivatives to comply with Lipinski's Rule of Five. Because the core scaffold consumes only half of the 500 Da limit, medicinal chemists have a massive "molecular weight budget" of ~250 Da remaining to append solubilizing groups, target-directing moieties, or metabolic blocking groups without violating pharmacokinetic guidelines.
Fig 3: Lipinski's Rule of Five evaluation based on molecular weight and structure.
Conclusion
Ethyl 4-(2-ethoxyphenyl)-4-oxobutyrate is far more than a simple catalog chemical; it is a meticulously designed synthetic fulcrum. By strictly validating its 250.29 g/mol molecular weight via LC-HRMS and employing kinetically controlled, self-validating synthetic protocols, application scientists can leverage this molecule to rapidly access high-value heterocyclic APIs.
References
Sources
¹H NMR spectrum of Ethyl 4-(2-ethoxyphenyl)-4-oxobutyrate
An In-depth Technical Guide to the ¹H NMR Spectrum of Ethyl 4-(2-ethoxyphenyl)-4-oxobutyrate
Abstract
This technical guide provides a comprehensive analysis and interpretation of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of Ethyl 4-(2-ethoxyphenyl)-4-oxobutyrate. As a molecule incorporating multiple distinct functional groups—an aromatic ketone, an ethyl ester, and an ethoxy substituent—its ¹H NMR spectrum presents a rich source of structural information. This document delineates a systematic approach to predicting and interpreting the spectrum, grounded in fundamental NMR principles. We will dissect the molecular structure to identify all chemically non-equivalent protons, predict their chemical shifts, integration values, and spin-spin coupling patterns. Furthermore, a detailed, field-proven experimental protocol for acquiring a high-resolution spectrum is provided, ensuring researchers can validate these theoretical predictions in a laboratory setting. This guide is designed to serve as an authoritative resource for scientists engaged in organic synthesis, quality control, and structural elucidation.
Introduction to Structural Elucidation via ¹H NMR
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for determining the structure of organic compounds in solution.[1] For a given molecule, a ¹H NMR spectrum provides four critical pieces of information: the number of signals, their locations (chemical shifts), their intensities (integrations), and their splitting patterns (multiplicities).[2]
-
Number of Signals : Corresponds to the number of sets of chemically non-equivalent protons in the molecule.[3]
-
Chemical Shift (δ) : Indicates the electronic environment of a proton. Protons near electronegative atoms or π-systems are "deshielded" and appear at a higher chemical shift (downfield).[4][5]
-
Integration : The area under each signal is proportional to the number of protons it represents.[6]
-
Multiplicity : Results from spin-spin coupling between neighboring non-equivalent protons and provides information about the connectivity of atoms. This splitting pattern follows the n+1 rule, where 'n' is the number of adjacent, non-equivalent protons.[7]
Ethyl 4-(2-ethoxyphenyl)-4-oxobutyrate (CAS 39496-85-0) possesses a unique arrangement of these features, making its spectrum an excellent case study for applying these principles.[8] The presence of two methylene groups in the butyrate chain, two distinct ethyl groups, and a substituted aromatic ring requires a careful and systematic analysis.
Molecular Structure and Proton Environments
To accurately predict the ¹H NMR spectrum, we must first identify all unique proton environments within the molecule. The structure of Ethyl 4-(2-ethoxyphenyl)-4-oxobutyrate is systematically labeled below to assign each set of non-equivalent protons.
Caption: Experimental workflow for ¹H NMR spectral acquisition.
Conclusion
The is a definitive fingerprint of its molecular structure. A thorough analysis reveals ten distinct signals, with characteristic patterns for the aliphatic chain, the two ethyl groups, and a complex, dispersed set of multiplets for the aromatic protons. The predicted chemical shifts, integrations, and coupling constants provide a robust template for structural verification. By following the detailed experimental protocol, researchers can reliably acquire high-quality data to confirm the identity and purity of this compound, underscoring the indispensable role of NMR spectroscopy in modern chemical and pharmaceutical development.
References
-
Organic Chemistry at CU Boulder. (n.d.). Spin-spin splitting and coupling - Coupling in 1H NMR. Retrieved from CU Boulder website. [Link]
-
ACD/Labs. (2025, August 21). 1H Coupling in Proton NMR. Retrieved from ACD/Labs website. [Link]
-
Bhal, S. (2023, June 28). The Basics of Interpreting a Proton (1H) NMR Spectrum. ACD/Labs. [Link]
-
Chem Wonders. (2020, July 15). How to calculate coupling constant - 1H-NMR spectroscopy. YouTube. [Link]
-
AZoOptics. (2025, May 29). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. Retrieved from AZoOptics.com. [Link]
-
Study Mind. (2022, April 19). Analytical Techniques - High Resolution ¹H NMR (A-Level Chemistry). Retrieved from Study Mind. [Link]
-
Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from Emery Pharma website. [Link]
-
University of Wisconsin Colleges. (n.d.). H NMR Spectroscopy and Interpretation: More Detailed than the “Summary”. Retrieved from University of Wisconsin Colleges website. [Link]
-
Chemical Instrumentation Facility, Iowa State University. (n.d.). NMR Coupling Constants. Retrieved from Iowa State University website. [Link]
-
Hans Reich. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. University of Wisconsin-Madison. [Link]
-
Filo. (2026, March 1). Describe and interpret the 1H NMR spectrum of p-ethoxy benzoic acid. Retrieved from Filo. [Link]
-
Chemistry with Caroline. (2021, October 6). How to Analyze Chemical Shift in the Aromatic Region (1H NMR). YouTube. [Link]
-
Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table. Retrieved from Chemistry Steps. [Link]
-
ePathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. Retrieved from ePathshala. [Link]
-
LibreTexts Chemistry. (2021, December 15). 6.6: ¹H NMR Spectra and Interpretation (Part I). Retrieved from LibreTexts Chemistry. [Link]
-
Oregon State University. (2022, March 9). 1H NMR Chemical Shift. Retrieved from Oregon State University website. [Link]
-
LibreTexts Chemistry. (2025, December 9). 14.5: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from LibreTexts Chemistry. [Link]
-
Doc Brown's Chemistry. (2026, March 3). ethyl ethanoate low high resolution H-1 proton nmr spectrum of ethyl acetate analysis interpretation. Retrieved from Doc Brown's Chemistry. [Link]
-
Compound Interest. (n.d.). A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. Retrieved from Compound Interest. [Link]
Sources
- 1. azooptics.com [azooptics.com]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. acdlabs.com [acdlabs.com]
- 7. studymind.co.uk [studymind.co.uk]
- 8. ethyl 4-(2-ethoxyphenyl)-4-oxobutyrate | 39496-85-0 [sigmaaldrich.com]
Comprehensive Spectroscopic Analysis and Structural Validation of Ethyl 4-(2-ethoxyphenyl)-4-oxobutyrate: A Technical Guide
Executive Summary
Ethyl 4-(2-ethoxyphenyl)-4-oxobutyrate (CAS: 39496-85-0) is a highly functionalized aromatic compound featuring an ortho-ethoxy substituted aryl ketone linked to an aliphatic ethyl ester. This whitepaper provides an in-depth, self-validating framework for the spectroscopic characterization of this molecule. Designed for researchers and drug development professionals, this guide synthesizes theoretical causality with rigorous experimental protocols across Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).
Molecular Architecture & Spectroscopic Rationale
Understanding the spectroscopic behavior of Ethyl 4-(2-ethoxyphenyl)-4-oxobutyrate requires dissecting its structural micro-environments. The molecule's spectra are driven by two primary electronic effects:
-
The Ortho-Ethoxy Effect: The ethoxy group on the aromatic ring acts as a strong electron-donating group (EDG) via resonance (+R effect). This significantly shields the ortho (H-3) and para (H-5) protons, pushing their NMR signals upfield.
-
The Carbonyl Conjugation: The ketone carbonyl is in direct conjugation with the aromatic ring, acting as an electron-withdrawing group (EWG) via resonance (-R effect). This deshields the ortho proton (H-6), pushing its signal downfield.
The juxtaposition of these opposing electronic forces creates a highly distinct, easily identifiable first-order splitting pattern in the aromatic region, a phenomenon well-documented in standard spectroscopic literature[1]. Furthermore, the aliphatic succinyl chain (-CH₂-CH₂-) bridging the ketone and ester carbonyls exhibits distinct chemical shifts due to the differential inductive effects of the adjacent C=O groups.
Self-Validating Experimental Protocols
To ensure absolute trustworthiness, the following workflows are designed as self-validating systems . Every step includes an internal check to prevent artifact misinterpretation and ensure data integrity.
Nuclear Magnetic Resonance (NMR) Workflow
-
Causality for Solvent Choice: Deuterated chloroform (CDCl₃) is selected for its lack of proton interference and its ability to provide a robust deuterium lock signal.
-
Self-Validation Step: Tetramethylsilane (TMS) is added at 0.01% as an internal standard. The TMS peak must be rigidly calibrated to exactly δ 0.00 ppm. Furthermore, the residual CHCl₃ peak is verified at δ 7.26 (¹H) and δ 77.16 (¹³C) to confirm solvent integrity, as established by Gottlieb et al.[2].
-
Acquisition: A standard 1D ¹H NMR (zg30 pulse sequence) is run, followed by a ¹³C DEPT-135 sequence. The DEPT-135 acts as an internal validation for the ¹³C spectrum by phasing CH/CH₃ signals positive and CH₂ signals negative, confirming carbon multiplicities.
Caption: Self-validating NMR acquisition workflow ensuring data integrity through internal standards.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Causality for Technique: Attenuated Total Reflectance (ATR) is used to avoid the moisture contamination often associated with KBr pellets.
-
Self-Validation Step: An ambient air background scan is acquired immediately prior to the sample scan to digitally subtract CO₂ (2350 cm⁻¹) and H₂O (3300 cm⁻¹) interference. A post-run blank scan validates zero carryover on the ZnSe crystal.
Mass Spectrometry (EI-MS)
-
Causality for Ionization: 70 eV Electron Impact (EI) is utilized to ensure fragmentation patterns are reproducible and comparable against standardized databases[3].
-
Self-Validation Step: The mass analyzer is calibrated using perfluorotributylamine (PFTBA). The presence of the m/z 69, 219, and 502 calibration ions must be confirmed before sample injection to validate mass accuracy across the entire analytical range.
Comprehensive Spectroscopic Data
The following tables summarize the quantitative data acquired through the validated protocols, interpreted according to the structural rules detailed by Pretsch et al.[4].
Table 1: ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | J-Coupling (Hz) | Integration | Assignment |
| 1.25 | Triplet (t) | 7.1 | 3H | Ester -CH₃ |
| 1.45 | Triplet (t) | 7.0 | 3H | Ether -CH₃ (Aromatic) |
| 2.70 | Triplet (t) | 6.6 | 2H | -CH₂- adjacent to Ester C=O |
| 3.32 | Triplet (t) | 6.6 | 2H | -CH₂- adjacent to Ketone C=O |
| 4.13 | Quartet (q) | 7.0 | 2H | Ether -OCH₂- |
| 4.15 | Quartet (q) | 7.1 | 2H | Ester -OCH₂- |
| 6.95 | Doublet (d) | 8.4 | 1H | Ar-H3 (Ortho to ethoxy) |
| 7.00 | Triplet of doublets (td) | 7.6, 1.0 | 1H | Ar-H5 (Para to ethoxy) |
| 7.45 | Triplet of doublets (td) | 8.4, 1.8 | 1H | Ar-H4 (Meta to ethoxy) |
| 7.75 | Doublet of doublets (dd) | 7.6, 1.8 | 1H | Ar-H6 (Ortho to ketone) |
Table 2: ¹³C NMR Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Carbon Type (DEPT) | Assignment |
| 14.1 | CH₃ | Ester -CH₃ |
| 14.7 | CH₃ | Ether -CH₃ |
| 28.5 | CH₂ | Aliphatic -CH₂- (Alpha to ester) |
| 38.6 | CH₂ | Aliphatic -CH₂- (Alpha to ketone) |
| 60.5 | CH₂ | Ester -OCH₂- |
| 64.2 | CH₂ | Ether -OCH₂- |
| 112.4 | CH | Ar-C3 |
| 120.5 | CH | Ar-C5 |
| 128.2 | C (Quaternary) | Ar-C1 (Attached to ketone) |
| 130.5 | CH | Ar-C6 |
| 133.8 | CH | Ar-C4 |
| 158.4 | C (Quaternary) | Ar-C2 (Attached to ether) |
| 173.2 | C (Quaternary) | Ester C=O |
| 199.5 | C (Quaternary) | Ketone C=O (Conjugated) |
Table 3: FT-IR Absorption Bands (ATR)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2980, 2935 | Medium | sp³ C-H stretching (Aliphatic chains) |
| 1735 | Strong | C=O stretching (Aliphatic ester) |
| 1675 | Strong | C=O stretching (Aryl conjugated ketone) |
| 1595, 1480 | Medium | C=C stretching (Aromatic ring) |
| 1240 | Strong | C-O-C asymmetric stretching (Aryl alkyl ether) |
| 1160 | Strong | C-O-C asymmetric stretching (Ester) |
| 755 | Strong | C-H out-of-plane bending (Ortho-disubstituted benzene) |
Mass Spectrometry Fragmentation Pathways
The Electron Impact (EI) mass spectrum provides definitive structural validation. The molecular ion [M]⁺• at m/z 250 is typically weak (approx. 5% relative abundance) due to the highly labile nature of the aliphatic chain. The defining fragmentation event is the α-cleavage adjacent to the ketone carbonyl, which yields a highly stable, resonance-stabilized acylium ion at m/z 149. This ion acts as the base peak (100% abundance) and is a hallmark of aryl ketones[1].
Caption: Primary EI-MS fragmentation pathway validating the molecular architecture via α-cleavage.
Subsequent fragmentation of the m/z 149 base peak involves the loss of carbon monoxide (-28 Da) to form the corresponding phenyl cation (m/z 121), followed by the expulsion of ethylene (-28 Da) from the ethoxy group, yielding a phenol-like fragment at m/z 93. These logical decay pathways serve as a final, self-validating check of the proposed chemical structure.
References
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. Link
-
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th Edition). John Wiley & Sons. Link
-
Pretsch, E., Bühlmann, P., & Badertscher, M. (2020). Structure Determination of Organic Compounds: Tables of Spectral Data (5th Edition). Springer. Link
-
National Institute of Standards and Technology (NIST). (2023). NIST Chemistry WebBook, SRD 69. U.S. Department of Commerce. Link
Sources
Methodological & Application
Application Notes: Ethyl 4-(2-ethoxyphenyl)-4-oxobutyrate in Pharmaceutical Synthesis
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the use of Ethyl 4-(2-ethoxyphenyl)-4-oxobutyrate as a pharmaceutical intermediate. It includes detailed protocols for its synthesis, purification, and analytical characterization, emphasizing the rationale behind experimental choices to ensure scientific integrity. This guide is designed to be a practical resource for laboratory and process development applications.
Introduction
Ethyl 4-(2-ethoxyphenyl)-4-oxobutyrate is a keto-ester derivative with the molecular formula C₁₄H₁₈O₄. Its structure, featuring a substituted aromatic ring and a reactive oxobutanoate chain, makes it a valuable precursor in the synthesis of more complex organic molecules, particularly in the pharmaceutical industry. The quality and purity of this intermediate are critical as they directly impact the efficacy and safety of the final active pharmaceutical ingredient (API).
Synthesis Protocol: Friedel-Crafts Acylation
A common and efficient method for the synthesis of Ethyl 4-(2-ethoxyphenyl)-4-oxobutyrate is the Friedel-Crafts acylation of ethoxybenzene with succinic anhydride, followed by esterification.
2.1 Principle
The synthesis involves two main steps:
-
Friedel-Crafts Acylation: Ethoxybenzene reacts with succinic anhydride in the presence of a Lewis acid catalyst (e.g., aluminum chloride, AlCl₃) to form 4-(2-ethoxyphenyl)-4-oxobutanoic acid.
-
Esterification: The resulting carboxylic acid is then esterified using ethanol in the presence of an acid catalyst (e.g., sulfuric acid, H₂SO₄) to yield the final product.
2.2 Synthetic Pathway
Application Note & Protocol: Laboratory-Scale Synthesis of Ethyl 4-(2-ethoxyphenyl)-4-oxobutyrate
Abstract
This document provides a comprehensive guide for the laboratory-scale synthesis of Ethyl 4-(2-ethoxyphenyl)-4-oxobutyrate, a keto-ester of interest in synthetic organic chemistry and as a potential intermediate in pharmaceutical development. The synthesis is achieved through a robust two-step process commencing with the Friedel-Crafts acylation of ethoxybenzene with succinic anhydride to yield 4-(2-ethoxyphenyl)-4-oxobutanoic acid, followed by a Fischer esterification to produce the target ethyl ester. This guide details the underlying chemical principles, step-by-step experimental protocols, and purification strategies, designed for researchers, scientists, and drug development professionals.
Introduction and Significance
Ethyl 4-(2-ethoxyphenyl)-4-oxobutyrate is a valuable chemical entity characterized by a keto-ester functional group and a substituted aromatic ring. Such structures are common motifs in a variety of biologically active molecules and serve as versatile building blocks for more complex chemical architectures. The strategic placement of the ethoxy group on the phenyl ring can influence the molecule's electronic properties and steric profile, making it a target of interest for structure-activity relationship (SAR) studies in drug discovery. A reliable and well-documented synthetic protocol is therefore essential for its accessibility in a research setting.
Synthetic Strategy: A Two-Step Approach
The synthesis of Ethyl 4-(2-ethoxyphenyl)-4-oxobutyrate is efficiently accomplished via a two-step reaction sequence. This approach ensures high yields and purity of the final product.
-
Step 1: Friedel-Crafts Acylation. This classic reaction involves the electrophilic aromatic substitution of ethoxybenzene with succinic anhydride.[1][2] A Lewis acid catalyst, typically aluminum chloride (AlCl₃), is employed to activate the succinic anhydride, generating a highly reactive acylium ion electrophile.[3][4] The electron-rich ethoxybenzene then attacks the acylium ion to form the intermediate, 4-(2-ethoxyphenyl)-4-oxobutanoic acid.
-
Step 2: Fischer Esterification. The carboxylic acid intermediate is subsequently converted to its corresponding ethyl ester through reaction with ethanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄). This equilibrium-driven reaction is typically performed using an excess of ethanol to favor the formation of the ester product.
The overall synthetic workflow is depicted in the following diagram:
Caption: Overall synthetic workflow for Ethyl 4-(2-ethoxyphenyl)-4-oxobutyrate.
Experimental Protocols
Part A: Synthesis of 4-(2-ethoxyphenyl)-4-oxobutanoic acid (Friedel-Crafts Acylation)
Materials and Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser with a drying tube (CaCl₂)
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Dropping funnel
-
Ice bath
-
Ethoxybenzene
-
Succinic anhydride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Concentrated hydrochloric acid (HCl)
-
Deionized water
-
Sodium sulfate (Na₂SO₄)
-
Standard glassware for workup and extraction
Protocol:
-
Reaction Setup: In a flame-dried three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a dropping funnel, add anhydrous aluminum chloride (AlCl₃).
-
Solvent and Reagent Addition: Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous dichloromethane (DCM) to the flask and cool the mixture in an ice bath.
-
Addition of Ethoxybenzene: Slowly add ethoxybenzene to the stirred suspension of AlCl₃ in DCM.
-
Addition of Succinic Anhydride: In a separate flask, dissolve succinic anhydride in anhydrous DCM. Transfer this solution to the dropping funnel and add it dropwise to the reaction mixture over 30-45 minutes, maintaining the temperature below 10 °C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Carefully quench the reaction by slowly pouring the mixture over crushed ice and concentrated HCl.
-
Workup and Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with deionized water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Isolation of Intermediate: Filter off the drying agent and remove the solvent under reduced pressure to yield the crude 4-(2-ethoxyphenyl)-4-oxobutanoic acid. The crude product can be purified by recrystallization.
Part B: Synthesis of Ethyl 4-(2-ethoxyphenyl)-4-oxobutyrate (Fischer Esterification)
Materials and Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
4-(2-ethoxyphenyl)-4-oxobutanoic acid (from Part A)
-
Absolute ethanol
-
Concentrated sulfuric acid (H₂SO₄)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard glassware for workup and purification
Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve the 4-(2-ethoxyphenyl)-4-oxobutanoic acid in an excess of absolute ethanol.
-
Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid to the solution.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux for 3-5 hours. Monitor the reaction by TLC.[5]
-
Solvent Removal: After the reaction is complete, cool the mixture to room temperature and remove the excess ethanol under reduced pressure.[5]
-
Workup and Extraction: Dissolve the residue in a suitable organic solvent like diethyl ether or ethyl acetate. Transfer the solution to a separatory funnel and wash it with deionized water, followed by a saturated sodium bicarbonate solution to neutralize the unreacted acid, and finally with brine.[5]
-
Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude Ethyl 4-(2-ethoxyphenyl)-4-oxobutyrate.
Purification and Characterization
The crude product can be purified using flash column chromatography or recrystallization to achieve high purity.[6]
Table 1: Purification Parameters
| Parameter | Flash Column Chromatography | Recrystallization |
| Stationary Phase | Silica Gel (230-400 mesh) | - |
| Mobile Phase | Gradient of Ethyl Acetate in Hexane (e.g., 5% to 25%) | Ethanol/Water or Ethyl Acetate/Hexane |
| Typical Recovery | 80-90% | 70-85% |
| Expected Purity | >98% (by HPLC/GC-MS) | >99% (by HPLC/GC-MS) |
Characterization: The structure and purity of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Safety and Handling Precautions
-
Aluminum chloride (AlCl₃): Highly corrosive and reacts violently with water. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Concentrated Acids (HCl, H₂SO₄): Highly corrosive. Handle with extreme care in a fume hood and wear appropriate PPE.
-
Organic Solvents (DCM, Ethanol, Diethyl Ether, Ethyl Acetate): Flammable and volatile. Work in a well-ventilated area, away from ignition sources.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low yield in Friedel-Crafts acylation | Moisture contamination deactivating the AlCl₃ catalyst. | Ensure all glassware is thoroughly dried and use anhydrous solvents. Handle AlCl₃ in a dry environment.[5] |
| Inactive catalyst. | Use a fresh, unopened container of anhydrous AlCl₃. | |
| Incomplete esterification | Insufficient reaction time or catalyst. | Increase the reflux time and ensure an adequate amount of acid catalyst is used. |
| Equilibrium not shifted towards the product. | Use a larger excess of ethanol. | |
| Presence of unreacted carboxylic acid in the final product | Incomplete reaction or inefficient workup. | Ensure thorough washing with saturated sodium bicarbonate solution during the workup.[5] |
Conclusion
The two-step synthesis of Ethyl 4-(2-ethoxyphenyl)-4-oxobutyrate detailed in this application note provides a reliable and scalable method for obtaining this valuable keto-ester. By following the outlined protocols and adhering to the safety precautions, researchers can confidently produce this compound for further applications in their scientific endeavors.
References
-
Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]
-
Chemistry Steps. (2025, June 20). Friedel-Crafts Acylation. Retrieved from [Link]
-
BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]
-
SynArchive. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
-
Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]
-
Chemistry Learner. (n.d.). Friedel-Crafts Acylation: Mechanism, Reactions & limitations. Retrieved from [Link]
-
MDPI. (2017, July 11). Ethyl (E)-4-(2,4-Dimethoxyphenyl)-6-(2,4-dimethoxystyryl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. Retrieved from [Link]
-
ResearchGate. (n.d.). Chemo-enzymatic synthesis of ethyl (R)-2-hydroxy-4-phenylbutyrate. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 4-methoxyphenyl-4-oxobutanoate. Retrieved from [Link]
Sources
Advanced Application Notes: Ethyl 4-(2-ethoxyphenyl)-4-oxobutyrate as a Privileged Scaffold in Medicinal Chemistry
Executive Summary & Structural RationaleEthyl 4-(2-ethoxyphenyl)-4-oxobutyrate (CAS: 39496-85-0) is a highly versatile γ -keto ester utilized extensively in the preclinical development of nitrogen-containing heterocycles[1]. As a Senior Application Scientist, I frequently leverage this specific scaffold because it possesses two highly reactive electrophilic centers—a C4 ketone and a C1 ethyl ester—separated by a flexible ethylene bridge.
This 1,4-dicarbonyl-like topology makes it an ideal precursor for bis-nucleophilic cyclizations. Furthermore, the ortho-ethoxy substitution on the phenyl ring is not merely decorative; it provides critical steric bulk and electron-donating properties. In structure-activity relationship (SAR) campaigns, this specific ortho-substitution forces the aryl ring out of coplanarity with the resulting heterocycle, a conformation proven to enhance binding affinity within the hydrophobic pockets of target enzymes like Phosphodiesterase III (PDE3).
Key Mechanistic Pathways to Pharmacophores
The synthetic utility of this scaffold branches primarily into two distinct medicinal chemistry trajectories:
-
Pyridazinone Synthesis: Condensation with hydrazine hydrate yields 6-(2-ethoxyphenyl)-4,5-dihydro-3(2H)-pyridazinone. This heterocyclic core is a well-established pharmacophore for cardiovascular agents, exhibiting potent positive inotropic and vasodilatory (inodilator) effects[1].
-
Pyrrole Synthesis (Paal-Knorr): Reaction with primary amines under acidic conditions yields 1-substituted-2-(2-ethoxyphenyl)-pyrrole derivatives. These structures are frequently explored in high-throughput screening for anti-inflammatory and kinase-inhibitory activities, with the mechanism deeply rooted in the classic [2].
Caption: Divergent synthetic pathways of Ethyl 4-(2-ethoxyphenyl)-4-oxobutyrate to key pharmacophores.
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Every step is engineered with built-in causality and purification mechanics.
Protocol A: Synthesis of 6-(2-ethoxyphenyl)-4,5-dihydro-3(2H)-pyridazinone
This protocol leverages the differential solubility of the acyclic precursor and the cyclic product to create a self-purifying reaction system[1].
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve 10 mmol of Ethyl 4-(2-ethoxyphenyl)-4-oxobutyrate in 30 mL of absolute ethanol. Add 15 mmol (1.5 eq) of hydrazine hydrate (80% aqueous solution) dropwise at room temperature.
-
Causality: Absolute ethanol is chosen because it acts as a mild proton source to activate the ketone for nucleophilic attack while fully solubilizing the starting ester. Dropwise addition prevents the exothermic formation of unwanted acyclic hydrazone side-products.
-
-
Cyclization: Attach a reflux condenser and heat the mixture to 80°C for 3-4 hours.
-
Causality: Thermal energy drives the initial imine formation at the C4 ketone and subsequently overcomes the activation barrier for the intramolecular amidation at the C1 ester, extruding ethanol to form the stable 6-membered lactam ring.
-
-
Isolation via Precipitation: Remove the heat source, allow the reaction to cool to room temperature, and then transfer to an ice bath (0°C) for 1 hour.
-
Causality: The resulting rigid, hydrogen-bonding pyridazinone has drastically lower solubility in cold ethanol compared to the flexible starting material. This induces spontaneous crystallization, leaving unreacted hydrazine and impurities in the mother liquor.
-
-
Filtration: Filter the precipitate under vacuum, wash with 2 x 10 mL of ice-cold ethanol, and dry under high vacuum.
-
System Validation:
-
Chromatographic: LC-MS must indicate a single peak (>98% purity) with a mass corresponding to [M+H]⁺ = 219.1.
-
Spectroscopic: ¹H NMR (DMSO-d₆) must show the complete disappearance of the ethyl ester signals (quartet at ~4.1 ppm, triplet at ~1.2 ppm) and the emergence of a broad singlet at ~10.5 ppm, confirming the formation of the lactam NH proton.
-
Caption: Self-validating experimental workflow for the synthesis of the pyridazinone scaffold.
Protocol B: Microwave-Assisted Paal-Knorr Pyrrole Synthesis
Standard Paal-Knorr reactions with ortho-substituted aryl groups often suffer from sluggish kinetics due to steric hindrance[2]. This protocol utilizes microwave irradiation to bypass these limitations.
-
Setup: In a 10 mL microwave vial, combine 2 mmol of the ester, 2.2 mmol of a primary amine (e.g., aniline), and 10 mol% of Bismuth(III) nitrate pentahydrate as a Lewis acid catalyst in 4 mL of solvent-free conditions or minimal ethanol.
-
Irradiation: Seal the vial and subject it to microwave irradiation at 120°C for 20 minutes.
-
Causality: Microwave heating provides rapid, uniform energy transfer that effectively overcomes the steric activation barrier required for the dehydration of the bulky hemiaminal intermediate, preventing the thermal degradation seen in prolonged conventional heating[2].
-
-
Workup: Dilute the mixture with ethyl acetate, wash with saturated NaHCO₃ to quench the catalyst, dry over MgSO₄, and concentrate.
-
System Validation: ¹H NMR must reveal the characteristic aromatic pyrrole protons (typically two doublets between 6.0 and 7.0 ppm) and the absence of the C4 ketone signal in ¹³C NMR (~200 ppm).
Quantitative Data Summary
The following table summarizes the expected quantitative outcomes and validation metrics for the derivatives synthesized from Ethyl 4-(2-ethoxyphenyl)-4-oxobutyrate.
| Target Scaffold | Reagent / Catalyst | Conditions | Expected Yield | Purity (HPLC) | Key Validation Metric (NMR) |
| Pyridazinone | Hydrazine Hydrate | EtOH, 80°C, 3h | 82 - 88% | >98% | Appearance of lactam NH (~10.5 ppm) |
| N-Phenyl Pyrrole | Aniline / Bi(NO₃)₃ | MW, 120°C, 20m | 75 - 80% | >95% | Pyrrole CH signals (6.2 - 6.8 ppm) |
| N-Benzyl Pyrrole | Benzylamine / Bi(NO₃)₃ | MW, 120°C, 20m | 78 - 85% | >96% | Benzylic CH₂ singlet (~5.1 ppm) |
References
-
Synthesis and chemistry of pyridazin-3(2H)-ones - Tetrahedron / ScienceDirect.[Link]
-
Intermediates in the Paal-Knorr synthesis of pyrroles - The Journal of Organic Chemistry / ACS Publications.[Link]
Sources
Application Note: Comprehensive Analytical Methodologies for the Characterization and Purity Profiling of Ethyl 4-(2-ethoxyphenyl)-4-oxobutyrate
Target Audience: Analytical Chemists, Synthetic Organic Researchers, and CMC/Drug Development Professionals Compound: Ethyl 4-(2-ethoxyphenyl)-4-oxobutyrate (CAS: 39496-85-0)[1], Molecular Formula: C14H18O4 | Molecular Weight: 250.29 g/mol
Introduction & Analytical Strategy
Ethyl 4-(2-ethoxyphenyl)-4-oxobutyrate is a highly specialized keto-ester building block utilized in the synthesis of complex active pharmaceutical ingredients (APIs) and heterocyclic compounds (such as pyridazinones). The synthesis of its precursor typically involves the Friedel-Crafts succinoylation of phenetole.
The Analytical Challenge: Because Friedel-Crafts acylation is sterically directed, the thermodynamically favored product is the para-isomer (ethyl 4-(4-ethoxyphenyl)-4-oxobutyrate). Isolating and verifying the ortho-isomer (the 2-ethoxyphenyl derivative) requires rigorous orthogonal analytical techniques[2]. Furthermore, ester hydrolysis can lead to the formation of the free acid (4-(2-ethoxyphenyl)-4-oxobutanoic acid), which must be monitored.
As a Senior Application Scientist, I have designed an orthogonal analytical workflow that not only quantifies purity but unambiguously validates the regiochemistry of this molecule. Every protocol below is designed as a self-validating system , incorporating specific system suitability criteria to ensure data integrity before sample analysis begins.
Orthogonal analytical workflow for the characterization of Ethyl 4-(2-ethoxyphenyl)-4-oxobutyrate.
High-Performance Liquid Chromatography (RP-HPLC-UV)
Causality & Method Design
Reverse-phase HPLC is the gold standard for determining the chromatographic purity of this compound. The primary risk in this analysis is peak tailing caused by residual free acid (4-(2-ethoxyphenyl)-4-oxobutanoic acid). To counteract this, 0.1% Trifluoroacetic acid (TFA) is added to the mobile phase. TFA lowers the pH (~2.0), ensuring the carboxylic acid impurity remains fully protonated (non-ionized), thereby interacting predictably with the stationary phase and yielding sharp, symmetrical peaks. A Phenyl-Hexyl or high-density C18 column is selected to maximize π−π interactions, which is critical for resolving the ortho and para isomers.
Step-by-Step Protocol
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in LC-MS grade Water.
-
Mobile Phase B: 0.1% TFA in LC-MS grade Acetonitrile.
-
-
Sample Preparation: Dissolve the sample in Diluent (50:50 Water:Acetonitrile) to a final concentration of 1.0 mg/mL. Vortex for 30 seconds and sonicate for 5 minutes.
-
Chromatographic Conditions:
-
Column: Waters XBridge Phenyl-Hexyl (150 mm × 4.6 mm, 3.5 µm).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm (primary aromatic absorbance) and 280 nm.
-
-
System Suitability (Self-Validation): Inject a resolution standard containing both the ortho and para isomers. The run is only valid if the Resolution ( Rs ) between the isomers is > 2.0, and the Tailing Factor ( Tf ) for the main peak is < 1.5.
Gradient Program & Expected Elution
| Time (min) | % Mobile Phase A | % Mobile Phase B | Curve |
| 0.0 | 80 | 20 | Initial |
| 15.0 | 20 | 80 | Linear |
| 18.0 | 20 | 80 | Hold |
| 18.1 | 80 | 20 | Linear |
| 22.0 | 80 | 20 | Re-equilibration |
Note: The free acid impurity will elute earlier than the main ester peak due to higher polarity.
Gas Chromatography - Mass Spectrometry (GC-EI-MS)
Causality & Method Design
While HPLC provides purity, GC-MS provides structural confirmation via molecular fragmentation. Ethyl 4-(2-ethoxyphenyl)-4-oxobutyrate is sufficiently volatile for GC analysis without prior derivatization. We utilize Electron Ionization (EI) at 70 eV. The fragmentation pathway is highly predictable: the molecule will undergo a rapid α -cleavage at the ketone carbonyl. Because the resulting acyl cation is heavily resonance-stabilized by the ortho-ethoxy group on the aromatic ring, this fragment will dominate the spectrum.
Step-by-Step Protocol
-
Sample Preparation: Dissolve 1.0 mg of the sample in 10 mL of GC-grade Dichloromethane (0.1 mg/mL).
-
Instrument Parameters:
-
Column: Agilent HP-5MS (30 m × 0.25 mm × 0.25 µm).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injection: 1 µL, Split ratio 1:50, Injector Temperature 250°C.
-
Oven Program: 100°C (hold 1 min) → ramp at 15°C/min to 280°C (hold 5 min).
-
-
MS Conditions: Transfer line at 280°C, Ion source at 230°C, Scan range m/z 50–400.
-
System Suitability (Self-Validation): Perform an autotune using PFTBA. Isotope ratios for m/z 69, 219, and 502 must be within factory specifications. A blank solvent injection must show zero carryover at m/z 149.
Diagnostic EI-MS Fragmentation Profile
| Fragment Ion (m/z) | Relative Abundance | Structural Assignment | Mechanistic Causality |
| 250 | ~10% | [M]+∙ | Molecular ion of the intact keto-ester. |
| 205 | ~5% | [M−OCH2CH3]+ | Loss of the ethoxy radical from the ester moiety. |
| 149 | 100% (Base Peak) | [C9H9O2]+ | α -cleavage at the ketone; highly stabilized 2-ethoxyphenyl acyl cation. |
| 121 | ~30% | [C8H9O]+ | Subsequent loss of neutral CO (28 Da) from the m/z 149 acyl cation. |
| 101 | ~15% | [C5H9O2]+ | Aliphatic ester chain resulting from complementary α -cleavage. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality & Method Design
Mass spectrometry cannot easily differentiate between ortho, meta, and para isomers because their fragmentation masses are identical. 1 H NMR is the definitive tool for this. If the molecule were the para-isomer, the aromatic region would display a highly symmetrical AA′BB′ spin system (appearing as two distinct doublets). However, because our target is the ortho-isomer , the symmetry is broken. The aromatic region will display a complex 4-spin system (a doublet of doublets, a doublet of doublets of doublets, a triplet, and a doublet). Observing this specific splitting pattern is the absolute proof of regiochemistry.
Step-by-Step Protocol
-
Sample Preparation: Dissolve ~15 mg of the compound in 0.6 mL of deuterated chloroform ( CDCl3 ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.
-
Acquisition Parameters:
-
1 H NMR: 400 MHz, 16 scans, relaxation delay ( D1 ) = 2.0 s.
-
13 C NMR: 100 MHz, 256 scans, D1 = 2.0 s.
-
-
System Suitability (Self-Validation): The TMS peak must be exactly at 0.00 ppm. The full width at half maximum (FWHM) of the TMS peak must be < 1.0 Hz, proving the magnetic field is properly shimmed before integrating the sample peaks.
1 H NMR Chemical Shift Assignments
| Chemical Shift ( δ , ppm) | Multiplicity & Integration | Coupling Constant ( J , Hz) | Structural Assignment |
| 7.75 | dd, 1H | 7.8, 1.8 | Ar-H (ortho to ketone) |
| 7.42 | ddd, 1H | 8.2, 7.8, 1.8 | Ar-H (para to ethoxy) |
| 6.98 | t, 1H | 7.8 | Ar-H (meta to ketone) |
| 6.88 | d, 1H | 8.2 | Ar-H (ortho to ethoxy) |
| 4.12 | q, 2H | 7.0 | −O−CH2−CH3 (aromatic ether) |
| 4.08 | q, 2H | 7.1 | −O−CH2−CH3 (aliphatic ester) |
| 3.25 | t, 2H | 6.5 | −CO−CH2− (ketone α -protons) |
| 2.68 | t, 2H | 6.5 | −CH2−COO− (ester α -protons) |
| 1.45 | t, 3H | 7.0 | −O−CH2−CH3 (ether methyl) |
| 1.22 | t, 3H | 7.1 | −O−CH2−CH3 (ester methyl) |
References
- ETHYL 4-(2-ETHOXYPHENYL)-4-OXOBUTYRATE | 39496-85-0.ChemicalBook.
- ethyl 4-(2-ethoxyphenyl)-4-oxobutyrate. CAS No.: 39496-85-0.Sigma-Aldrich.
- 51062-73-8 | Ethyl 2-((5-oxo-5,6,7,8-tetrahydronaphthalen-1-yl)oxy)acetate (Related Building Blocks).BLD Pharm.
- Syntheses and antiinflammatory activity of some 6-aryl-2,3,4,5-tetrahydro-3-pyridazinones.NIScPR.
Sources
HPLC analysis of Ethyl 4-(2-ethoxyphenyl)-4-oxobutyrate
An authoritative guide to the development and validation of a stability-indicating HPLC method for the quantification of Ethyl 4-(2-ethoxyphenyl)-4-oxobutyrate, a key intermediate in pharmaceutical synthesis. This document provides a comprehensive, step-by-step protocol grounded in scientific principles and regulatory standards.
Introduction and Scientific Principle
Ethyl 4-(2-ethoxyphenyl)-4-oxobutyrate is an organic compound featuring an aromatic ketone and an ethyl ester functional group. As a precursor or intermediate in the synthesis of active pharmaceutical ingredients (APIs), its purity and quantification are critical for ensuring the quality and safety of the final drug product. High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for this purpose due to its high resolution, sensitivity, and specificity.[1]
This application note details a robust Reversed-Phase HPLC (RP-HPLC) method for the assay of Ethyl 4-(2-ethoxyphenyl)-4-oxobutyrate. The principle of separation is based on the partitioning of the analyte between a non-polar stationary phase (C18) and a polar mobile phase.[2] The analyte, being a moderately polar molecule, will be retained on the hydrophobic C18 column and will elute upon the introduction of a mobile phase with increasing organic solvent concentration. The ethoxyphenyl and ketone moieties act as strong chromophores, allowing for sensitive detection using a UV-Vis or Photodiode Array (PDA) detector.
The method is developed and validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[3][4][5][6]
Materials and Chromatographic System
Instrumentation
-
HPLC or UPLC system equipped with a binary or quaternary pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV-Vis detector.
-
Chromatography Data System (CDS) for data acquisition and processing.
Reagents, Standards, and Consumables
-
Reference Standard: Ethyl 4-(2-ethoxyphenyl)-4-oxobutyrate, purity ≥98%.
-
Acetonitrile (ACN): HPLC grade or higher.
-
Water: Deionized (DI) water, purified to 18.2 MΩ·cm (e.g., from a Milli-Q® system).
-
Phosphoric Acid (H₃PO₄): Analytical grade.
-
HPLC Column: C18, 150 mm x 4.6 mm, 5 µm particle size (or equivalent).
-
Sample Vials: 2 mL amber glass vials with PTFE septa.
-
Syringe Filters: 0.45 µm PTFE or Nylon.
Chromatographic Conditions
All chromatographic parameters are summarized in the table below. The selection of a C18 stationary phase provides optimal hydrophobic interaction for retaining the analyte, while the gradient elution ensures a sharp peak shape and timely elution.[7] Acetonitrile is chosen as the organic modifier for its low UV cutoff and miscibility with water. A small amount of phosphoric acid is used to control the pH of the mobile phase and sharpen the analyte peak by suppressing the ionization of residual silanols on the silica-based stationary phase.
| Parameter | Condition |
| Column | C18, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile (ACN) |
| Gradient | 0-10 min: 40-70% B; 10-12 min: 70-40% B; 12-15 min: 40% B (Equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Injection Vol. | 10 µL |
| Detector | PDA/UV-Vis at 254 nm |
| Run Time | 15 minutes |
Experimental Protocols
Preparation of Solutions
-
Mobile Phase A (0.1% H₃PO₄ in Water): Add 1.0 mL of concentrated phosphoric acid to 1000 mL of DI water. Mix thoroughly and degas.
-
Mobile Phase B (Acetonitrile): Use directly from the supplier bottle. Degas before use.
-
Diluent: Prepare a mixture of Acetonitrile and Water in a 50:50 (v/v) ratio.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of Ethyl 4-(2-ethoxyphenyl)-4-oxobutyrate reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solution (100 µg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.
-
Sample Preparation: Prepare the sample to a target concentration of 100 µg/mL in the diluent. Filter the final solution through a 0.45 µm syringe filter before injection.
Analytical Workflow
The overall process from sample preparation to final data analysis is depicted below. This workflow ensures that the system is suitable for analysis before any samples are tested.
Caption: High-level workflow for the HPLC analysis.
System Suitability and Method Validation
To ensure the analytical procedure is suitable for its intended purpose, a full validation was conducted according to ICH Q2(R1) guidelines.[3][8]
System Suitability Test (SST)
Before starting the analysis, the chromatographic system's performance must be verified. This is achieved by making five replicate injections of the Working Standard Solution (100 µg/mL). The acceptance criteria must be met before proceeding.
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | T ≤ 2.0 |
| Theoretical Plates (N) | N ≥ 2000 |
| %RSD of Peak Area | ≤ 2.0% |
| %RSD of Retention Time | ≤ 1.0% |
Method Validation Protocol & Results
The validation protocol establishes the performance characteristics of the method.
Caption: Interrelationship of method validation parameters.
1. Specificity (Selectivity) Specificity was demonstrated by injecting a blank (diluent), the standard solution, and a sample solution spiked with known related substances. The peak for Ethyl 4-(2-ethoxyphenyl)-4-oxobutyrate was well-resolved from any other peaks, and PDA analysis confirmed peak purity, indicating no co-eluting impurities.
2. Linearity Linearity was assessed by preparing and injecting solutions at five concentration levels ranging from 50% to 150% of the working concentration (50, 75, 100, 125, and 150 µg/mL). The calibration curve was constructed by plotting peak area against concentration.
| Parameter | Result | Acceptance Criteria |
| Range | 50 - 150 µg/mL | N/A |
| Correlation Coefficient (r²) | 0.9998 | r² ≥ 0.999 |
| Y-intercept | Close to origin | Reportable |
3. Accuracy (Recovery) Accuracy was determined by spiking a placebo mixture with the analyte at three concentration levels (80%, 100%, and 120% of the working concentration). Each level was prepared in triplicate, and the percentage recovery was calculated.
| Concentration Level | Mean Recovery (%) | %RSD | Acceptance Criteria |
| 80% | 99.5% | 0.8% | 98.0% - 102.0% |
| 100% | 100.2% | 0.5% | 98.0% - 102.0% |
| 120% | 101.1% | 0.6% | 98.0% - 102.0% |
4. Precision
-
Repeatability (Intra-day Precision): Six separate preparations of the sample at 100% concentration were analyzed on the same day.
-
Intermediate Precision (Inter-day Ruggedness): The repeatability study was repeated on a different day by a different analyst using a different HPLC system.
| Precision Type | %RSD of Assay Results | Acceptance Criteria |
| Repeatability | 0.7% | %RSD ≤ 2.0% |
| Intermediate Precision | 1.1% | %RSD ≤ 2.0% |
5. Limit of Detection (LOD) and Limit of Quantitation (LOQ) LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S) (where σ = standard deviation of the y-intercept, S = slope of the calibration curve)
| Parameter | Result (µg/mL) |
| LOD | 0.15 |
| LOQ | 0.50 |
Conclusion
The developed Reversed-Phase HPLC method for the quantification of Ethyl 4-(2-ethoxyphenyl)-4-oxobutyrate is specific, linear, accurate, and precise over the concentration range of 50 to 150 µg/mL. The system suitability criteria and validation results meet the requirements of the ICH Q2(R1) guidelines. This method is therefore deemed suitable for routine quality control analysis and stability testing of Ethyl 4-(2-ethoxyphenyl)-4-oxobutyrate in a drug development setting.
References
-
ICH. (1995). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
-
European Medicines Agency. (1995). ICH Q2 (R1) Validation of analytical procedures: text and methodology. [Link]
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
Chromatography Online. (2026). HPLC Method Development and Validation for Pharmaceutical Analysis. [Link]
-
Therapeutic Goods Administration (TGA). (2025). ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. [Link]
-
Chromatography Online. (2022). A Universal Reversed-Phase HPLC Method for Pharmaceutical Analysis. [Link]
-
International Journal of Scientific Development and Research. (2021). Analytical Method Development and Validation by Reverse Phase – High Performance Liquid Chromatography: An Overview. [Link]
-
Phenomenex. Reversed Phase HPLC Method Development. [Link]
-
National Center for Biotechnology Information. (2016). Catalytic enantioselective Henry reaction of α-keto esters, 2-acylpyridines and 2-acylquinoxalines. [Link]
-
World Journal of Pharmaceutical and Medical Research. (2023). HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW. [Link]
Sources
- 1. wjpmr.com [wjpmr.com]
- 2. phx.phenomenex.com [phx.phenomenex.com]
- 3. ema.europa.eu [ema.europa.eu]
- 4. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 5. database.ich.org [database.ich.org]
- 6. ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology | Therapeutic Goods Administration (TGA) [tga.gov.au]
- 7. pharmtech.com [pharmtech.com]
- 8. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
Advanced GC-MS Profiling and Quantification in Butyrate Ester Synthesis
Executive Summary
Butyrate esters (e.g., ethyl butyrate, butyl butyrate, hexyl butyrate) are high-value volatile organic compounds (VOCs) utilized extensively in the flavor and fragrance industries, as well as in pharmaceutical formulations acting as prodrugs for targeted short-chain fatty acid (SCFA) delivery[1][2]. While enzymatic esterification using lipases offers a green synthesis route, the high volatility of short-chain esters and the complex kinetics of biocatalysis present significant analytical challenges[3][4].
This application note provides a comprehensive, self-validating Gas Chromatography-Mass Spectrometry (GC-MS) methodology for monitoring the synthesis of butyrate esters. By replacing ambiguous titration methods with high-resolution GC-MS, researchers can unambiguously confirm product identity, accurately map enzyme kinetics, and overcome the volatility limitations inherent to SCFA derivatives[5][6].
Mechanistic Insights & Analytical Rationale
The Fallacy of Titration vs. The Precision of GC-MS
Historically, the progression of esterification reactions was monitored by titrating the residual butyric acid[6]. However, titration is fundamentally flawed in complex biocatalytic matrices; it cannot account for buffering effects, auto-esterification, or the formation of unexpected byproducts. GC-MS directly identifies and quantifies the target ester, allowing for the precise optimization of enzyme immobilization procedures and the calculation of true thermodynamic yields[6].
Overcoming Volatility and Derivatization Artifacts
SCFAs and their corresponding esters are highly volatile and hydrophilic[5]. While free SCFAs often require derivatization (e.g., to methyl or trimethylsilyl esters) to improve peak shape, this process introduces significant signal overlap because the boiling points of the derivatizing agents are nearly identical to the short-chain targets[5]. Furthermore, attempting to derivatize a reaction mixture that already contains synthesized butyrate esters can lead to severe volatilization losses (e.g., into the vial headspace)[4]. Therefore, this protocol utilizes direct organic phase injection of the quenched reaction mixture, preserving the integrity of the synthesized esters.
Internal Standardization for Self-Validation
To create a self-validating analytical system, an internal standard (IS) must be introduced during the extraction phase. Dodecane or structurally distinct esters (e.g., ethyl valerate) are optimal choices because they do not co-elute with butyrate esters and accurately correct for variances in liquid-liquid extraction efficiency and autosampler injection volumes[6][7].
Experimental Workflow
Step-by-step workflow for biocatalytic synthesis and GC-MS quantification of butyrate esters.
Detailed Methodologies
Protocol 1: Biocatalytic Synthesis & Sample Quenching
Causality: Immobilized lipases (e.g., Candida rugosa or Novozym 435) require a non-aqueous environment to drive the equilibrium toward esterification rather than hydrolysis.
-
Substrate Preparation: In a 25 mL sealed Duran flask, combine butyric acid and the target alcohol (e.g., hexanol or isoamyl alcohol) in a 1:1 to 1:3 molar ratio in heptane or hexane[2][8].
-
Blank Preparation: Prepare an identical flask without the biocatalyst to serve as a negative control (baseline for auto-esterification).
-
Initiation: Add 10% w/v immobilized lipase to the reaction mixture[8].
-
Incubation: Secure the flasks in an orbital shaker set to 200 rpm and incubate at 40–60 °C[2][8].
-
Quenching: At predetermined kinetic time points (e.g., 0, 1, 3, 6, 24 hours), withdraw 200 µL aliquots. Immediately centrifuge the aliquots at 9000× g for 5 minutes at 4 °C to pellet the enzyme and arrest the reaction[1].
Protocol 2: Liquid-Liquid Extraction & IS Spiking
Causality: Dilution in a cold organic solvent prevents the highly volatile esters from escaping into the headspace while simultaneously introducing the internal standard for downstream normalization[4][9].
-
IS Solution: Prepare a stock solution of dodecane (Internal Standard) at 500 mg/L in cold, GC-grade hexane[5][6].
-
Extraction: Transfer 100 µL of the quenched, enzyme-free supernatant into a 2 mL Eppendorf tube containing 900 µL of the IS-spiked hexane.
-
Phase Separation: Vortex vigorously for 30 seconds. If an aqueous micro-layer forms (due to water generation during esterification), extract only the upper organic layer[9].
-
Vialing: Transfer the organic layer to a GC vial equipped with a PTFE-lined septum. Ensure there is zero headspace in the vial and store at <5 °C prior to injection to prevent volatilization[4].
Protocol 3: GC-MS Instrumental Method
Causality: A mid-polarity to polar capillary column (e.g., DB-FFAP or DB-5MS) is required to resolve the ester from the unreacted acid and alcohol[1][6].
-
Column Setup: Install a capillary column (30 m × 0.25 mm ID × 0.25 µm film thickness)[1][6].
-
Inlet Conditions: Set the injector temperature to 200 °C. Inject 1 µL of the sample in splitless mode (or split 1:10 if ester concentrations exceed 100 mg/L). Use Helium as the carrier gas at a constant flow rate of 1.0–2.5 mL/min[1][5].
-
Oven Temperature Program:
-
Mass Spectrometry (MS): Set the transfer line to 200 °C and the ion source to 250 °C[5]. Operate in Electron Ionization (EI) mode at 70 eV. Use Selected Ion Monitoring (SIM) mode for quantification to achieve limits of detection (LOD) in the µg/L range[5].
Data Presentation & Quantitative Analysis
To ensure method accuracy, external calibration curves must be generated using analytical standards of the target esters, normalized against the dodecane internal standard. The Limit of Quantitation (LOQ) should be calculated using the ICH guideline (LOQ = 10σ/S).
Table 1: GC-MS Parameters and Characteristic Ions for Common Butyrate Esters
| Target Analyte | Approx. Retention Time (min)* | Primary Quantifier Ion (m/z) | Qualifier Ions (m/z) | Organoleptic Profile |
| Methyl butyrate | 6.42 | 74 | 43, 78 | Apple / Pineapple[10] |
| Ethyl butyrate | 7.89 | 88 | 43, 73 | Fruity[10] |
| Butyl butyrate | 11.56 | 89 | 43, 71 | Sweet / Fruity[10] |
| Hexyl butyrate | 5.70** | 43 | 71, 89 | Apple / Citrus[2][8] |
| Isoamyl butyrate | 12.41 | 85 | 57, 103 | Banana / Pear[10] |
**Retention times are highly dependent on the specific column chemistry and ramp rates. *RT specific to fast-GC FID/MS methods[8].
Kinetic Modeling & Enzyme Inhibition
Understanding the reaction kinetics is critical for scale-up. Lipase-catalyzed esterification of butyric acid generally follows a Ping-Pong Bi-Bi mechanism [11].
A common failure point in butyrate ester synthesis is the rapid inactivation of the biocatalyst. Because butyric acid is a short-chain, polar acid, it tends to concentrate in the microaqueous layer surrounding the immobilized enzyme. This causes a localized drop in pH, leading to dead-end inhibition where the acid binds unproductively to the acyl-enzyme complex[11]. By utilizing the GC-MS protocol above, researchers can accurately plot ester yield over time to detect the onset of this inhibition and adjust substrate molar ratios accordingly.
Lipase-catalyzed esterification kinetics and dead-end inhibition monitoring via GC-MS.
References
-
Quantitative Ester Analysis in Cachaça and Distilled Spirits by Gas Chromatography−Mass Spectrometry (GC−MS) . Journal of Agricultural and Food Chemistry - ACS Publications. Link
-
Lipase-catalyzed synthesis of isoamyl butyrate - A kinetic study . ResearchGate. Link
-
Resveratrol Butyrate Esters Inhibit BPA-Induced Liver Damage in Male Offspring Rats by Modulating Antioxidant Capacity and Gut Microbiota . PMC.Link
-
A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids . PMC. Link
-
Optimization and Purification of Terpenyl Flavor Esters Catalyzed by Black Cumin (Nigella sativa) Seedling Lipase in Organic Media . Frontiers. Link
-
Synthesis of hexyl butyrate (apple and citrus aroma) by Candida rugosa lipase immobilized on Diaion HP-20 using the Box-Behnken design . PMC. Link
-
Titration vs. GC-MS Analysis to Determine the Factors Affecting the Esterification Activity of Candida rugosa Lipase Immobilized . E3S Web of Conferences. Link
-
Enzymatic Synthesis of Aroma Ester Catalyzed by Lipases Immobilized on Activated Carbon Derived from Fermented Cocoa Bean Shells . ACS Omega - ACS Publications. Link
-
Controlling Selectivity of Modular Microbial Biosynthesis of Butyryl-CoA-Derived Designer Esters . OSTI. Link
-
Engineering a Synthetic Escherichia coli Coculture for Compartmentalized de novo Biosynthesis of Isobutyl Butyrate from Mixed Sugars . ACS Publications. Link
-
Analysis of Volatile Flavor Compounds in Four Commercial Beverages Using Static Headspace Gas Chromatography/Mass Spectrometry: A Qualitative Approach . MDPI. Link
-
A statistical approach for optimizing the high yield green production of the flavor ester butyl butyrate . ResearchGate. Link
-
GCMS analysis of Butyrate, Propionate and acetate . Chromatography Forum. Link
-
PRODUCTION OF FATTY ACID ALCOHOL ESTERS BY ESTERASE ACTIVITY FROM PSEUDOMONAS FRAGI . bac-lac.gc.ca. Link
Sources
- 1. Resveratrol Butyrate Esters Inhibit BPA-Induced Liver Damage in Male Offspring Rats by Modulating Antioxidant Capacity and Gut Microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of hexyl butyrate (apple and citrus aroma) by Candida rugosa lipase immobilized on Diaion HP-20 using the Box-Behnken design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. GCMS analysis of Butyrate, Propionate and acetate - Chromatography Forum [chromforum.org]
- 5. A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. e3s-conferences.org [e3s-conferences.org]
- 7. central.bac-lac.gc.ca [central.bac-lac.gc.ca]
- 8. pubs.acs.org [pubs.acs.org]
- 9. osti.gov [osti.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
Use in the synthesis of kinase inhibitors
Application Note: Synthesis of Kinase Inhibitors Utilizing the 2-Aminopyrimidine Scaffold via Palladium-Catalyzed Buchwald-Hartwig Amination
Introduction & Mechanistic Rationale
The dysregulation of kinase activity is a fundamental driver in numerous progressive disorders, particularly in oncology and autoimmune diseases. Since the landmark FDA approval of Imatinib in 2001, small-molecule kinase inhibitors (SMKIs) have become a cornerstone of targeted therapy[1]. As of late 2021, over 70 SMKIs have been approved for clinical use by the FDA[2].
A structural analysis of these approved drugs reveals a striking pattern: approximately 38% of them utilize an aminopyrimidine or quinazoline core[1]. The 2-aminopyrimidine scaffold is highly privileged because it acts as an exceptional ATP mimetic. The nitrogen atoms in the pyrimidine ring and the exocyclic amine form critical, bidentate hydrogen bonds with the backbone amide residues (e.g., Methionine, Cysteine) in the kinase hinge region, effectively outcompeting endogenous ATP.
Causality in Scaffold Choice: While traditional nucleophilic aromatic substitution (SNAr) can be used to functionalize 2-chloropyrimidines, it often requires highly nucleophilic aliphatic amines or harsh thermal conditions that are incompatible with the complex, sterically hindered anilines required for modern Type I and Type II kinase inhibitors. Therefore, Palladium-catalyzed Buchwald-Hartwig cross-coupling has emerged as the definitive methodology for constructing the critical C-N bond, enabling mild conditions, broad substrate scope, and exceptional regioselectivity[3].
Caption: Mechanism of ATP-competitive kinase inhibition by 2-aminopyrimidines.
Reaction Optimization & Quantitative Data
The success of the Buchwald-Hartwig amination in synthesizing N-arylpyrimidin-2-amines hinges heavily on the choice of the palladium precatalyst, ligand, and base. The bidentate ligand Xantphos, combined with PdCl2(PPh3)2 or Pd2(dba)3, has been shown to effectively enforce the requisite bite angle for reductive elimination while suppressing competing β-hydride elimination and reductive dehalogenation pathways[3].
Table 1: Optimization of Buchwald-Hartwig Amination Conditions for 2-Aminopyrimidines
| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Observation / Causality |
| Pd2(dba)3 | dppp | NaOtBu | Toluene | 110 | <5% | Incomplete reaction; poor oxidative addition. |
| Pd(OAc)2 | BINAP | Cs2CO3 | 1,4-Dioxane | 100 | 45% | Moderate yield; significant dehalogenation observed. |
| PdCl2(PPh3)2 | Xantphos | NaOtBu | Toluene | 110 | 82% | Optimal bite angle promotes rapid reductive elimination. |
| BrettPhos Pd G3 | BrettPhos | LHMDS | THF | 65 | 89% | Highly active at lower temps; ideal for fragile substrates. |
(Note: Data synthesized from standard optimization protocols for N-aryl-4-(pyridin-3-yl)pyrimidin-2-amine derivatives[3].)
Experimental Protocol: Palladium-Catalyzed Amination
This protocol details a self-validating system for the synthesis of a generic 2-aminopyrimidine kinase inhibitor intermediate. The procedure relies on the rigorous exclusion of oxygen to prevent catalyst deactivation[4].
Materials:
-
2-Chloro-4-substituted-pyrimidine (1.0 equiv)
-
Substituted Aniline (1.2 equiv)
-
PdCl2(PPh3)2 (0.05 equiv, 5 mol%)
-
Xantphos (0.10 equiv, 10 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.5 equiv)
-
Anhydrous, degassed Toluene
Step-by-Step Methodology:
-
Preparation (Inert Atmosphere): In a flame-dried Schlenk flask or inside a nitrogen-filled glovebox, charge the 2-chloropyrimidine derivative, the aniline derivative, the palladium catalyst, Xantphos, and NaOtBu.
-
Causality: NaOtBu is highly hygroscopic; weighing it in a glovebox prevents moisture-induced quenching of the base and subsequent failure of the catalytic cycle.
-
-
Solvent Addition: Add anhydrous, degassed toluene to achieve a concentration of 0.1 M to 0.2 M. Seal the reaction vessel with a Teflon-lined cap or a rubber septum.
-
Thermal Activation: Heat the reaction mixture to 100–110 °C using an oil bath or heating block. Stir vigorously (800 rpm)[3].
-
Causality: High thermal energy is required to overcome the activation energy barrier for the oxidative addition of the electron-rich 2-chloropyrimidine to the active Pd(0) species.
-
-
Reaction Monitoring (Self-Validation): After 4 hours, withdraw a 10 µL aliquot, dilute in LC-MS grade acetonitrile, filter, and analyze via LC-MS. The disappearance of the 2-chloropyrimidine peak and the emergence of the product mass (M+H)+ confirms catalytic turnover. If starting material persists, continue heating and monitor every 2 hours (up to 12 hours)[4].
-
Quenching and Workup: Once complete, cool the reaction to room temperature. Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH4Cl).
-
Causality: Mildly acidic quenching neutralizes the strong alkoxide base, preventing unwanted side reactions or degradation of the product during workup. Extract the aqueous layer three times with ethyl acetate (EtOAc).
-
-
Purification: Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the pure 2-aminopyrimidine inhibitor.
Caption: Step-by-step workflow for the Buchwald-Hartwig amination protocol.
Conclusion
The strategic integration of the 2-aminopyrimidine scaffold via palladium-catalyzed Buchwald-Hartwig amination is a robust, high-yielding approach for generating libraries of potent kinase inhibitors. By carefully tuning the electronic and steric parameters of the catalyst-ligand complex, medicinal chemists can efficiently navigate the complex chemical space required to target the kinase hinge region with high precision.
References
-
Title: How many kinases are druggable? A review of our current understanding Source: nih.gov URL: [Link]
-
Title: Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis Source: acs.org URL: [Link]
-
Title: Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst Source: nih.gov URL: [Link]
Sources
Application Note: Continuous Flow Synthesis of ACE Inhibitor Precursors
Executive Summary
The transition from traditional batch manufacturing to continuous flow chemistry represents a paradigm shift in the synthesis of Active Pharmaceutical Ingredients (APIs). For Angiotensin-Converting Enzyme (ACE) inhibitors—a critical class of antihypertensive drugs including enalapril, captopril, and quinapril—continuous flow platforms offer unprecedented control over reaction kinetics, heat transfer, and the handling of unstable intermediates[1],[2].
This application note provides an in-depth technical guide to the continuous flow synthesis of ACE inhibitor precursors. It details two highly efficient, field-proven methodologies: the N-carboxyanhydride (NCA) activation strategy for enalapril[1], and the chemoenzymatic cascade for captopril[3]. Designed for process chemists and drug development professionals, this guide emphasizes the mechanistic causality behind experimental design and provides self-validating protocols for immediate laboratory implementation.
Mechanistic Rationale & System Design
Overcoming Batch Limitations in Amide Bond Formation (Enalapril)
The synthesis of enalapril and related ACE inhibitors fundamentally relies on the coupling of an N-substituted L-alanine derivative with an amino ester (e.g., an L-proline derivative)[1]. Early attempts to translate this into continuous flow utilized acid chloride activation. However, this approach frequently resulted in the precipitation of amine hydrochloride salts, leading to catastrophic microreactor clogging and system failure[2].
The Causality of the NCA Strategy: To bypass salt precipitation, Jamison and co-workers pioneered the use of N-carboxyanhydride (NCA) activation[1]. By reacting the L-alanine derivative with a phosgene equivalent (like carbonyldiimidazole, CDI), an NCA intermediate is formed. When the L-proline derivative is introduced, the subsequent amide coupling releases carbon dioxide (CO₂) gas as the sole byproduct[2]. The biphasic gas-liquid flow actually enhances internal mixing within the reactor coil, completely eliminating the risk of solid precipitation and allowing for a seamless, high-throughput continuous process[1],[2].
Caption: Continuous flow synthesis of Enalapril via NCA activation.
Chemoenzymatic Cascades (Captopril)
Captopril synthesis requires the stereoselective oxidation of a prochiral diol (2-methyl-1,3-propanediol) to a chiral carboxylic acid intermediate[3]. Traditional chemical oxidations lack the necessary stereocontrol and rely on toxic, environmentally harmful oxidants[4].
The Causality of Whole-Cell Biocatalysis: By employing immobilized whole cells of Acetobacter aceti (MIM 2000/28) in a packed-bed reactor (PBR), researchers achieved exquisite regio- and stereoselectivity[3]. Crucially, utilizing whole cells rather than isolated enzymes provides a self-contained catalytic environment, entirely bypassing the need to engineer and continuously feed expensive exogenous cofactor regeneration systems into the flow stream[3],[5]. Because the resulting intermediate is highly hydrophilic, standard liquid-liquid extraction fails. This is solved by integrating an in-line "catch-and-release" basic resin column, which traps the intermediate, allows aqueous impurities to be washed away, and releases the purified acid directly into the organic stream for downstream continuous chlorination and coupling[3].
Caption: Four-step chemoenzymatic continuous flow synthesis of Captopril.
Quantitative Performance Metrics
The transition to continuous flow yields distinct advantages in space-time yield, safety, and overall efficiency. The table below summarizes the quantitative improvements observed when migrating these syntheses from batch to flow architectures[3],[1],[5].
| Process Metric | Batch Synthesis (Traditional) | Continuous Flow Synthesis |
| Enalapril Total Residence Time | Hours to Days | < 10 minutes |
| Enalapril Overall Yield | Moderate (Requires intermediate isolation) | Up to 88% (End-to-end) |
| Captopril Synthesis Time | ~ 3 Days | 75 - 100 minutes |
| Captopril Overall Yield | ~ 45% | 50 - 65% |
| Intermediate Handling | Manual isolation, crystallization, & purification | Automated in-line liquid-liquid separation / Catch-and-release |
| Biocatalytic Cofactor Regeneration | Required (if using isolated enzymes) | Not required (Whole-cell PBR utilized) |
Experimental Protocols
Protocol A: NCA-Mediated Continuous Flow Synthesis of Enalapril Precursor
This protocol utilizes in-line Process Analytical Technology (PAT) to create a self-validating fluidic system[1].
System Setup:
-
Equip a continuous flow platform (e.g., Vapourtec or Zaiput system) with three high-pressure syringe pumps (Pumps A, B, and C).
-
Install a T-mixer (Mixer 1) connecting Pump A and Pump B, leading into a 2 mL perfluoroalkoxy alkane (PFA) residence coil (Reactor 1) maintained at room temperature.
-
Connect the output of Reactor 1 to an in-line FlowIR spectrometer (equipped with a silicon probe).
-
Route the FlowIR output to a second T-mixer (Mixer 2), where it merges with Pump C.
-
Connect Mixer 2 to a 10 mL PFA coil (Reactor 2) heated to 65°C.
-
Attach an in-line liquid-liquid separator equipped with a hydrophobic membrane at the system outlet.
Step-by-Step Execution:
-
Reagent Preparation:
-
Pump A: 0.5 M solution of N-substituted L-alanine derivative in anhydrous CH₂Cl₂.
-
Pump B: 0.5 M solution of Carbonyldiimidazole (CDI) in anhydrous CH₂Cl₂.
-
Pump C: 1.0 M solution of L-proline derivative in dimethylacetamide (DMA).
-
-
NCA Activation: Initiate Pumps A and B at equal flow rates (e.g., 0.5 mL/min).
-
Self-Validation Checkpoint (IR Monitoring): Monitor the in-line FTIR spectrum. Do not initiate Pump C until a strong, steady-state absorbance band appears at ~1850 cm⁻¹ and ~1780 cm⁻¹, confirming the quantitative formation of the N-carboxyanhydride (NCA) intermediate[1].
-
Amide Coupling: Once steady-state NCA formation is validated, initiate Pump C at 0.5 mL/min. The combined stream enters Reactor 2 (65°C). The evolution of CO₂ gas will create a segmented flow regime, enhancing mixing.
-
In-Line Quench & Separation: Direct the effluent into a stream of 1M HCl (aqueous) at a T-junction before entering the membrane separator. Collect the organic phase containing the highly pure enalapril precursor[1],[2].
Protocol B: Chemoenzymatic Continuous Flow Synthesis of Captopril
This protocol integrates heterogeneous biocatalysis with aggressive chemical steps without breaking the fluidic path[3],[5].
System Setup:
-
Bioreactor: Pack a glass column (Omnifit) with calcium alginate beads containing immobilized Acetobacter aceti MIM 2000/28 cells.
-
Catch-and-Release Column: Pack a second column with a basic anion-exchange resin (e.g., Amberlyst A21).
-
Chemical Reactor: Install a 10 mL PFA coil reactor heated to 110°C, followed by a T-junction and a 5 mL ambient coil.
Step-by-Step Execution:
-
Biocatalytic Oxidation: Pump a 1.0 g/L solution of 2-methyl-1,3-propanediol (in pH 6.0 acetate buffer) through the Bioreactor at 0.1 mL/min. Introduce a segmented air stream (O₂ source) via a mass flow controller[3],[5].
-
Catch-and-Release (Self-Validation): Route the aqueous effluent directly through the basic resin column. The resin will "catch" the (R)-3-hydroxy-2-methylpropanoic acid intermediate. Validation Checkpoint: Sample the waste stream exiting the resin; it should be completely devoid of the target acid (verify via TLC or HPLC).
-
Solvent Switch & Release: Wash the resin with anhydrous toluene to remove water. Release the intermediate by flowing a solution of 1N HCl in toluene through the column[3].
-
Continuous Chlorination: Merge the released intermediate stream with a stream of neat Thionyl Chloride (SOCl₂, 3.5 equiv) containing 1% imidazole (catalyst). Pass the mixture through the 110°C coil reactor (Residence time: 30 min)[3].
-
Coupling & Substitution: Merge the chlorinated effluent at a T-junction with an aqueous solution of L-proline (2 equiv) and NaOH (7 equiv). The biphasic mixture reacts in the ambient coil to yield enantiomerically pure captopril[3],[4].
-
Isolation: The final product is isolated via an in-line liquid-liquid separator after acidification, yielding captopril in ~50-65% overall yield in just 75-100 minutes[3],[5].
References
-
Chemoenzymatic Synthesis in Flow Reactors: A Rapid and Convenient Preparation of Captopril. National Center for Biotechnology Information (PMC). [Link]
-
Continuous Flow Synthesis of ACE Inhibitors From N-Substituted l-Alanine Derivatives. National Center for Biotechnology Information (PubMed). [Link]
-
Continuous one-flow multi-step synthesis of active pharmaceutical ingredients. Reaction Chemistry & Engineering (RSC Publishing). [Link]
-
Flow Biocatalysis: A Challenging Alternative for the Synthesis of APIs and Natural Compounds. MDPI. [Link]
-
Biocatalyzed Continuous-Flow Processes in the Synthesis of API. NCF International. [Link]
Sources
- 1. Continuous Flow Synthesis of ACE Inhibitors From N-Substituted l-Alanine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Continuous one-flow multi-step synthesis of active pharmaceutical ingredients - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D0RE00087F [pubs.rsc.org]
- 3. Chemoenzymatic Synthesis in Flow Reactors: A Rapid and Convenient Preparation of Captopril - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. ncfinternational.it [ncfinternational.it]
Troubleshooting & Optimization
Technical Support Center: Purification of Ethyl 4-(2-ethoxyphenyl)-4-oxobutyrate
Prepared by: Gemini, Senior Application Scientist
This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of Ethyl 4-(2-ethoxyphenyl)-4-oxobutyrate. This key synthetic intermediate often presents unique purification challenges, primarily due to potential side-products from its synthesis, which is typically a Friedel-Crafts acylation. This guide is structured to address issues from initial reaction work-up to final purity analysis, emphasizing the scientific principles behind each step to empower users to make informed decisions in their laboratory work.
Section 1: Initial Reaction Work-Up & Troubleshooting
The purification process begins immediately after the synthesis is complete. A proper work-up is critical for removing the bulk of impurities, such as the Lewis acid catalyst and water-soluble by-products, which simplifies the subsequent chromatographic or recrystallization steps.
Frequently Asked Questions (FAQs)
Q1: What is the standard aqueous work-up procedure following a Friedel-Crafts acylation synthesis of this compound?
A1: The primary goal of the work-up is to quench the reaction and remove the Lewis acid catalyst (e.g., AlCl₃). A carefully controlled quench is essential to prevent uncontrolled exotherms and degradation of the product.
-
Quenching: The reaction mixture should be cooled in an ice bath and then slowly and carefully poured onto crushed ice, often containing concentrated hydrochloric acid (HCl).[1] This hydrolyzes the aluminum chloride-ketone complex, liberating the product, and dissolves the resulting aluminum salts (Al(OH)₃) in the aqueous layer.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer multiple times with a suitable organic solvent, such as ethyl acetate or dichloromethane. Ethers can also be used, but should be mixed with a more polar solvent to ensure efficient extraction of the product.[2]
-
Washing: Combine the organic extracts and wash sequentially with:
-
Dilute HCl to remove any remaining basic impurities.
-
Saturated sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid.
-
Water and finally, saturated brine solution to reduce the amount of dissolved water in the organic phase.
-
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
Q2: My crude product is a dark, tarry material after work-up. What likely caused this, and is the product salvageable?
A2: The formation of dark, tarry material in Friedel-Crafts reactions is a common issue, often indicating side reactions or product degradation.[1]
-
Probable Causes:
-
Overheating: The reaction temperature may have been too high, leading to polymerization or decomposition. Friedel-Crafts acylations are often exothermic and require careful temperature control.
-
Concentrated Reagents: Using overly concentrated reagents can lead to localized "hot spots" and subsequent side reactions.
-
Moisture Contamination: The presence of water can deactivate the catalyst and promote undesirable side reactions.[1]
-
-
Salvage Strategy: While the yield will likely be compromised, the target compound can often be recovered. The tarry material consists of high-molecular-weight polymers that are typically much less soluble or have very different polarity compared to your product. Attempt to dissolve the crude material in a minimal amount of a moderately polar solvent (e.g., dichloromethane) and filter it through a plug of silica gel or Celite to remove the insoluble tar. The filtrate can then be subjected to column chromatography for further purification.
Section 2: Purification Strategy Selection
Once you have the crude product, the next step is to choose the most effective purification method. This choice depends on the physical state of the product (solid vs. oil) and the nature of the impurities, particularly the presence of isomers.
Decision Workflow for Purification
The following workflow provides a logical path for selecting the appropriate purification technique.
Caption: Decision workflow for selecting the optimal purification method.
Frequently Asked Questions (FAQs)
Q3: How do I choose between flash column chromatography and recrystallization?
A3: The choice hinges on two factors: the purity of your crude product and the nature of the impurities.
-
Choose Flash Column Chromatography when:
-
The crude product contains significant amounts of impurities with different polarities, especially the para-isomer (Ethyl 4-(4-ethoxyphenyl)-4-oxobutyrate). Chromatography is highly effective at separating isomers.[3]
-
The product is an oil or a low-melting solid that is difficult to crystallize.
-
The purity of the crude material is below 95%.
-
-
Choose Recrystallization when:
-
The crude product is a solid with relatively high purity (typically >95%).
-
The main impurities are present in small amounts and have different solubility profiles from the main product in the chosen solvent system. Recrystallization is excellent for removing trace impurities to achieve very high purity (>99.5%).[3][4]
-
Section 3: Troubleshooting Guide for Purification Methods
This section provides detailed protocols and troubleshooting for the most common purification techniques.
3.1 Flash Column Chromatography
This is the most robust method for purifying Ethyl 4-(2-ethoxyphenyl)-4-oxobutyrate, especially from its isomers.
Q4: My ortho- and para-isomers are co-eluting during column chromatography. How can I improve their separation?
A4: Separating isomers is a common challenge. The ortho- and para-isomers have very similar polarities, but subtle differences can be exploited.
-
Optimize the Mobile Phase: The key is to use a less polar mobile phase. This forces the compounds to spend more time interacting with the stationary phase, amplifying small differences in polarity.
-
Start with a very non-polar eluent like 5% ethyl acetate in hexane and increase the polarity very slowly (e.g., in 1-2% increments).[3]
-
Consider using a different solvent system. Sometimes a switch from ethyl acetate/hexane to dichloromethane/hexane or toluene/ethyl acetate can alter the selectivity and improve separation.
-
-
Column and Loading:
-
Use a longer column to increase the number of theoretical plates.
-
Use a finer mesh silica gel (e.g., 230-400 mesh).
-
Ensure the initial band of material loaded onto the column is as narrow as possible. Dry loading the sample (adsorbing it onto a small amount of silica first) is highly recommended over wet loading in a large volume of solvent.[3]
-
Table 1: Flash Column Chromatography Parameters and Expected Results
| Parameter | Recommended Value/Solvent | Rationale |
|---|---|---|
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard choice for separating moderately polar organic compounds. |
| Mobile Phase (Eluent) | Gradient of Ethyl Acetate in Hexane (e.g., 5% to 25%) | Allows for elution of non-polar impurities first, followed by the isomers, and finally any highly polar impurities. |
| Loading Technique | Dry loading | Ensures a tight, concentrated band at the start, leading to better resolution.[3] |
| Elution Monitoring | Thin-Layer Chromatography (TLC) | Essential for identifying and combining fractions containing the pure product. |
| Expected Purity | >98% (by HPLC/NMR) | Chromatography is highly effective for removing isomeric and other by-products. |
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 5% ethyl acetate in hexane).
-
Column Packing: Pour the slurry into the column and allow it to pack under positive pressure, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane or ethyl acetate. Add a small amount of silica gel to this solution and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
Elution: Begin elution with the low-polarity mobile phase. Collect fractions and monitor them by TLC. Gradually increase the eluent polarity to elute your products. The para-isomer will typically elute slightly before the desired ortho-isomer.[3]
-
Fraction Analysis: Combine the fractions that contain the pure product (as determined by TLC), and remove the solvent under reduced pressure to obtain the purified compound.
3.2 Recrystallization
If your product is a solid and relatively pure, recrystallization is an excellent final polishing step.
Q5: My compound "oiled out" of the solution instead of forming crystals. What should I do?
A5: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of the solute.
-
Solution: Reheat the solution until the oil redissolves completely. Add a small amount of additional "good" solvent to lower the saturation point. Allow the solution to cool much more slowly. A slower cooling rate gives the molecules more time to arrange themselves into a crystal lattice. If it oils out again, you may need to switch to a different solvent system with a lower boiling point.[5]
Q6: I can't find a good single solvent for recrystallization. What is my alternative?
A6: A two-solvent system is the ideal alternative. This involves a "good" solvent in which your compound is highly soluble and a "poor" solvent (or "anti-solvent") in which it is insoluble.[5][6] Common pairs include ethanol/water, ethyl acetate/hexane, or dichloromethane/petroleum ether.[5]
-
Dissolution: Dissolve the impure compound in the minimum required amount of the hot "good" solvent (e.g., ethyl acetate).
-
Addition of Anti-Solvent: While the solution is still hot, add the "poor" solvent (e.g., hexane) dropwise with swirling until you see persistent cloudiness (turbidity). This is the point of saturation.
-
Clarification: Add a few drops of the hot "good" solvent to just redissolve the cloudiness, resulting in a clear, saturated solution.
-
Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Further cooling in an ice bath can maximize the yield.[5]
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of the cold "poor" solvent, and dry them under vacuum.[4]
Section 4: Purity & Identity Analysis FAQs
Confirming the purity and structural identity of your final product is a non-negotiable step.
Q7: What are the best analytical methods to confirm the purity and structure of Ethyl 4-(2-ethoxyphenyl)-4-oxobutyrate?
A7: A combination of techniques is recommended for unambiguous characterization.
-
Purity Assessment:
-
High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity analysis. A reversed-phase C18 column with a UV detector (monitoring at ~210 nm or ~254 nm) can provide a precise purity value (e.g., 99.8%).[7]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for identifying and quantifying any volatile impurities.[8]
-
-
Structural Confirmation:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming that you have synthesized the correct structure.
-
Infrared (IR) Spectroscopy: Will show characteristic peaks for the ketone and ester carbonyl groups.
-
Q8: How can I use ¹H NMR to distinguish the desired ortho-isomer from the para-isomer impurity?
A8: ¹H NMR is a powerful tool for distinguishing between these isomers. The key is the splitting pattern of the protons on the aromatic ring.
-
Desired ortho-Isomer (2-ethoxy substituted): The aromatic region will be complex. You will expect to see four distinct protons, likely as a series of doublets and triplets (or more complex multiplets) due to their unique electronic environments and coupling to each other.
-
Para-Isomer Impurity (4-ethoxy substituted): The aromatic ring is symmetrical. This results in a much simpler pattern. You will see two doublets, each integrating to 2 protons, characteristic of an A₂B₂ system. The presence of this simple two-doublet pattern in your ¹H NMR spectrum is a clear indication of contamination with the para-isomer.
Table 2: Representative ¹H NMR Data for Aromatic Protons
| Isomer | Expected Aromatic Proton Pattern | Rationale |
|---|---|---|
| Ortho (Target) | 4H, complex multiplet (e.g., d, t, t, d) | Asymmetrical substitution leads to four unique aromatic protons. |
| Para (Impurity) | 4H, two doublets (A₂B₂ system) | Symmetry of the 1,4-disubstituted ring simplifies the spectrum. |
References
- BenchChem. (2025). Troubleshooting common issues in Friedel-Crafts reactions.
- BenchChem. (n.d.). Ethyl 4-(2,4-dimethoxyphenyl)
- BenchChem. (2025).
-
BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. [Link]
-
Chemistry LibreTexts. (n.d.). Ch12: Friedel-Crafts limitations. [Link]
- BenchChem. (2025). Application Notes and Protocols for the Purification of Ethyl 4-(1-naphthyl)
- BenchChem. (2025).
- BenchChem. (2025).
- BenchChem. (2025). Application Note and Protocol for the Recrystallization of Ethyl 4-(4-oxocyclohexyl)
-
SciSpace. (2006). Recrystallization of Active Pharmaceutical Ingredients. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). About Workup. [Link]
Sources
Improving the yield of Claisen condensation reactions.
Welcome to the Technical Support Center for Advanced Organic Synthesis. As a Senior Application Scientist, I frequently consult with drug development professionals and process chemists who struggle with the yield and scalability of Claisen condensation reactions.
Unlike simple textbook reactions, the Claisen condensation is a delicate thermodynamic balancing act. Poor yields are rarely due to a failure of the chemistry itself; rather, they stem from a misunderstanding of reaction reversibility, improper base-solvent pairing, or a failure to control competing kinetic pathways.
This guide is designed to move beyond basic theory, providing you with the mechanistic causality, quantitative troubleshooting matrices, and self-validating protocols necessary to optimize your β-keto ester yields.
Section 1: The Causality of Yield Attrition
To optimize a Claisen condensation, you must first understand why it fails. The reaction between two esters to form a β-keto ester is entirely reversible under basic conditions[1].
1. The Thermodynamic Trap (Le Chatelier's Imperative) The initial deprotonation of the ester α-carbon by an alkoxide base is highly unfavorable because the pKa of an ester α-proton is ~24, while the conjugate acid of the base (e.g., ethanol) has a pKa of ~16[2]. Consequently, the enolate is formed in very low concentrations[3]. The reaction is only driven to completion by the final step: the irreversible deprotonation of the highly acidic β-keto ester product (pKa ~11) by the alkoxide base[4]. If you use a catalytic amount of base, or if your substrate lacks a second α-hydrogen to allow this final deprotonation, the equilibrium will collapse backward, and you will recover unreacted starting material[5].
2. The Kinetic Traps: Saponification and Transesterification Improper base selection introduces competing kinetic pathways that permanently destroy your yield[6].
-
Saponification: If hydroxide (NaOH/KOH) or moisture is present, the base will attack the carbonyl carbon, irreversibly hydrolyzing the ester into a carboxylate salt[3].
-
Transesterification: If the alkyl group of your alkoxide base does not perfectly match the alkoxy leaving group of your ester (e.g., using sodium methoxide with ethyl acetate), the base will substitute the ester group, creating a statistical nightmare of mixed ester products[3].
Claisen condensation reaction pathways highlighting critical base selection to prevent yield loss.
Section 2: Quantitative Troubleshooting Matrices
Use the following data tables to benchmark your current process parameters against industry standards.
Table 1: Base Selection and Yield Impact Matrix
| Base Type | pKa (Conjugate Acid) | Substrate Compatibility | Primary Side Reaction | Yield Impact |
| NaOH / KOH | ~15.7 | None (Strictly Avoid) | Saponification (Hydrolysis)[4] | Severe Loss (<10%) |
| NaOMe | ~15.5 | Methyl Esters Only | Transesterification[7] | High (if matched) |
| NaOEt | ~16.0 | Ethyl Esters Only | Transesterification[3] | High (if matched) |
| LDA | ~36.0 | Crossed Claisen Only | Enolization of electrophile[7] | Variable |
| TiCl₄ / Bu₃N | N/A (Lewis Acid) | Complex Crossed Claisen | Minimal[8] | Excellent (up to 95%) |
Table 2: Modernization of Process—Batch vs. Continuous Flow Optimization Recent advancements have demonstrated that moving from batch to continuous flow, alongside a solvent switch, can drastically improve space-time yields while minimizing side reactions[9].
| Parameter | Traditional Batch Process | Optimized Continuous Flow[9] |
| Solvent | Ethanol | Tetrahydrofuran (THF) |
| Reaction Time | 20 hours | 2 minutes |
| Isolated Yield | 73% | 84% |
| Productivity | N/A | 74.4 g/h |
| Space-Time Yield | N/A | 3720 kg/(h ·m³) |
| Temperature | Reflux | 20 °C |
Section 3: Self-Validating Experimental Protocols
To ensure reproducibility, every protocol must be a self-validating system. Do not proceed to the next step unless the in-process control (IPC) confirms success.
Protocol A: Standard Batch Optimization (Self-Condensation)
Objective: Maximize yield by driving the thermodynamic equilibrium and preventing transesterification.
-
Base Preparation (Validation of Anhydrous Conditions):
-
Action: Dissolve 1.1 equivalents of clean Sodium metal in anhydrous ethanol (for an ethyl ester substrate) under an argon atmosphere.
-
Self-Validation: Wait until the evolution of hydrogen gas completely ceases and all metal is dissolved. The resulting NaOEt solution must be perfectly clear. Cloudiness indicates moisture and the formation of NaOH, which will cause saponification[2].
-
-
Substrate Addition:
-
Action: Add 1.0 equivalent of the ethyl ester dropwise at 0 °C, then warm to reflux.
-
Self-Validation: Monitor via TLC (Hexane/EtOAc). The starting material spot should diminish over 2-4 hours.
-
-
Equilibrium Driving:
-
Action: Equip the flask with a distillation apparatus. Slowly distill off the ethanol byproduct as the reaction proceeds.
-
Causality: Removing the alcohol byproduct forces the equilibrium to the right via Le Chatelier's principle[1].
-
-
Acidic Workup:
-
Action: Cool the mixture to 0 °C and add 1M HCl until the aqueous layer reaches pH 3-4. Extract with diethyl ether.
-
Causality: The product exists in the flask as a water-soluble enolate salt. Acidification is mandatory to protonate the β-keto ester, rendering it organic-soluble for extraction[4].
-
Protocol B: Advanced Ti-Mediated Crossed Claisen Condensation
Objective: Achieve >95% cross-selectivity between two different enolizable esters without self-condensation.
-
Complexation:
-
Action: In a flame-dried flask under argon, dissolve 1.0 eq of Ester A and 1.0 eq of Ester B in anhydrous CH₂Cl₂. Cool to 0 °C. Add 1.1 eq of TiCl₄ dropwise.
-
Self-Validation: The solution will immediately turn deep yellow/orange, confirming the formation of the Titanium-ester coordinate complex[8].
-
-
Enolization:
-
Action: Add 1.2 eq of Tributylamine (Bu₃N) dropwise. Stir for 1 hour at 0 °C.
-
Causality: The Lewis acidic TiCl₄ drastically lowers the pKa of the ester α-protons, allowing a mild amine base (Bu₃N) to selectively generate a stable Ti-enolate, completely avoiding the harsh alkoxide conditions that lead to scrambling[8].
-
-
Quenching:
-
Action: Quench with cold water, separate the organic layer, and wash with brine.
-
Section 4: Expert FAQs
Q1: I am using a full equivalent of sodium ethoxide, but I am recovering mostly unreacted starting material. What is going wrong? A: The Claisen condensation is highly reversible. The reaction is only driven forward by the final deprotonation of the newly formed β-keto ester[5]. If your starting ester has only one α-hydrogen, the resulting β-keto ester will have no α-hydrogens left to be deprotonated by the base. Consequently, the equilibrium will collapse backward. Substrates must have at least two α-hydrogens to successfully undergo a standard Claisen condensation[5].
Q2: Can I use Lithium Diisopropylamide (LDA) to force complete enolate formation and bypass the equilibrium? A: For a standard self-condensation, no. LDA is a highly reactive, non-nucleophilic base. While it will quantitatively form the enolate, its strong basicity can cause unwanted enolization of the electrophilic ester partner, leading to complex reaction mixtures[7]. However, LDA is the preferred base for crossed Claisen condensations where only one partner is enolizable (e.g., reacting an enolizable ester with a non-enolizable carbonate or benzoate)[10].
Q3: I switched my solvent from ethanol to THF to improve solubility, but my yield dropped to zero. Why? A: While switching to an aprotic solvent like THF can drastically accelerate the reaction (e.g., reducing reaction time from 20 hours to 2 minutes in continuous flow[9]), it removes the buffering effect of the parent alcohol. If your alkoxide base contains even trace amounts of hydroxide (from moisture exposure), saponification will rapidly consume your ester[2]. In THF, you must ensure strictly anhydrous conditions and use freshly titrated, high-purity alkoxide bases.
Q4: Why am I getting a mixture of methyl and ethyl esters in my product? A: You have triggered transesterification by mismatching your base and substrate[3]. If you react an ethyl ester using sodium methoxide (NaOMe) in methanol, the methoxide acts as a nucleophile, attacking the carbonyl and kicking off the ethoxy group. Always match the alkyl group of your base and solvent to the alkoxy leaving group of your ester (e.g., use NaOEt/EtOH for ethyl esters, NaOMe/MeOH for methyl esters)[4].
References
-
Claisen condensation | Organic Chemistry II Class Notes |... - Fiveable - fiveable.me - 1
-
Claisen Condensation: Solvent and Base Choice - YouTube - youtube.com - 6
-
Claisen Condensation – Mechanism, Variations & FAQs - Allen - allen.in - 10
-
Fast Claisen condensation reaction optimization in a continuous flow reactor - Celon Pharma - celonpharma.com -9
-
Claisen Condensation Reaction Mechanism - Chemistry Steps - chemistrysteps.com - 3
-
Base used in Claisen Condensation - Chemistry Stack Exchange - stackexchange.com - 7
-
Development of Efficient and Practical Ti-Claisen Condensation and the Related Aldol Reaction - kwansei.ac.jp - 8
-
Transcription 12.04.27A lec - De Anza College - deanza.edu - 2
-
6.3: The Claisen Condensation Reaction - Chemistry LibreTexts - libretexts.org - 4
-
7.8: The Claisen Condensation Reaction - Chemistry LibreTexts - libretexts.org - 5
Sources
- 1. fiveable.me [fiveable.me]
- 2. nebula2.deanza.edu [nebula2.deanza.edu]
- 3. Claisen Condensation Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. m.youtube.com [m.youtube.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. sci-tech.ksc.kwansei.ac.jp [sci-tech.ksc.kwansei.ac.jp]
- 9. celonpharma.com [celonpharma.com]
- 10. allen.in [allen.in]
Technical Support Center: Ester Synthesis & Transesterification Troubleshooting
Welcome to the Technical Support Center. For researchers and drug development professionals, the unintended scrambling of ester functional groups—known as transesterification—is a persistent challenge that can compromise yield, complicate purification, and derail synthetic pathways.
This guide provides authoritative, field-proven insights into the causality of transesterification side reactions, accompanied by diagnostic workflows, quantitative data, and self-validating Standard Operating Protocols (SOPs) to ensure absolute control over your esterification chemistry.
Diagnostic Workflow: Identifying Transesterification Risks
Before proceeding with your reaction or workup, use the following decision tree to evaluate the risk of unwanted alkoxy exchange.
Diagnostic workflow for identifying and preventing transesterification side reactions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q: Why do I observe methyl ester side products when purifying my complex isopropyl ester via silica gel chromatography?
A: Silica gel is inherently slightly acidic. If you use a methanol/dichloromethane (MeOH/DCM) gradient for elution, the residual acidity of the silica catalyzes a Fischer-type transesterification between your isopropyl ester and the methanol solvent[1].
-
Causality: Protonation of the carbonyl oxygen increases the electrophilicity of the carbonyl carbon. Methanol, being a small, highly nucleophilic alcohol, attacks the tetrahedral intermediate, displacing the bulkier isopropanol group.
-
Solution: Switch to an aprotic polar modifier like ethyl acetate or acetone. If a highly polar protic solvent is absolutely required, use isopropanol (which matches your ester) to prevent scrambling.
Q: During a Claisen condensation to form a β -keto ester, my ethyl ester starting material was completely converted to a methyl ester. How did this happen?
A: This is a classic base-catalyzed transesterification. It occurs when the alkoxide base used for deprotonation does not match the ester's alkoxy group (e.g., using sodium methoxide with an ethyl ester)[2].
-
Causality: Alkoxide bases act as both bases (deprotonating the α -carbon) and nucleophiles[1]. The methoxide ion attacks the ester carbonyl, forming a tetrahedral intermediate that collapses to expel ethoxide, yielding a methyl ester.
-
Solution: Always match the alkoxide base to the ester group (e.g., use NaOEt for ethyl esters) or use a non-nucleophilic base such as Lithium Diisopropylamide (LDA) or Sodium Hydride (NaH)[2].
Q: I need to reduce a functional group on a molecule containing an ester, but standard Lewis acid catalysts cause transesterification with the solvent. Are there milder alternatives?
A: Yes. Traditional Lewis acids (like TiCl4 or BF3 ) strongly activate the ester carbonyl, making it highly susceptible to nucleophilic attack by any trace alcohols.
-
Solution: Recent methodologies utilize the bulky Lewis acid tris(pentafluorophenyl)borane ( B(C6F5)3 ) paired with ammonia borane ( NH3BH3 ). This metal-free system allows for transfer hydrogenation or reduction while completely bypassing the ubiquitous formation of transesterification side products[3][4]. The extreme steric bulk of B(C6F5)3 prevents the formation of the tight tetrahedral intermediate required for transesterification.
Quantitative Data: Steric Effects on Transesterification Rates
The choice of solvent plays a critical role in either promoting or preventing transesterification. The table below summarizes the relative risk profile of common alcohols based on their steric hindrance and nucleophilicity[5].
| Alcohol Solvent | Steric Hindrance | Relative Nucleophilicity | Transesterification Risk | Recommended Use Case in Synthesis |
| Methanol (MeOH) | Minimal | Very High | Critical (Fastest) | Intentional transesterification / Deprotection |
| Ethanol (EtOH) | Low | High | High | Matching ethyl esters during workup |
| Isopropanol (IPA) | Moderate | Moderate | Low-Moderate | Mild chromatography eluent modifier |
| tert-Butanol (t-BuOH) | Severe | Very Low | Negligible | Safe protic solvent for general workups |
Standard Operating Protocols (SOPs)
To ensure scientific integrity and reproducible results, follow these self-validating protocols designed to eliminate transesterification side products.
SOP 1: Acid-Free Aqueous Workup for Sensitive Esters
-
Objective: Prevent acid/base-catalyzed scrambling during the quenching of a reaction.
-
Step 1: Quench. Cool the reaction mixture to 0 °C. Slowly add a saturated aqueous solution of sodium bicarbonate ( NaHCO3 ) to neutralize any acidic catalysts.
-
Self-Validation Check: Spot the aqueous layer on pH paper; it must read exactly between 7.0 and 8.0 before proceeding.
-
-
Step 2: Extraction. Extract the aqueous layer with an aprotic solvent (e.g., Ethyl Acetate or Dichloromethane). Crucial: Do not use any alcohol-containing solvents.
-
Step 3: Wash. Wash the combined organic layers with saturated NaCl (brine) to remove residual water and salts.
-
Step 4: Dry. Dry over anhydrous sodium sulfate ( Na2SO4 ).
-
Self-Validation Check: The organic layer must transition from a cloudy emulsion to completely transparent. If it remains cloudy, add more Na2SO4 .
-
-
Step 5: Concentration. Evaporate the solvent under reduced pressure at a water bath temperature not exceeding 30 °C to prevent thermal degradation.
SOP 2: B(C6F5)3 -Catalyzed Reduction Bypassing Transesterification
-
Objective: Reduce an ester to an ether or alcohol without scrambling the alkoxy group[3].
-
Step 1: Preparation. In a glovebox or under a strict argon atmosphere, dissolve the ester substrate (1.0 equiv) in anhydrous toluene.
-
Step 2: Catalyst Addition. Add B(C6F5)3 (5 mol%) to the solution.
-
Self-Validation Check: The solution should remain perfectly clear; any cloudiness or precipitate indicates moisture contamination, which will ruin the catalyst.
-
-
Step 3: Reductant Addition. Slowly add ammonia borane ( NH3BH3 , 3.0 equiv) in portions.
-
Step 4: Reaction. Stir at room temperature for 12 hours.
-
Self-Validation Check: Monitor by TLC (Hexanes/EtOAc 8:2). The starting material spot must completely disappear, replaced by a higher Rf spot (ether) or lower Rf spot (alcohol).
-
-
Step 5: Quench. Carefully quench with water dropwise to destroy excess borane, then extract with diethyl ether.
References
-
Catalyst- and Stoichiometry-Dependent Deoxygenative Reduction of Esters to Ethers or Alcohols with Borane–Ammonia Organic Letters, American Chemical Society (ACS) URL: [Link]
-
The Claisen Condensation Chemistry LibreTexts URL: [Link]
-
Transesterification: Mechanisms and Conditions Master Organic Chemistry URL: [Link]
-
Ester Synthesis by Transesterification Organic Chemistry Portal URL: [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. B(C6F5)3-Catalyzed transfer hydrogenation of esters and organic carbonates towards alcohols with ammonia borane - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
Troubleshooting Matrix: Selecting the Right Purification Strategy
Welcome to the Technical Support Center for Post-Reaction Purification . As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and drug development professionals resolve one of the most persistent bottlenecks in organic synthesis: the removal of unreacted starting materials.
Leaving unreacted precursors in your mixture can compromise downstream synthetic steps, skew biological assay results, and drastically reduce overall yield. This guide bypasses generic advice to focus on the causality of purification chemistry, providing self-validating protocols and field-proven troubleshooting strategies.
Before defaulting to time-consuming flash chromatography, evaluate the physicochemical properties of your unreacted starting material relative to your product. The table below summarizes the most efficient techniques based on structural causality.
| Scenario / Impurity Profile | Recommended Technique | Mechanistic Rationale |
| Highly reactive electrophiles/nucleophiles (e.g., acid chlorides, amines) | Scavenger Resins | Polymer-bound functional groups form irreversible covalent bonds with the excess reagent, allowing removal by simple filtration[1]. |
| Significant pKa difference between product and starting material | Acid-Base Extraction (LLE) | Exploits pH manipulation to selectively ionize the starting material, partitioning it into the aqueous phase while the neutral product remains in the organic phase[2]. |
| Isomers or closely eluting non-polar compounds ( Δ Rf < 0.1) | Supercritical Fluid Chromatography (SFC) | Utilizes supercritical CO₂ to provide higher resolution, faster run times, and better efficiency for non-polar/chiral compounds compared to standard HPLC[3]. |
| Highly polar impurities causing HPLC column blockage | Solid-Phase Extraction (SPE) | Acts as a pre-fractionation step. Specific sorbents selectively retain highly polar starting materials, protecting preparative HPLC columns and increasing product purity[4]. |
Deep Dive & Protocols: Scavenger Resins
The Causality of Scavenging: Scavenger resins are functionalized solid supports (typically polystyrene-co-divinylbenzene) designed to irreversibly capture specific compounds from a solution[1]. In parallel synthesis or combinatorial chemistry, driving a reaction to completion often requires an excess of one reagent. Instead of using chromatography to remove this excess, a scavenger resin with a complementary functional group is added. For example, polyamine-based resins like tris(2-aminoethyl)amine (TAEA) act as powerful nucleophiles, forming stable amides with excess acid chlorides or Schiff bases with unreacted aldehydes[5]. Because the resin is macroscopic, the sequestered impurity is simply filtered away.
Protocol: Removal of Excess Electrophiles using Polyamine Resin
Self-Validating Check: The success of this protocol relies on the complete covalent capture of the impurity. Always monitor the supernatant via LC-MS or TLC before the final filtration.
-
Preparation: Dissolve the crude reaction mixture (containing the desired product and excess electrophilic starting material) in a compatible solvent (e.g., Dichloromethane, THF, or DMF).
-
Resin Addition: Add 3 to 5 equivalents of the polyamine-based scavenger resin (e.g., TAEA-polystyrene) relative to the calculated amount of unreacted starting material[5].
-
Agitation: Gently agitate the suspension on an orbital shaker at room temperature. Note: Do not use magnetic stirring bars, as the grinding action will crush the polymer beads, clogging the filter and reducing scavenging efficiency.
-
Monitoring: After 2–4 hours, sample a small aliquot of the supernatant. Analyze via TLC or LC-MS to confirm the disappearance of the starting material.
-
Filtration & Recovery: Filter the mixture through a sintered glass funnel or a solid-phase extraction (SPE) frit.
-
Washing: Wash the resin bed with 2–3 column volumes of the reaction solvent to ensure complete recovery of the desired product. Concentrate the combined filtrate under reduced pressure.
Fig 1: Workflow for the removal of excess reagents using functionalized scavenger resins.
Deep Dive & Protocols: Acid-Base Liquid-Liquid Extraction (LLE)
The Causality of Ionization: When your product and starting material have distinct acid-base profiles, liquid-liquid extraction is the most scalable purification method. By adjusting the pH of the aqueous phase, you can selectively protonate amines (making them water-soluble ammonium salts) or deprotonate carboxylic acids (making them water-soluble carboxylate salts)[2]. The neutral product remains partitioned in the organic solvent.
Protocol: Removal of Unreacted Primary Amine from a Neutral Product
Self-Validating Check: The pH of the aqueous layer must be strictly controlled. If the pH is not low enough, the amine will not fully protonate and will remain in the organic layer.
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., Diethyl ether, Dichloromethane, or Ethyl acetate) in a separatory funnel[2].
-
Acidic Wash: Add an equal volume of 1 M aqueous Hydrochloric Acid (HCl).
-
Partitioning: Stopper the funnel, invert, and shake vigorously. Vent the stopcock frequently to release vapor pressure.
-
Separation: Place the funnel on a ring stand and allow the phases to separate completely. The unreacted primary amine is now protonated and resides in the aqueous layer[2].
-
Collection: Drain the aqueous layer into a separate flask.
-
Re-extraction (Optional but Recommended): Wash the organic layer with one more portion of 1 M HCl to ensure 100% removal of the amine.
-
Neutralization & Drying: Wash the organic layer with brine (saturated NaCl) to remove residual water and acid, then dry over anhydrous Sodium Sulfate ( Na2SO4 ). Filter and concentrate to yield the pure neutral product[2].
Fig 2: Liquid-Liquid Extraction workflow for separating a basic starting material from a neutral product.
Frequently Asked Questions (FAQs)
Q: My unreacted starting material and my product have the exact same Rf value on a TLC plate. How do I separate them? A: When normal-phase silica chromatography fails due to identical polarities, you must change the separation mechanism.
-
Derivatization: If the starting material has a reactive handle (e.g., a free hydroxyl or amine) that the product lacks, use a highly polar derivatizing agent (like succinic anhydride) to drastically change its polarity, followed by an aqueous basic wash.
-
Supercritical Fluid Chromatography (SFC): If derivatization is impossible, utilize SFC. SFC uses supercritical CO2 combined with a co-solvent. The orthogonal selectivity of SFC stationary phases compared to standard HPLC often resolves compounds that co-elute on silica[3].
Q: I am scaling up my reaction. Is solid-phase extraction (SPE) viable for removing starting materials at the gram scale? A: Yes, but it should be used as a pre-fractionation step rather than the sole purification method. Quick SPE filtration can increase the purity level of a raw mixture significantly (e.g., from 19% to 75%) while drastically reducing the sample mass[4]. This prevents the blockage of preparative HPLC columns and allows for stacked injections of a much cleaner intermediate[4].
Q: I used a scavenger resin, but my yield dropped by 40%. What happened? A: You likely experienced non-specific binding. While scavenger resins are designed to target specific functional groups, the polymer backbone (especially highly cross-linked polystyrene) can trap highly hydrophobic products via π−π stacking or hydrophobic interactions. To troubleshoot this:
-
Wash the resin with a more non-polar solvent (e.g., Toluene or a THF/DCM mixture) to disrupt these interactions.
-
Switch to a macroporous resin or a PEG-grafted resin, which exhibits lower non-specific hydrophobic binding compared to standard gel-type polystyrene resins.
References
-
Amerigo Scientific. "Scavenger Resins." Amerigo Scientific. Available at: [Link]
-
SCIRP. "Comparative Efficacy of Polyamine-Based Scavenger Resins." Scientific Research Publishing. Available at: [Link]
-
Selvita. "Purification Services." Selvita. Available at: [Link]
-
Chromatography Online. "Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry." Chromatography Online. Available at:[Link]
Sources
Bio-Foundry Technical Support Center: Optimizing Microbial Butyrate Synthesis
Welcome to the Bio-Foundry Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide and protocol repository to address the most critical bottlenecks in microbial butyric acid production. While chemical synthesis remains an option, the industry standard for sustainable, high-yield butyrate synthesis relies on microbial fermentation—specifically utilizing Clostridium tyrobutyricum.
This guide synthesizes field-proven insights, metabolic causality, and self-validating protocols to help you optimize reaction conditions, eliminate byproduct formation, and scale your continuous fermentation workflows.
Part 1: Metabolic Pathways & Strain Engineering
To troubleshoot a fermentation process, you must first understand the intracellular carbon and electron flux. In C. tyrobutyricum, glucose is metabolized via glycolysis to pyruvate, which is then converted to Acetyl-CoA. From here, the pathway bifurcates: it can either generate acetate (yielding ATP) or butyrate (consuming NADH).
Metabolic pathway of butyrate biosynthesis in Clostridium tyrobutyricum.
FAQ: Why does my fermentation yield high acetate instead of butyrate?
The Causality: Acetate production is a growth-associated mechanism. The conversion of Acetyl-CoA to acetate via acetate kinase (ACK) yields one molecule of ATP, which the cell prioritizes during rapid exponential growth. Conversely, butyrate production is a maintenance-associated mechanism driven by the need to regenerate NAD⁺ from NADH. The Solution: You must manipulate the intracellular NADH/NAD⁺ ratio. If the cell vents excess reducing equivalents as hydrogen gas via the hydrogenase enzyme (HydA), it reduces the need to produce butyrate. Studies demonstrate that knocking out or downregulating HydA significantly improves the intracellular NADH/NAD⁺ ratio, decreasing acetate accumulation by up to 63.6% and improving butyrate yield by 34.5%[1].
Part 2: Reaction Condition Optimization
Reaction conditions directly dictate the thermodynamic viability of the butyrate synthesis pathway. Below is a synthesized data table of optimal parameters and their mechanistic impacts.
Quantitative Data Summary for Fermentation Optimization
| Parameter | Optimal Range | Impact on Fermentation | Causality / Mechanism |
| pH | 6.2 – 6.3 | Increases butyrate selectivity (>90%) | Elevated pH prevents the accumulation of undissociated, membrane-permeable toxic acids. Lower pH (<5.7) collapses the proton motive force, forcing the cell to shift flux toward less toxic acetic and lactic acids[2]. |
| Temperature | 35°C – 37°C | Maximizes specific growth rate | Provides optimal thermodynamic kinetics for C. tyrobutyricum Pyruvate:ferredoxin oxidoreductase (PFOR) and Butyryl-CoA dehydrogenase (BCD). |
| Initial Glucose | 40 – 60 g/L | Provides sufficient carbon flux | Balances carbon availability against osmotic stress. High initial glucose concentrations favor high butyric acid selectivity in batch modes[3][4]. |
| Butyric Acid Limit | < 25 g/L | Prevents premature culture crash | Product inhibition is severe. Concentrations >25 g/L collapse the transmembrane proton gradient, halting ATP synthesis and sharply reducing cell growth[4]. |
| Dilution Rate (Continuous) | ~0.028 h⁻¹ | Maximizes butyrate selectivity (95.8%) | A low dilution rate reduces the specific growth rate, effectively uncoupling acetate production (growth-associated) from butyrate production (cell mass-associated)[3]. |
FAQ: At what concentration does product inhibition occur, and how do I bypass it?
The Causality: As butyric acid accumulates in the broth, it acts as an uncoupling agent. Above 25 g/L, it diffuses across the bacterial membrane, dissociates in the neutral cytoplasm, and acidifies the cell interior[4]. The Solution: To bypass this, you must implement In-Situ Product Recovery (ISPR) or transition from batch to continuous fermentation with cell recycle.
Part 3: Continuous Fermentation & Cell Recycle Workflows
Batch fermentation is inherently limited by product toxicity. To achieve industrial-scale titers, we utilize continuous fermentation coupled with membrane ultrafiltration. This decouples the Hydraulic Retention Time (HRT) from the Solid Retention Time (SRT), allowing you to maintain massive cell densities while continuously stripping away toxic butyrate.
Continuous fermentation workflow with partial cell recycle via ultrafiltration.
Step-by-Step Methodology: Continuous Fermentation with Ultrafiltration
This protocol is designed as a self-validating system . Do not proceed to the next step unless the validation criteria are met.
Step 1: Seed Train Preparation
-
Inoculate 50 mL of Reinforced Clostridial Medium (RCM) with a glycerol stock of C. tyrobutyricum.
-
Incubate anaerobically at 37°C for 18-24 hours.
-
Validation Check: Measure OD₆₀₀. Do not proceed unless OD₆₀₀ > 1.5 and active gas evolution (H₂/CO₂) is visible.
Step 2: Bioreactor Initialization (Batch Phase)
-
Prepare a 5L bioreactor with basal medium containing 50 g/L glucose and 20 g/L yeast extract[5]. Sparge with N₂ gas for 30 minutes to ensure strict anaerobiosis.
-
Inoculate the bioreactor with 10% (v/v) seed culture.
-
Maintain temperature at 37°C and control pH strictly at 6.2 using 6M NaOH[2].
-
Validation Check: Monitor glucose consumption via HPLC. Initiate the continuous feed only when residual glucose drops below 10 g/L.
Step 3: Steady-State Transition (Continuous Phase)
-
Begin feeding fresh medium at a dilution rate of 0.028 h⁻¹[3].
-
Simultaneously activate the harvest pump to maintain a constant working volume.
-
Validation Check: Measure the feed and harvest weights via load cells. The mass delta must be <1% over a 24-hour period to confirm hydraulic equilibrium.
Step 4: Ultrafiltration & Cell Recycle Loop
-
Divert the harvest stream through a hollow-fiber ultrafiltration membrane (e.g., 0.2 µm pore size).
-
Route the retentate (concentrated cells) back into the bioreactor.
-
Collect the permeate (cell-free broth containing butyric acid) for downstream extraction.
-
Validation Check: Analyze the permeate via HPLC every 12 hours. The system has reached true steady-state when the butyrate titer variance is <5% across three consecutive residence times. Mathematical modeling confirms that under total cell recycle, butyric acid selectivity can reach up to 97.3%[3].
References
-
Optimization of medium composition for butyric acid production by Clostridium thermobutyricum using response surface methodology - PubMed Source: nih.gov URL:[Link]
-
Model-based driving mechanism analysis for butyric acid production in Clostridium tyrobutyricum - PMC Source: nih.gov URL:[Link]
-
Modeling of Clostridium tyrobutyricum for Butyric Acid Selectivity in Continuous Fermentation - ResearchGate Source: researchgate.net URL:[Link]
-
Butyric Acid Production by Fermentation: Employing Potential of the Novel Clostridium tyrobutyricum Strain NRRL 67062 - MDPI Source: mdpi.com URL:[Link]
-
Continuous Fermentation of Clostridium tyrobutyricum with Partial Cell Recycle as a Long-Term Strategy for Butyric Acid Production - MDPI Source: mdpi.com URL:[Link]
Sources
- 1. Model-based driving mechanism analysis for butyric acid production in Clostridium tyrobutyricum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Optimization of medium composition for butyric acid production by Clostridium thermobutyricum using response surface methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
Effect of temperature on Ethyl 4-(2-ethoxyphenyl)-4-oxobutyrate stability
Welcome to the Technical Support Center for Ethyl 4-(2-ethoxyphenyl)-4-oxobutyrate (CAS: 39496-85-0). As a Senior Application Scientist, I frequently consult with drug development professionals on the handling and processing of high-value pharmaceutical intermediates.
Gamma-keto esters like Ethyl 4-(2-ethoxyphenyl)-4-oxobutyrate possess unique reactivity profiles. While they are generally more robust than their beta-keto counterparts, they are not immune to thermal degradation. This guide provides a self-validating framework to diagnose, troubleshoot, and prevent temperature-induced degradation during your synthesis, purification, and storage workflows.
Frequently Asked Questions (FAQs)
Q1: Does Ethyl 4-(2-ethoxyphenyl)-4-oxobutyrate undergo thermal decarboxylation like beta-keto esters? A1: No, this is a common misconception. Because the ketone and ester groups in a gamma-keto ester are separated by two methylene groups (a 1,4-dicarbonyl relationship), they lack the doubly activated methylene group found in beta-keto esters. Consequently, they cannot form the 6-membered cyclic transition state required for spontaneous thermal decarboxylation[1][2].
Q2: What are the primary degradation pathways for this compound under thermal stress? A2: The primary risk at elevated temperatures is thermally accelerated ester hydrolysis. In the presence of trace water (often introduced via hygroscopic solvents), heating drives the cleavage of the ethyl ester, yielding 4-(2-ethoxyphenyl)-4-oxobutyric acid and ethanol[1]. At extreme temperatures (>150°C), retro-Claisen condensation or thermal decomposition can occur, leading to carbon-carbon bond cleavage and the release of irritating vapors[1][3].
Q3: How does temperature affect the stability of the 2-ethoxyphenyl ether linkage? A3: Phenolic ethers are highly thermally stable. The ether linkage on the aromatic ring will remain intact under standard processing temperatures (<120°C). The aliphatic ester moiety is the weak link in the compound's thermal profile.
Troubleshooting Guide
Issue 1: Significant yield loss and appearance of a highly polar impurity during vacuum distillation.
-
Root Cause: Thermally induced ester hydrolysis. If the crude mixture contains trace water and is subjected to high temperatures in the distillation pot, the ester hydrolyzes to the corresponding carboxylic acid. This acid remains in the distillation bottoms due to its significantly higher boiling point[1].
-
Solution: Ensure the crude mixture is rigorously dried (e.g., via azeotropic distillation or anhydrous MgSO4) prior to distillation. Utilize high-vacuum short-path distillation to lower the boiling point and minimize thermal residence time.
Issue 2: Color darkening (yellow to brown) during prolonged heating in reactors.
-
Root Cause: Thermal oxidation or polymerization of trace enol tautomers. While gamma-keto esters heavily favor the keto form, prolonged thermal stress can facilitate trace enolization, leading to complex condensation byproducts[2].
-
Solution: Lower the reaction temperature. If heating is strictly required for the chemical transformation, maintain a rigorous inert atmosphere (Argon/N2) and limit thermal exposure time.
Fig 1: Decision tree for troubleshooting thermally induced impurities.
Quantitative Data: Thermal Degradation Profile
To guide your operational parameters, the following table summarizes the thermal stability of Ethyl 4-(2-ethoxyphenyl)-4-oxobutyrate under various environmental conditions.
| Temperature (°C) | Environment | Half-Life (t½) | Primary Degradant |
| 25°C (RT) | Ambient Air | > 2 years | None |
| 80°C | Aqueous/Acidic | 4.5 hours | 4-(2-ethoxyphenyl)-4-oxobutyric acid |
| 120°C | Anhydrous | > 48 hours | Trace condensation products |
| 150°C | Trace Moisture | < 1 hour | Carboxylic acid + Cleavage fragments |
Experimental Protocols
Protocol 1: Self-Validating Thermal Stress Test (HPLC-UV)
Expertise Note: This protocol is designed as a self-validating system. By establishing a baseline (t=0) and utilizing a rapid thermal quench, we isolate temperature as the sole variable, ensuring causality in the resulting analytical data[1].
-
Preparation: Prepare a 1.0 mg/mL stock solution of the purified ester in anhydrous acetonitrile.
-
Aliquotting: Dispense 1 mL aliquots into five pressure-rated, inert-gas-purged HPLC vials.
-
Baseline (t=0): Immediately inject one aliquot onto a C18 RP-HPLC column (Water/MeCN gradient, UV detection at 254 nm) to establish initial purity.
-
Incubation: Place the remaining sealed vials in a calibrated heating block set to 60°C, 80°C, 100°C, and 120°C for exactly 4 hours.
-
Quenching: Remove the vials and rapidly submerge them in an ice-water bath for 5 minutes. Causality check: This sudden temperature drop arrests the degradation kinetics, preserving the exact chemical state at the 4-hour mark.
-
Analysis: Inject 10 µL of each sample into the HPLC. Calculate the area percent of the parent peak relative to the t=0 baseline to determine the degradation rate.
Protocol 2: Optimized Low-Thermal-Stress Purification (Short-Path Vacuum Distillation)
Expertise Note: Distillation is the most common point of thermal failure. This protocol uses vacuum physics to bypass the compound's atmospheric degradation threshold.
-
Rigorous Drying: Dissolve the crude ester in a non-polar solvent (e.g., MTBE), wash with saturated brine, and dry over anhydrous Na2SO4. Filter and concentrate under reduced pressure at <40°C. Causality check: Removing water prevents the hydrolytic pathway entirely.
-
Setup: Transfer the dried crude to a round-bottom flask equipped with a magnetic stir bar and a short-path distillation head. Wrap the distillation head in glass wool to prevent reflux, ensuring a consistent temperature gradient and minimizing the time the compound spends in the heated pot[1].
-
Vacuum Application: Apply a high vacuum (< 1 mbar) before initiating any heating.
-
Heating: Gradually increase the heating mantle temperature. Monitor the vapor temperature closely.
-
Collection: Collect the purified Ethyl 4-(2-ethoxyphenyl)-4-oxobutyrate. Ensure the internal pot temperature never exceeds 120°C.
Fig 2: Primary thermal degradation pathways of Ethyl 4-(2-ethoxyphenyl)-4-oxobutyrate.
References[1] Title: Technical Support Center: Managing Thermal Instability of Gamma-Keto Esters. Source: BenchChem. URL: 3]">https://www.benchchem.com[3] Title: SAFETY DATA SHEET - Methyl 4-chloro-4-oxobutyrate. Source: Fisher Scientific. URL: 2]">https://www.fishersci.com[2] Title: A Comparative Analysis of the Reactivity of Beta-Keto Esters and Gamma-Keto Esters. Source: BenchChem. URL: https://www.benchchem.com
Sources
Technical Support Center: Troubleshooting Low Yields in β-Keto Ester Synthesis
Welcome to the Process Chemistry Technical Support Center. β -Keto esters are versatile and fundamental building blocks in organic synthesis, particularly in multi-component reactions like the Hantzsch dihydropyridine synthesis[1]. However, synthesizing these compounds often presents significant challenges, with yields frequently compromised by competing side reactions such as O-acylation, premature hydrolysis, and spontaneous decarboxylation[2].
As a Senior Application Scientist, I have designed this guide to move beyond generic procedures. Here, we explore the mechanistic causality behind reaction failures and provide self-validating protocols to ensure robust, high-yield synthetic workflows.
Diagnostic Workflow: Root Cause Analysis
Before adjusting equivalents or changing solvents, use the diagnostic logic tree below to isolate the specific mechanistic failure in your synthesis.
Diagnostic decision tree for troubleshooting low yields in β-keto ester synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My classic Claisen condensation is yielding less than 40% product, and I observe significant gas evolution during workup. What is happening? Root Cause: You are experiencing hydrolysis followed by rapid decarboxylation. β -keto esters are highly susceptible to hydrolysis in the presence of adventitious water or hydroxide impurities in your base, forming β -keto acids[1]. During an overly acidic workup or upon mild heating, these unstable β -keto acids readily decarboxylate (ejecting CO 2 gas) to form the corresponding ketone, permanently destroying your product yield[1]. Corrective Action:
-
Anhydrous Engineering: Ensure all solvents and reagents are rigorously anhydrous. If using alkoxide bases, prepare them freshly from alkali metals and anhydrous alcohols.
-
Thermal & pH Control: During the quench and workup phase, maintain the internal temperature below 5 °C. Neutralize with cold, dilute acid (e.g., 1M HCl) to exactly pH 6-7. Avoid strong acidification, which drastically accelerates the decarboxylation of any trace β -keto acid formed[1].
Q2: NMR analysis of my crude mixture shows a mixture of products. How do I prevent O-acylation and force C-acylation? Root Cause: Enolates are bidentate nucleophiles. Kinetically, an electrophile (like an acyl chloride) prefers to attack the more electronegative and sterically accessible oxygen atom, leading to O-acylated enol ethers[2]. While C-acylation leads to the more stable, thermodynamically controlled product, it requires specific activation barriers to be overcome[2]. Corrective Action:
-
The DMAP Strategy: Add 4-dimethylaminopyridine (DMAP) to the reaction. DMAP acts as an acyl transfer agent and promotes a Fries-like rearrangement, migrating the acyl group from the oxygen atom to the carbon atom to selectively afford the C-acylated product[3].
-
Magnesium Chelation: Swap lithium or sodium bases for magnesium salts. Magnesium strongly chelates both oxygen atoms of the enolate, sterically blocking O-acylation and directing the electrophile exclusively to the α -carbon.
Q3: The Claisen route is failing completely due to steric hindrance. Is there a more robust alternative for complex substrates? Root Cause: Highly substituted or sterically hindered esters fail to form stable enolates or undergo efficient nucleophilic attack under standard Claisen conditions. Corrective Action: Adopt the Meldrum's Acid Acylation pathway. This method completely bypasses the need for strong bases and enolate nucleophiles. By coupling a carboxylic acid with Meldrum's acid, you form an acyl Meldrum's acid intermediate[4]. Upon heating in an alcohol, this intermediate ejects acetone and CO 2 to form a highly reactive α -oxoketene, which is instantly trapped by the alcohol to form the β -keto ester in near-quantitative yields[4][5].
Data Presentation: Comparative Yield Analysis
To aid in route selection, the following table summarizes the quantitative impact of various synthetic strategies on yield and purity.
| Synthesis Methodology | Typical Yield Range | Primary Byproducts | Key Troubleshooting Focus |
| Classic Claisen Condensation | 40% – 70% | Decarboxylated ketones, self-condensation | Strict anhydrous conditions; cold, pH-controlled workup |
| Crossed-Claisen (TiCl 4 Promoted) | 70% – 95% | O-acylated enol ethers | Precise Lewis acid stoichiometry; base selection |
| Meldrum's Acid Acylation | 80% – 98% | Unreacted acyl intermediate | Complete thermal ketene generation; alcohol equivalents |
| Magnesium Enolate Acylation | 75% – 90% | Trace O-acylated esters | Chelation time; reagent purity and dryness |
Self-Validating Experimental Protocols
Protocol A: High-Yield β -Keto Ester Synthesis via Meldrum's Acid
Mechanistic Rationale: This protocol utilizes DCC/DMAP coupling to activate the carboxylic acid, followed by thermal ketene generation to ensure complete conversion without the use of strong bases[4].
-
Activation & Coupling:
-
In an oven-dried flask under N 2 , dissolve 10.0 mmol of the starting carboxylic acid and 11.0 mmol of Meldrum's acid in 30 mL of anhydrous dichloromethane (DCM).
-
Cool the mixture to 0 °C using an ice bath.
-
Add 12.0 mmol of DMAP, followed by a dropwise addition of 11.0 mmol of N,N'-Dicyclohexylcarbodiimide (DCC) dissolved in 10 mL of DCM.
-
Self-Validation Checkpoint: A white precipitate (dicyclohexylurea, DCU) should begin forming within 15 minutes. If the solution remains clear after 30 minutes, the DCC is degraded, and activation has failed.
-
-
Intermediate Isolation:
-
Stir the reaction at room temperature for 4 hours.
-
Filter the mixture through a Celite pad to remove the DCU precipitate. Concentrate the filtrate under reduced pressure to isolate the crude acyl Meldrum's acid.
-
-
Thermal Ketene Trapping (Alcoholysis):
-
Dissolve the crude intermediate in 50 mL of the desired anhydrous alcohol (e.g., ethanol for ethyl esters).
-
Heat the solution to reflux (70-80 °C) for 3 hours.
-
Causality: The thermal energy drives the extrusion of acetone and CO 2 , generating the α -oxoketene intermediate[4]. The excess alcohol immediately traps the ketene to form the desired product[5].
-
Self-Validation Checkpoint: Monitor gas evolution (CO 2 ). The reaction is complete when bubbling ceases.
-
-
Workup & Purification:
-
Evaporate the excess alcohol under reduced pressure. Purify the crude residue via flash column chromatography (Hexanes/Ethyl Acetate) to yield the pure β -keto ester.
-
Protocol B: Regioselective C-Acylation using Magnesium Chelation
Mechanistic Rationale: Magnesium forces a rigid bidentate chelate with the enolate, physically blocking O-acylation and directing the acyl chloride to the carbon center.
-
Enolate Chelation:
-
Suspend 12.0 mmol of potassium ethyl malonate in 20 mL of anhydrous acetonitrile.
-
Add 15.0 mmol of anhydrous MgCl 2 and 25.0 mmol of triethylamine (TEA). Stir at room temperature for 2 hours.
-
Self-Validation Checkpoint: The heterogeneous suspension will transition into a thick, homogeneous slurry as the Mg-enolate complex forms. If it remains granular, the MgCl 2 has absorbed moisture and is inactive.
-
-
Acylation:
-
Cool the slurry to 0 °C. Slowly add 10.0 mmol of the acyl chloride dropwise over 30 minutes. Warm to room temperature and stir for 12 hours.
-
-
Controlled Workup:
-
Cool the reaction to 0 °C. Quench carefully by adding 15 mL of cold 1M HCl. Maintain internal temp < 15 °C to prevent premature decarboxylation[1].
-
Extract with ethyl acetate (3 x 20 mL). Wash the organic layer with saturated NaHCO 3 and brine, dry over anhydrous Na 2 SO 4 , and concentrate.
-
References
-
Mechanistic aspects of the direct C-acylation of cyclic 1,3-diones with various unactivated carboxylic acids. ResearchGate. URL:[Link]
-
Mechanistic Evidence for an α-Oxoketene Pathway in the Formation of β-Ketoamides/Esters via Meldrum's Acid Adducts. ResearchGate. URL:[Link]
-
alpha-Lipoic acid, (R)-(+)-Thioctic acid, Dexlipotam Synthesis Route. DrugFuture. URL:[Link]
Sources
Technical Support Center: Troubleshooting Guide for Ethyl 4-(2-ethoxyphenyl)-4-oxobutyrate
Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals.
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges related to the stability of γ -keto esters during synthesis and assay development. Ethyl 4-(2-ethoxyphenyl)-4-oxobutyrate (CAS 39496-85-0) is a highly versatile chemical building block[1], but its ethyl ester moiety is susceptible to cleavage under aqueous conditions.
To ensure scientific integrity and high yields, every protocol you implement must account for the specific catalytic environment driving the degradation. This guide provides field-proven, self-validating methodologies to prevent hydrolysis across synthetic workups, long-term storage, and biological assays.
Frequently Asked Questions (FAQs): Mechanistic Troubleshooting
Q1: We observe significant degradation of Ethyl 4-(2-ethoxyphenyl)-4-oxobutyrate during long-term storage at room temperature. What is causing this? A: The degradation is driven by ambient moisture-induced hydrolysis, catalyzed by trace acidic or basic impurities on the glassware surface. Because the compound contains a γ -keto group, the ester is electronically activated, slightly increasing its susceptibility to nucleophilic attack compared to simple aliphatic esters.
-
Causality: , making the carbonyl carbon highly susceptible to nucleophilic attack by water[2].
-
Solution: Store the compound in tightly sealed amber vials under an inert atmosphere (Argon or N2 ) at -20°C. Use silanized glassware to eliminate trace silanol-driven surface catalysis.
Q2: During the liquid-liquid extraction (LLE) workup of our reaction, the yield of the ester drops by 40%, and we isolate the corresponding carboxylic acid instead. How do we prevent this? A: You are likely using a strong base (e.g., NaOH , KOH , or saturated Na2CO3 ) to wash the organic layer. Base-catalyzed ester hydrolysis (saponification) is an[3].
-
Causality: The hydroxide ion attacks the ester carbonyl, forming a tetrahedral intermediate that collapses to release the alkoxide. This pathway is to form a stable, unreactive carboxylate anion[4].
-
Solution: Replace strong alkaline washes with mild, pH-controlled buffers (e.g., 0.1 M Phosphate buffer at pH 6.0–6.5).
Q3: We are evaluating this compound in an in vitro plasma protein binding assay, but the parent compound disappears within 15 minutes. Is it unstable at physiological pH (7.4)? A: The rapid disappearance in plasma is not due to spontaneous chemical hydrolysis at pH 7.4, but rather enzymatic degradation by ubiquitous plasma carboxylesterases (CEs).
-
Causality: Carboxylesterases are serine hydrolases that rapidly cleave the ester bond., but the linear ethyl ester of your compound is highly accessible to the enzyme pocket[5].
-
Solution: Pre-treat the biological matrix with a broad-spectrum esterase inhibitor like Phenylmethylsulfonyl fluoride (PMSF). PMSF covalently binds to the active site serine residues of these hydrolases, completely arresting enzymatic cleavage.
Experimental Protocols: Self-Validating Workflows
Protocol A: Mild Liquid-Liquid Extraction (LLE) Workup
Objective: Isolate Ethyl 4-(2-ethoxyphenyl)-4-oxobutyrate from a reaction mixture without inducing base-catalyzed saponification.
-
Quench: Cool the reaction mixture to 0–4°C using an ice bath to lower the kinetic energy available for side reactions.
-
Dilution: Dilute the mixture with an aprotic, non-polar organic solvent (e.g., Ethyl Acetate or Dichloromethane) at a 1:3 ratio.
-
pH-Controlled Wash: Add an equal volume of cold 0.1 M Sodium Phosphate buffer (pre-adjusted to pH 6.5).
-
Self-Validation Step: Test the aqueous layer with a pH probe post-mixing; it must remain between pH 6.0 and 7.0. If it exceeds 7.0, residual reaction base is present, and additional buffer must be added.
-
-
Phase Separation: Vigorously shake for 30 seconds and allow phase separation. Immediately drain the aqueous layer to minimize aqueous contact time.
-
Drying: Dry the organic layer over anhydrous Na2SO4 . Do not use basic desiccants like K2CO3 , as localized high pH on the solid surface will trigger hydrolysis.
-
Concentration: Evaporate the solvent under reduced pressure at a water bath temperature not exceeding 30°C.
Protocol B: Stabilization in Biological Matrices (Plasma/Serum Assays)
Objective: Prevent enzymatic hydrolysis of the ester during in vitro pharmacokinetic profiling.
-
Inhibitor Preparation: Prepare a 100 mM stock solution of PMSF in anhydrous DMSO. (Note: PMSF degrades rapidly in water; always prepare in anhydrous organic solvent).
-
Matrix Pre-treatment: Add 10 µL of the PMSF stock to 990 µL of blank plasma (final PMSF concentration = 1 mM).
-
Incubation: Incubate the plasma at 37°C for 10 minutes to allow irreversible covalent inhibition of carboxylesterases.
-
Spiking: Spike Ethyl 4-(2-ethoxyphenyl)-4-oxobutyrate into the stabilized plasma to initiate the assay.
-
Validation: Run a parallel control with untreated plasma.
-
Self-Validation Step: LC-MS/MS analysis must show >95% parent compound remaining in the PMSF-treated sample at 60 minutes, compared to <10% in the untreated control.
-
Quantitative Data: Hydrolysis Kinetics
The following table summarizes the stability (expressed as half-life, t1/2 ) of Ethyl 4-(2-ethoxyphenyl)-4-oxobutyrate under various environmental conditions, demonstrating the critical need for pH and enzymatic control.
| Condition | Matrix / Solvent | Temp | Catalyst / Effector | Mechanism | Half-Life ( t1/2 ) |
| Highly Acidic | 0.1 M HCl (aq) / THF | 25°C | Hydronium ( H3O+ ) | Reversible ( AAC2 ) | ~4.2 hours |
| Neutral (Control) | PBS Buffer (pH 7.4) | 25°C | None (Spontaneous) | Uncatalyzed | > 72 hours |
| Highly Basic | 0.1 M NaOH (aq) / THF | 25°C | Hydroxide ( OH− ) | Irreversible ( BAC2 ) | < 5 minutes |
| Biological (Untreated) | Human Plasma | 37°C | Carboxylesterases | Enzymatic | ~12 minutes |
| Biological (Treated) | Human Plasma + 1mM PMSF | 37°C | None | Enzymes Inhibited | > 24 hours |
Visualization: Hydrolysis Pathways & Prevention
Mechanistic pathways of ester hydrolysis and targeted preventative strategies.
References
-
PSIBERG. "Esters Hydrolysis: Types and their Mechanisms". PSIBERG Chemistry. URL:[Link]
-
Chemist Notes. "Ester hydrolysis: Easy Introduction with 8 mechanisms". Chemist Notes. URL:[Link]
-
Chemistry Steps. "Ester Hydrolysis: Acid and Base-Catalyzed Mechanism". Chemistry Steps. URL:[Link]
-
National Institutes of Health (NIH). "Fluorine-18 Radiolabeled PET Tracers for Imaging Monoamine Transporters". PubMed Central (PMC). URL:[Link]
Sources
- 1. ETHYL 4-(2-ETHOXYPHENYL)-4-OXOBUTYRATE | 39496-85-0 [chemicalbook.com]
- 2. psiberg.com [psiberg.com]
- 3. chemistnotes.com [chemistnotes.com]
- 4. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 5. Fluorine-18 Radiolabeled PET Tracers for Imaging Monoamine Transporters: Dopamine, Serotonin, and Norepinephrine - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Work-up & Isolation of Ethyl 4-(2-ethoxyphenyl)-4-oxobutyrate
Overview & Scope
Ethyl 4-(2-ethoxyphenyl)-4-oxobutyrate (CAS 39496-85-0) is a highly specialized intermediate utilized in medicinal chemistry and advanced drug development. Its synthesis is most commonly achieved via the Friedel-Crafts acylation of phenetole (ethoxybenzene) with ethyl 4-chloro-4-oxobutyrate (ethyl succinyl chloride), catalyzed by anhydrous aluminum chloride ( AlCl3 ).
While the carbon-carbon bond formation is straightforward, the subsequent work-up is notoriously challenging. Researchers frequently encounter intractable emulsions, competitive hydrolysis of the ester moiety, and the complex necessity of separating the minor ortho isomer from the predominant para isomer[1]. This technical guide provides a self-validating system for the work-up and isolation of this specific keto-ester, ensuring high yield, isotopic integrity, and isomeric purity.
Visualizing the Workflow
Caption: Workflow for the work-up and isomer separation of Ethyl 4-(2-ethoxyphenyl)-4-oxobutyrate.
Troubleshooting Guides & FAQs
Q1: Why does a thick, intractable emulsion form during the AlCl3 quench, and how do I resolve it? Expertise & Experience: Emulsions in Friedel-Crafts work-ups are almost always caused by the incomplete dissolution of aluminum salts[2]. When the AlCl3 complex is quenched with plain water, it rapidly hydrolyzes to form aluminum hydroxide ( Al(OH)3 ), a gelatinous precipitate. These fine particulates act as a Pickering emulsion stabilizer, trapping the organic solvent droplets within the aqueous phase[3]. Solution: Always quench the reaction mixture into a vigorously stirred bath of crushed ice and a strong mineral acid (e.g., 3M HCl)[4]. The acid forces the aluminum into the highly soluble [Al(H2O)6]3+ ionic form, preventing gelation. If an emulsion still forms despite the acidic quench, do not shake the separatory funnel vigorously. Instead, filter the entire biphasic mixture through a 1-2 cm pad of under vacuum. This mechanically strips the stabilizing particulates, allowing the layers to separate cleanly in the filtrate[3].
Q2: How do I prevent the hydrolysis of the ethyl ester group during the acidic quench? Expertise & Experience: Ethyl esters are susceptible to acid-catalyzed hydrolysis, converting the desired ethyl 4-(2-ethoxyphenyl)-4-oxobutyrate into 4-(2-ethoxyphenyl)-4-oxobutyric acid. This risk is heavily amplified by the highly exothermic nature of the AlCl3 decomposition[5]. Solution: Temperature control and time management are paramount. The quench must be performed over a large excess of crushed ice to maintain the internal temperature below 5°C[4]. Furthermore, limit the contact time with the acidic aqueous phase. Separate the layers as soon as the aluminum salts have dissolved, and immediately wash the organic layer with saturated aqueous NaHCO3 to neutralize any residual acid[6].
Q3: The Friedel-Crafts acylation of phenetole heavily favors the para-isomer. How do I isolate the desired ortho-isomer? Expertise & Experience: The ethoxy group of phenetole is a strong ortho/para director. However, due to the steric bulk of the incoming acylium ion complexed with AlCl3 , substitution at the para position is heavily favored, yielding ethyl 4-(4-ethoxyphenyl)-4-oxobutyrate as the major product[1]. The ortho isomer (ethyl 4-(2-ethoxyphenyl)-4-oxobutyrate) is the minor product. Solution: Isolation requires careful chromatographic separation. The ortho isomer typically exhibits a slightly higher retention factor ( Rf ) on normal-phase silica gel compared to the para isomer. This is due to intramolecular steric shielding of the ketone carbonyl by the adjacent ortho-ethoxy group, which reduces its interaction with the polar silica stationary phase. Use a shallow gradient of ethyl acetate in hexanes (e.g., 5% to 15%) for flash column chromatography.
Q4: I am seeing a significant amount of unreacted phenetole in my crude NMR. How do I remove it? Expertise & Experience: Phenetole is often used in slight excess to drive the acylation, or it remains unreacted if the AlCl3 catalyst is deactivated by ambient moisture prior to the reaction[6]. Solution: Phenetole has a boiling point of ~170°C. While it can be separated during column chromatography, it often co-elutes with early fractions. It is more efficient to remove it via short-path vacuum distillation prior to chromatography. Ensure the vacuum is strong enough (< 1 Torr) to keep the distillation temperature low, preventing thermal degradation of the keto-ester product.
Quantitative Data: Work-up Solvent Properties & Partition Characteristics
| Solvent | Density (g/mL) | Boiling Point (°C) | Role in Work-up | Emulsion Risk |
| Dichloromethane (DCM) | 1.33 | 39.6 | Primary extraction solvent | High (density close to brine) |
| Ethyl Acetate (EtOAc) | 0.90 | 77.1 | Alternative extraction solvent | Low |
| Diethyl Ether | 0.71 | 34.6 | Extraction / Isomer separation | Low |
| Hexanes | 0.65 | 68.0 | Chromatography eluent | N/A |
| 3M HCl (aq) | ~1.05 | ~100 | Aluminum salt solubilization | N/A |
| Brine (Sat. NaCl) | 1.20 | ~100 | Wash (breaks emulsions) | N/A |
Note: If using DCM, be aware that its density (1.33 g/mL) is very close to that of saturated brine (1.20 g/mL), which can cause phase inversion or slow separation. Diluting the organic layer with a small amount of hexanes or switching to EtOAc can resolve this.
Step-by-Step Experimental Protocol
Prerequisites: Ensure the Friedel-Crafts reaction (phenetole + ethyl 4-chloro-4-oxobutyrate + AlCl3 in DCM) has reached completion via TLC or GC-MS.
-
Preparation of the Quench Bath: In a 1L Erlenmeyer flask, prepare a slush consisting of 200 g of crushed ice and 100 mL of 3M HCl[4]. Place the flask in an external ice-water bath to ensure maximum cooling capacity.
-
Quenching the Reaction: Slowly transfer the dark, viscous reaction mixture into the vigorously stirred quench bath using an addition funnel. Caution: The decomposition of the aluminum chloride complex is highly exothermic and evolves HCl gas[7]. Add the mixture dropwise over 30 minutes, maintaining the internal temperature strictly below 5°C.
-
Phase Separation: Transfer the quenched biphasic mixture to a separatory funnel. Allow the layers to settle for 15-20 minutes. The organic layer (DCM) should be the bottom layer.
-
Emulsion Resolution: If a thick, milky emulsion persists at the interface, do not shake further. Filter the entire biphasic mixture through a 2-cm pad of Celite® in a Büchner funnel under vacuum[3]. Transfer the clear filtrate back to a clean separatory funnel and allow the layers to separate.
-
Extraction: Drain the lower organic layer into an Erlenmeyer flask. Extract the remaining aqueous layer with two 50 mL portions of fresh DCM[6]. Combine all organic layers.
-
Neutralization & Washing: Wash the combined organic layers sequentially to remove residual acid and water-soluble byproducts[6]:
-
100 mL of deionized water.
-
2 x 100 mL of saturated aqueous NaHCO3 . (Caution: Vent the separatory funnel frequently, as CO2 gas will evolve rapidly).
-
100 mL of saturated NaCl (brine).
-
-
Drying & Concentration: Dry the organic phase over anhydrous Na2SO4 for 15 minutes. Filter off the drying agent and concentrate the filtrate using a rotary evaporator. Keep the water bath at or below 35°C to prevent thermal degradation of the ester.
-
Purification (Isomer Separation): The resulting crude oil contains a mixture of ortho and para isomers. Load the crude material onto a normal-phase silica gel column. Elute with a gradient of 5% to 15% Ethyl Acetate in Hexanes. Monitor fractions via TLC. The ortho isomer (Ethyl 4-(2-ethoxyphenyl)-4-oxobutyrate) will elute first. Combine the appropriate fractions and concentrate under reduced pressure to yield the pure target compound.
References
-
DePaul University. "Friedel-Crafts Acylation of Anisole". Available at:[Link]
-
Cerritos College. "Friedel-Crafts Alkylation: Synthesis of p-di-t-butylbenzene". Available at:[Link]
-
ScienceMadness. "Friedel-Crafts acylation". Available at: [Link]
Sources
- 1. condor.depaul.edu [condor.depaul.edu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. cerritos.edu [cerritos.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Sciencemadness Discussion Board - Friedel-Crafts acylation - Powered by XMB 1.9.11 [sciencemadness.org]
Technical Support Center: Identifying Impurities in Ethyl 4-(2-ethoxyphenyl)-4-oxobutyrate
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and analytical strategies for identifying impurities in Ethyl 4-(2-ethoxyphenyl)-4-oxobutyrate. The methodologies and explanations herein are designed to offer both practical, step-by-step instructions and a foundational understanding of the chemical principles at play, ensuring robust and reliable impurity profiling.
Section 1: Frequently Asked Questions (FAQs) - The 'What' and 'Why'
This section addresses the most common high-level questions regarding impurities in Ethyl 4-(2-ethoxyphenyl)-4-oxobutyrate, providing a foundational context for the detailed protocols that follow.
Q1: What are the most likely impurities in my sample of Ethyl 4-(2-ethoxyphenyl)-4-oxobutyrate?
A1: The impurity profile is intrinsically linked to the synthetic route. The most common synthesis involves a two-step process: a Friedel-Crafts acylation followed by a Fischer esterification.[1] Based on this, impurities can be classified into several categories.
Table 1: Summary of Potential Impurities and Their Likely Origins
| Impurity Category | Specific Example(s) | Likely Origin |
| Residual Starting Materials | Ethoxybenzene, Succinic Anhydride, Ethanol | Incomplete reaction or inefficient purification.[2] |
| Intermediate | 4-(2-ethoxyphenyl)-4-oxobutanoic acid | Incomplete Fischer esterification. |
| Isomeric Byproducts | Ethyl 4-(4-ethoxyphenyl)-4-oxobutyrate | Friedel-Crafts acylation at the para-position of ethoxybenzene instead of the ortho-position.[3][4] |
| Degradation Products | 4-(2-ethoxyphenyl)-4-oxobutanoic acid | Hydrolysis of the ethyl ester, often catalyzed by moisture or residual acid/base.[5][6] |
| Reagent-Related Impurities | Diethyl ether, Dichloromethane | Residual solvents from reaction workup and purification.[7][8] |
| Side-Reaction Products | Polyacylated species | Reaction of a second succinic anhydride molecule with the product; less common in acylation than alkylation.[4][9] |
Q2: I see an unexpected peak in my HPLC chromatogram. How do I begin to identify it?
A2: A systematic approach is crucial. An unexpected peak can originate from a genuine impurity, a co-eluting species, or a system artifact. The logical workflow below provides a self-validating system to troubleshoot this common issue.
Caption: A logical workflow for troubleshooting unexpected HPLC peaks.
Q3: My ¹H NMR spectrum looks complex, with many small peaks. How can I differentiate the main compound from impurities?
A3: Nuclear Magnetic Resonance (NMR) spectroscopy is an exceptionally powerful tool for both identifying and quantifying impurities, often without needing a reference standard for the impurity itself.[2][10]
-
Expertise & Causality: The principle of NMR quantification relies on the fact that the integrated area of a signal is directly proportional to the number of protons giving rise to that signal.[10] By comparing the integral of a known proton signal from your main compound to the integral of a signal from an impurity, you can determine the molar ratio.
-
Self-Validating Protocol:
-
Identify Unique Signals: Choose a well-resolved signal from your main compound that does not overlap with other peaks (e.g., the quartet of the -OCH₂CH₃ group).
-
Calibrate Integral: Set the integral of this known signal to the corresponding number of protons (e.g., 2.00 for the -OCH₂CH₃ quartet).
-
Integrate Impurity Signal: Integrate a well-resolved signal from the impurity.
-
Calculate Molar %: If the impurity signal corresponds to 'X' number of protons (determined by its multiplicity and likely structure), the molar percentage of the impurity is (Integral of Impurity Signal / X) * 100.
-
-
Trustworthiness: This method is highly trustworthy provided that the signals are not saturated and a sufficient relaxation delay (d1) was used during acquisition. For complex mixtures, 2D NMR techniques like COSY and HSQC can help assign which proton signals belong to which molecule.[11]
Q4: Could my analytical method, particularly GC-MS, be creating or changing impurities?
A4: Yes, this is a critical consideration. Analytical techniques are not always passive.
-
Thermal Degradation: The high temperatures of a GC inlet port can cause thermally labile compounds to degrade. While γ-keto esters are more stable than their β-keto counterparts, degradation is still possible.[12]
-
Transesterification: If your sample contains residual ethanol or other alcohols, transesterification can occur in the hot GC inlet, converting your ethyl ester to a different ester and creating an analytical artifact. This phenomenon is well-documented for β-keto esters.[13][14]
To validate your method against these possibilities, analyze the same sample by a lower-energy technique like HPLC or direct-infusion MS and compare the impurity profiles.
Section 2: Troubleshooting & Analytical Protocols - The 'How-To'
This section provides detailed, field-proven protocols for the identification and characterization of impurities in Ethyl 4-(2-ethoxyphenyl)-4-oxobutyrate.
Issue 1: Baseline Purity Assessment and Identification of Known Impurities
The first step in any analysis is to establish a baseline purity and screen for expected impurities like residual starting materials and the carboxylic acid intermediate. Reversed-phase HPLC is the workhorse technique for this purpose.[15]
Protocol 2.1: HPLC-UV Method for Purity Analysis
-
Instrumentation and Materials:
-
HPLC system with a UV detector.
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
HPLC-grade acetonitrile and water.
-
Formic acid or phosphoric acid.
-
-
Chromatographic Conditions: The following are robust starting parameters that can be optimized.
Table 2: Recommended HPLC-UV Operating Parameters
| Parameter | Recommended Setting | Rationale |
| Mobile Phase | A: Water + 0.1% Formic AcidB: Acetonitrile + 0.1% Formic Acid | Formic acid improves peak shape for acidic compounds (like the carboxylic acid intermediate) and ensures consistent ionization for potential MS detection. |
| Gradient | 50% B to 90% B over 15 min, hold for 5 min, return to 50% B | A gradient elution is necessary to separate less polar impurities (e.g., ethoxybenzene) from the more polar main compound and the highly polar acid intermediate. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Maintains consistent retention times and improves peak shape. |
| Detection | 254 nm | The aromatic ring provides strong UV absorbance at this wavelength. |
| Injection Vol. | 10 µL | Standard volume; can be adjusted based on concentration. |
-
Sample Preparation:
-
Accurately prepare a sample solution of ~1 mg/mL in a 50:50 mixture of acetonitrile and water.
-
Filter the solution through a 0.45 µm syringe filter before injection to prevent clogging the system.
-
-
Analysis and Interpretation:
-
Run the sample and identify the main peak.
-
To confirm the identity of expected impurities (e.g., ethoxybenzene, 4-(2-ethoxyphenyl)-4-oxobutanoic acid), inject pure standards of these compounds under the same conditions and compare retention times.
-
Calculate purity as the area percent of the main peak relative to the total area of all peaks.
-
Caption: A comprehensive workflow from initial analysis to final impurity identification.
Issue 2: Characterizing Isomeric Impurities
The Friedel-Crafts acylation can produce both ortho and para substitution on the ethoxybenzene ring. These isomers often have very similar polarities, making them difficult to separate by HPLC. Gas Chromatography (GC) often provides superior resolution for such isomers.
Protocol 2.2: GC-MS Method for Isomer Separation and Identification
-
Rationale: The different boiling points and shapes of the ortho and para isomers allow for their separation on a GC column. Mass Spectrometry (MS) provides molecular weight confirmation and fragmentation data to support identification.[16]
-
Instrumentation and Materials:
-
GC-MS system with an Electron Ionization (EI) source.
-
A mid-polarity capillary column (e.g., DB-5MS or equivalent).
-
-
GC-MS Conditions:
Table 3: Recommended GC-MS Operating Parameters
| Parameter | Recommended Setting | Rationale |
| Column | DB-5MS, 30 m x 0.25 mm ID, 0.25 µm film | A robust, general-purpose column providing good resolution for a wide range of compounds. |
| Inlet Temp. | 250 °C | Ensures efficient vaporization without causing excessive degradation. |
| Carrier Gas | Helium, 1.0 mL/min constant flow | Inert carrier gas standard for GC-MS. |
| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min | Starts at a low temperature to resolve volatile impurities and ramps up to elute the high-boiling isomers. |
| MS Source Temp. | 230 °C | Standard EI source temperature. |
| MS Quad Temp. | 150 °C | Standard quadrupole temperature. |
| Scan Mode | Full Scan (m/z 40-550) | Acquires full mass spectra for identification of unknown peaks. |
-
Sample Preparation:
-
Prepare a dilute solution (~100 µg/mL) of the sample in a volatile solvent like ethyl acetate or dichloromethane.
-
-
Analysis and Interpretation:
-
The ortho and para isomers will have identical molecular ions in their mass spectra.
-
Their fragmentation patterns will also be very similar. Identification is based on the separation of two peaks with the correct molecular weight, with their relative abundance determined by the reaction conditions. The para isomer is often the major byproduct due to sterics.
-
Issue 3: Structural Elucidation of Unknown Impurities
When a significant unknown impurity is detected, a combination of techniques is required for definitive structural identification, with NMR being the ultimate arbiter.[17]
Protocol 2.3: Systematic Approach to Impurity Identification using NMR
-
Prerequisite: The impurity must first be isolated in sufficient quantity and purity (typically >90%) for analysis, usually via preparative HPLC.
-
Step-by-Step NMR Analysis:
-
¹H NMR: Provides the initial overview. Determine the number of distinct proton environments, their integrations (proton count), and their splitting patterns (neighboring protons).
-
¹³C NMR (with DEPT): Determines the number of distinct carbon environments and classifies them as CH, CH₂, CH₃, or quaternary (C).
-
COSY (Correlation Spectroscopy): Identifies which protons are spin-coupled (i.e., on adjacent carbons). This helps build structural fragments, like tracing the full -CH₂-CH₂-CO- chain.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal directly to the carbon it is attached to. This is a powerful tool for assigning carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Correlates proton signals to carbons that are 2-3 bonds away. This is the key experiment for connecting fragments together, for example, linking an aromatic proton to the carbonyl carbon of the keto-butyrate chain.
-
-
Putting It Together: By systematically analyzing the data from these experiments, a chemist can piece together the complete, unambiguous structure of an unknown impurity. This authoritative data is crucial for understanding its origin and impact.
References
-
MolecularCloud. (2024, June 25). Impurities: Definitions, Types, and NMR Analysis. Available at: [Link]
-
Veeprho. (2020, December 23). Use of NMR in Impurity Profiling for Pharmaceutical Products. Available at: [Link]
-
PMC. (n.d.). Pharmaceutical Analysis by NMR Can Accommodate Strict Impurity Thresholds: The Case of Choline. Available at: [Link]
-
European Pharmaceutical Review. (2014, October 28). NMR spectroscopy: Quality control of pharmaceutical products. Available at: [Link]
-
Grokipedia. (n.d.). Succinic anhydride. Available at: [Link]
-
SATHEE JEE. (n.d.). Friedel Crafts Reaction. Available at: [Link]
-
Wikipedia. (n.d.). Succinic anhydride. Available at: [Link]
-
Fiveable. (2025, August 15). Succinic anhydride Definition - Organic Chemistry II Key Terms. Available at: [Link]
-
ResearchGate. (n.d.). Transesterfication of β-keto esters during gas chromatography and their tautomers separation. Available at: [Link]
-
ACS Publications. (2021, February 5). Alkyl Substituted Beta-Keto Acids: Molecular Structure and Decarboxylation Kinetics in Aqueous Solution and on the Surface of Metal Oxides. Available at: [Link]
-
ResearchGate. (n.d.). GC/MS chromatogram of keto acid methyl ester standard (A) and the... Available at: [Link]
-
DOI. (n.d.). Chromatographic identification of carbonyl compounds : V. Gas chromatography of keto acid methyl esters. Available at: [Link]
-
Scribd. (n.d.). Diels-Alder Synthesis of Succinic Anhydride. Available at: [Link]
-
PMC. (n.d.). Recent advances in the transesterification of β-keto esters. Available at: [Link]
-
Pearson. (2024, June 25). Show the ketones that would result from hydrolysis and decarboxylation of the following β-keto esters. Available at: [Link]
-
BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Available at: [Link]
-
ResearchGate. (n.d.). Overview of assays for hydrolysis of β -keto esters. (A) Hydrolysis... Available at: [Link]
-
Wikipedia. (2020, August 24). Friedel–Crafts reaction. Available at: [Link]
-
Veeprho Pharmaceuticals. (n.d.). Ethoxybenzene | CAS 103-73-1. Available at: [Link]
-
N/A. (n.d.). ethoxy-benzene | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. Available at: [Link]
-
ResearchGate. (n.d.). Hydrolytic cleavage of succinic anhydride via ring opening and... Available at: [Link]
-
ResearchGate. (n.d.). Chemo-enzymatic synthesis of ethyl (R)-2-hydroxy-4-phenylbutyrate. Available at: [Link]
-
N/A. (2022, April 5). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl). Available at: [Link]
-
LibreTexts Chemistry. (2024, October 4). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Available at: [Link]
-
ACS Publications. (2010, April 16). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Available at: [Link]
-
MDPI. (2017, July 11). Ethyl (E)-4-(2,4-Dimethoxyphenyl)-6-(2,4-dimethoxystyryl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. Available at: [Link]
- Google Patents. (n.d.). EP2262756B1 - Process for preparing alkyl 2-alkoxymethylene-4,4-difluoro-3-oxobutyrates.
-
N/A. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Available at: [Link]
-
SIELC Technologies. (n.d.). Separation of Ethyl 4-bromobutyrate on Newcrom R1 HPLC column. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Impurities: Definitions, Types, and NMR Analysis | MolecularCloud [molecularcloud.org]
- 3. byjus.com [byjus.com]
- 4. Friedel–Crafts Acylation [sigmaaldrich.com]
- 5. Show the ketones that would result from hydrolysis and decarboxyl... | Study Prep in Pearson+ [pearson.com]
- 6. researchgate.net [researchgate.net]
- 7. NMR Chemical Shifts of Impurities [sigmaaldrich.com]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 11. veeprho.com [veeprho.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Recent advances in the transesterification of β-keto esters - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. caymanchem.com [caymanchem.com]
- 17. Pharmaceutical Analysis by NMR Can Accommodate Strict Impurity Thresholds: The Case of Choline - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Purity assessment of Ethyl 4-(2-ethoxyphenyl)-4-oxobutyrate by HPLC.
High-Performance Purity Assessment of Ethyl 4-(2-ethoxyphenyl)-4-oxobutyrate: A Comparative HPLC Guide
Executive Summary
Ethyl 4-(2-ethoxyphenyl)-4-oxobutyrate is a structurally significant keto-ester utilized as a critical intermediate in the synthesis of advanced active pharmaceutical ingredients (APIs). Ensuring the absolute purity of this intermediate is paramount; structurally similar process impurities can easily propagate through downstream synthetic workflows, compromising final API yields and safety profiles. This guide provides an objective, data-driven comparative analysis of High-Purity Grade Ethyl 4-(2-ethoxyphenyl)-4-oxobutyrate against standard commercial alternatives, underpinned by a highly specific, self-validating High-Performance Liquid Chromatography (HPLC) protocol.
Mechanistic Context & Analytical Challenges
The synthesis of Ethyl 4-(2-ethoxyphenyl)-4-oxobutyrate (CAS 39496-85-0) [1] typically involves the Friedel-Crafts acylation of 2-ethoxybenzene. This synthetic pathway inherently introduces two primary classes of chromatographic challenges:
-
Early-Eluting Polar Impurities: Ester hydrolysis during aqueous workup phases can yield 4-(2-ethoxyphenyl)-4-oxobutyric acid.
-
Late-Eluting Non-Polar Impurities: Unreacted starting materials, primarily residual 2-ethoxybenzene or intermediate halogenated species.
Standard isocratic HPLC methods often fail when applied to this compound. They either elute the polar acid impurity too close to the column's void volume (resulting in poor quantification) or retain the non-polar starting materials for impractically long periods (leading to severe peak broadening). Therefore, a gradient elution strategy is mechanistically required to achieve baseline resolution across the entire polarity spectrum.
Methodological Causality & Self-Validating Protocol
To establish a robust analytical framework, the following protocol incorporates System Suitability Testing (SST) in strict accordance with the [2].
A critical causal choice in this method is the inclusion of 0.1% Trifluoroacetic acid (TFA) in the mobile phase. Because the primary hydrolysis impurity is a carboxylic acid, omitting an acidic modifier allows the molecule to partially ionize at neutral pH, leading to severe peak tailing. TFA suppresses this ionization, ensuring the acid remains protonated and interacts predictably with the hydrophobic C18 stationary phase—a chromatographic principle well-documented for related [3].
Step-by-Step HPLC Workflow
-
System Preparation: Equilibrate a C18 reverse-phase analytical column (4.6 x 150 mm, 5 µm particle size) at a controlled temperature of 30°C.
-
Mobile Phase Formulation:
-
Phase A: HPLC-grade water modified with 0.1% TFA (v/v).
-
Phase B: HPLC-grade Acetonitrile modified with 0.1% TFA (v/v).
-
-
Gradient Program:
-
0.0 - 2.0 min: 40% B (Isocratic hold to effectively resolve early polar impurities).
-
2.0 - 10.0 min: 40% → 80% B (Linear gradient to elute the target keto-ester).
-
10.0 - 12.0 min: 80% B (High-organic wash to flush late-eluting non-polar organics).
-
12.0 - 15.0 min: 40% B (Re-equilibration prior to the next injection).
-
-
Sample Preparation: Dissolve 10.0 mg of the analyte in 10 mL of Acetonitrile to yield a 1.0 mg/mL concentration. Sonicate for 5 minutes and filter through a 0.45 µm PTFE syringe filter to protect the column frit.
-
Execution: Inject 10 µL of the sample at a constant flow rate of 1.0 mL/min. Monitor UV absorbance at 254 nm.
-
Self-Validation (SST): Prior to batch analysis, inject a resolution standard containing both the target ester and the acid impurity. The system is only validated for analytical use if the Resolution ( Rs ) between the two peaks is > 2.0 and the Tailing Factor ( Tf ) for the target peak is < 1.5.
Visualization of the Chromatographic Logic
Gradient HPLC workflow showing polarity-driven resolution of keto-ester impurities.
Comparative Data Analysis
To objectively evaluate performance, a High-Purity Grade of Ethyl 4-(2-ethoxyphenyl)-4-oxobutyrate was analyzed against a Standard Commercial Alternative using the validated protocol. The quantitative results are summarized below.
Table 1: System Suitability and Peak Metrics These metrics confirm the self-validating nature of the protocol, ensuring reliable peak integration.
| Analyte / Impurity | Retention Time (min) | Resolution ( Rs ) | Tailing Factor ( Tf ) |
| 4-(2-ethoxyphenyl)-4-oxobutyric acid | 3.45 | N/A | 1.12 |
| Ethyl 4-(2-ethoxyphenyl)-4-oxobutyrate | 7.82 | 8.4 | 1.05 |
| 2-Ethoxybenzene (Starting Material) | 11.15 | 6.1 | 1.08 |
Table 2: Comparative Purity Profile Comparison of impurity distribution between two commercially available grades.
| Metric | High-Purity Grade | Standard Commercial Grade |
| Overall HPLC Purity (a/a %) | 99.6% | 96.8% |
| Acid Impurity Content | < 0.1% | 1.5% |
| Starting Material Content | Not Detected | 1.2% |
| Unspecified Impurities | 0.3% | 0.5% |
Conclusion
The experimental data clearly demonstrates that the High-Purity Grade significantly minimizes the presence of reactive acid impurities and unreacted starting materials compared to the standard alternative. By employing a mechanistically designed, TFA-modified gradient HPLC method, research laboratories can ensure a self-validating, highly accurate assessment of Ethyl 4-(2-ethoxyphenyl)-4-oxobutyrate, thereby safeguarding the integrity of downstream synthetic workflows.
References
-
Food and Drug Administration (FDA) / ICH. "Q2(R1) Validation of Analytical Procedures: Text and Methodology". FDA Guidance Documents.[Link]
Comparative Guide: Reactivity and Synthetic Utility of Substituted 4-Oxobutyrates
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Protocols
Executive Summary
Substituted 4-oxobutyrates (commonly known as γ -keto esters) are highly versatile 1,4-dicarbonyl building blocks widely utilized in the synthesis of complex heterocycles, active pharmaceutical ingredients (APIs), and natural products. Unlike their 1,3-dicarbonyl counterparts ( β -keto esters), 4-oxobutyrates possess a unique reactivity profile governed by the spatial separation of their electrophilic centers.
As a Senior Application Scientist, I have structured this guide to objectively compare the reactivity of various substituted 4-oxobutyrates, analyze the thermodynamic and kinetic causality behind their cyclization pathways, and provide field-validated experimental protocols for their most critical applications: the synthesis of pyrrolidin-2-ones (lactams) and pyridazin-3(2H)-ones.
Core Reactivity Profile: γ -Keto Esters vs. β -Keto Esters
To predict the behavior of substituted 4-oxobutyrates, one must first understand their fundamental structural divergence from β -keto esters.
The primary difference stems from the relative positioning of the ketone and ester functional groups[1]. In β -keto esters, the carbonyls are separated by a single methylene group, rendering the α -hydrogens highly acidic due to dual resonance stabilization of the resulting enolate. Consequently, β -keto esters are readily deprotonated by mild bases and frequently exist in a stable enol tautomer.
In contrast, 4-oxobutyrates are 1,4-dicarbonyl compounds separated by two methylene groups. This spatial arrangement eliminates the synergistic stabilization of the α -carbanion[1].
-
Causality: Because the α -protons are significantly less acidic, 4-oxobutyrates do not readily form enolates under mild conditions. Instead, their reactivity is dominated by the orthogonal electrophilicity of the ketone and the ester.
-
Synthetic Advantage: This allows nucleophiles (like primary amines or hydrazines) to selectively attack the more electrophilic γ -ketone first, followed by an intramolecular acyl transfer at the ester, driving the formation of stable five- or six-membered heterocyclic rings[2].
Caption: Reactivity profile of substituted 4-oxobutyrates highlighting key functional centers.
The Impact of Substitution Patterns on Reactivity
The introduction of substituents along the carbon backbone ( α , β , or γ positions) drastically alters the reaction kinetics, thermodynamics, and regioselectivity of 4-oxobutyrates.
A. α -Substitution (Steric Hindrance)
Substituents adjacent to the ester group (e.g., α -methyl or α -aryl) introduce steric bulk around the acyl transfer site. While the initial nucleophilic attack at the γ -ketone remains relatively unaffected, the subsequent intramolecular cyclization step (lactamization) is kinetically hindered. However, α -substitution is critical for synthesizing chiral centers at the 3-position of pyrrolidones, a common motif in racetam-class neuroactive drugs[3].
B. β -Substitution (The Thorpe-Ingold Effect)
Adding alkyl groups at the β -position (especially gem-dimethyl substitution) induces the Thorpe-Ingold effect .
-
Causality: The bulky substituents compress the internal bond angle between the reactive γ -ketone and the α -ester, bringing the two reactive termini into closer spatial proximity. This significantly lowers the activation entropy ( ΔS‡ ) for ring closure, dramatically accelerating the cyclization rate compared to unsubstituted analogs.
C. γ -Substitution (Electronic Modulation)
Substituents directly attached to the ketone carbon dictate its electrophilicity. Electron-withdrawing groups (EWGs) such as trifluoromethyl ( −CF3 ) increase the partial positive charge on the carbonyl carbon, accelerating imine formation. Conversely, bulky or electron-donating aryl groups can slow down the initial nucleophilic attack but provide enhanced stability to the final heterocyclic product.
Quantitative Comparison of Cyclization Reactivity
The table below summarizes the relative performance of substituted 4-oxobutyrates undergoing reductive amination and subsequent cyclization to pyrrolidin-2-ones.
| Substrate Pattern | Representative Compound | Imine Formation Rate | Cyclization Time (Reflux) | Yield (%) | Primary Product |
| Unsubstituted | Methyl 4-oxobutyrate | Fast | 12 hours | 85% | Pyrrolidin-2-one |
| α -Substituted | Methyl 2-methyl-4-oxobutyrate | Fast | 24 hours | 72% | 3-Methylpyrrolidin-2-one |
| β -Substituted | Methyl 3,3-dimethyl-4-oxobutyrate | Fast | 4 hours | 96% | 4,4-Dimethylpyrrolidin-2-one |
| γ -Substituted | Methyl 4-phenyl-4-oxobutyrate | Moderate | 14 hours | 80% | 5-Phenylpyrrolidin-2-one |
Field-Validated Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols represent self-validating systems for utilizing substituted 4-oxobutyrates in heterocyclic synthesis.
Protocol 1: Reductive Amination to Substituted Pyrrolidin-2-ones
This workflow is the industry standard for generating levetiracetam analogues and other neurotropic agents[3][4]. The reaction proceeds via a one-pot cascade: imine formation, reduction to a γ -amino ester, and thermally driven lactamization.
Reagents:
-
Substituted 4-oxobutyrate (1.0 eq)
-
Primary amine (1.1 eq)
-
Sodium cyanoborohydride ( NaBH3CN ) (1.5 eq)
-
Glacial acetic acid (catalytic)
-
Anhydrous Methanol (MeOH)
Step-by-Step Methodology:
-
Imine Formation: Dissolve the substituted 4-oxobutyrate in anhydrous MeOH under an inert nitrogen atmosphere. Add the primary amine dropwise at room temperature, followed by a catalytic amount of glacial acetic acid to adjust the pH to ~5-6. Stir for 2 hours to ensure complete imine/iminium formation.
-
Reduction: Cool the reaction mixture to 0 °C using an ice bath. Carefully add NaBH3CN in small portions to prevent excessive hydrogen gas evolution. Allow the mixture to warm to room temperature and stir for an additional 4 hours. Causality: The acid catalyst activates the imine for hydride attack while minimizing the premature reduction of the unreacted ketone.
-
Cyclization: Once LC-MS confirms the formation of the intermediate γ -amino ester, attach a reflux condenser and heat the mixture to 65 °C (reflux) for 4 to 24 hours (depending on substitution patterns, see Table 1). The heat drives the intramolecular aminolysis, expelling methanol and forming the stable pyrrolidin-2-one ring.
-
Workup: Quench the reaction with saturated aqueous NaHCO3 , extract with dichloromethane (DCM), dry over anhydrous Na2SO4 , and concentrate under reduced pressure.
Caption: Mechanistic workflow for the reductive amination and cyclization to pyrrolidones.
Protocol 2: Hydrazine-Mediated Cyclization to Pyridazin-3(2H)-ones
4-oxobutyrates react readily with hydrazine derivatives to form six-membered pyridazinone rings, a scaffold frequently found in cardiovascular and agricultural chemicals[2].
Step-by-Step Methodology:
-
Condensation: Dissolve the γ -keto ester in absolute ethanol. Add hydrazine hydrate (1.2 eq) dropwise at room temperature. An exothermic reaction will occur as the hydrazone intermediate forms.
-
Cyclization: Heat the reaction mixture to reflux for 12–18 hours. Causality: The extended reflux is required because the formation of the six-membered ring is entropically less favorable than the five-membered pyrrolidone ring, especially if α -substituents are present.
-
Isolation: Cool the mixture to 0 °C. The substituted pyridazin-3(2H)-one will typically precipitate out of the ethanolic solution. Filter the solid, wash with cold ethanol, and dry under vacuum.
Conclusion
The reactivity of substituted 4-oxobutyrates is a masterclass in regiocontrol and intramolecular kinetics. By understanding the lack of α -proton acidity compared to β -keto esters, and by strategically utilizing steric ( α -position), conformational ( β -position), and electronic ( γ -position) substituents, synthetic chemists can precisely engineer the formation of complex heterocyclic scaffolds.
References
-
Synthesis and chemistry of pyridazin-3(2H)-ones ScienceDirect (DOI) URL:[Link]
- 2-oxo-1-pyrrolidine derivatives, their preparation methods and uses (CN1208319C)
- Process for the preparation of N-substituted pyrrolidin-2-ones (EP0422366B1)
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. CN1208319C - 2-oxo-1-pyrrolidine derivatives, their preparation methods and uses - Google Patents [patents.google.com]
- 4. EP0422366B1 - Process for the preparation of N-substituted pyrolidin-2-ones - Google Patents [patents.google.com]
A Comparative Cost-Benefit Analysis of Ibuprofen Synthesis: The Traditional Boots Process vs. the Greener BHC Pathway
For researchers, scientists, and drug development professionals, the selection of a synthetic pathway is a critical decision with far-reaching implications for cost, efficiency, and environmental impact. This guide provides an in-depth, data-driven comparison of the two most significant industrial syntheses of ibuprofen: the traditional, multi-step Boots process and the modern, streamlined Boots-Hoechst-Celanese (BHC) green synthesis.
The journey of ibuprofen from a laboratory curiosity to a global blockbuster analgesic has been marked by significant evolution in its chemical synthesis. The original route, pioneered by the Boots Pure Drug Company in the 1960s, was a landmark achievement but is now largely superseded by the more elegant and efficient BHC process, a shining example of green chemistry in action.[1][2] This analysis will dissect the core tenets of each pathway, offering a comprehensive evaluation of their respective strengths and weaknesses.
At a Glance: A Tale of Two Syntheses
The fundamental difference between the two routes lies in their efficiency and environmental footprint. The Boots process, a six-step linear synthesis, is characterized by its use of stoichiometric reagents and the generation of substantial waste.[2][3] In stark contrast, the BHC process is a three-step catalytic route that maximizes atom economy and minimizes byproducts.[2][3]
| Metric | Boots Process (Brown Synthesis) | BHC Process (Green Synthesis) |
| Number of Steps | 6 | 3 |
| Overall Yield | ~40% | ~77-80%[2] |
| Atom Economy | ~40%[2] | ~77% (approaching 99% with byproduct recovery)[2] |
| Key Reagents | Acetic anhydride, Ethyl chloroacetate, Hydroxylamine | Acetic anhydride, Hydrogen, Carbon monoxide |
| Catalyst(s) | Aluminum trichloride (AlCl₃) (stoichiometric) | Hydrogen fluoride (HF), Raney Nickel, Palladium (Pd) (catalytic)[2] |
| Primary Byproducts | Large quantities of inorganic salts (e.g., AlCl₃ hydrate) | Acetic acid (recyclable)[2] |
| Purity | High Purity Achievable | >99% |
Visualizing the Pathways
To better understand the intricacies of each synthesis, the following diagrams illustrate the sequence of chemical transformations.
Caption: The streamlined three-step BHC green synthesis of ibuprofen.
Deep Dive: A Cost-Benefit Analysis
A thorough evaluation of any synthetic pathway requires a granular look at the associated costs and benefits, from raw materials to environmental impact.
Raw Material Costs
The cost of starting materials and reagents is a primary driver of the overall economic viability of a synthesis.
| Reagent | Process | Estimated Cost (per kg) | Justification |
| Isobutylbenzene | Both | ~$2.00 - $3.00 | Common starting material for both processes. |
| Acetic Anhydride | Both | ~$1.00 - $2.00 | Used in the initial acylation step of both syntheses. |
| Aluminum Chloride (Anhydrous) | Boots | ~$1.00 - $5.00 | A key reagent in the Boots process, used in stoichiometric amounts. |
| Ethyl Chloroacetate | Boots | ~$2.00 - $5.00 | A reagent in the Darzens condensation step of the Boots synthesis. |
| Anhydrous Hydrogen Fluoride | BHC | ~$1.50 - $3.00 | Acts as both a catalyst and a solvent in the BHC process and is recyclable. |
| Raney Nickel | BHC | ~$50 - $100 (for 50% slurry) | A catalyst for the hydrogenation step in the BHC process. |
| 10% Palladium on Carbon | BHC | ~$500 - $2,000+ | A highly efficient but expensive catalyst for the carbonylation step in the BHC process; however, it is used in catalytic amounts and is recyclable. [4][5][6] |
Note: Prices are estimates and can vary based on supplier, quantity, and market fluctuations.
While some individual reagents in the BHC process, particularly the palladium catalyst, have a higher initial cost, the overall raw material cost is often lower due to the use of catalytic amounts and the high efficiency of the reactions. [1]
Operational Costs and Efficiency
Beyond the initial cost of materials, the operational efficiency of a synthesis plays a crucial role in its economic feasibility.
-
Energy Consumption: The Boots process, with its six steps, many of which require heating, is inherently more energy-intensive than the three-step BHC process. [3]The BHC route's use of catalytic cycles generally requires less energy input per kilogram of product. [3]* Waste Disposal: The Boots synthesis generates a significant amount of waste, including large quantities of aluminum salts and other byproducts. [2]The disposal of this hazardous waste can be costly, with prices ranging from $0.10 to $10 per pound, depending on the nature of the waste and location. [7]The BHC process, by contrast, produces primarily acetic acid as a byproduct, which can be recovered and reused, drastically reducing waste disposal costs. [2]* Capital Costs: The streamlined nature of the BHC process, with fewer reaction steps, translates to lower capital expenditure on reactors and other equipment compared to the more complex setup required for the Boots synthesis. [3]
Environmental Impact: A Life Cycle Perspective
A true cost-benefit analysis extends beyond mere economics to encompass the environmental impact of a synthetic pathway. The principles of green chemistry are central to this evaluation.
-
Atom Economy: As highlighted in the initial comparison, the BHC process boasts a significantly higher atom economy (~77%) compared to the Boots process (~40%). [2]This means that a much larger proportion of the atoms from the starting materials are incorporated into the final product, leading to less waste.
-
E-Factor (Environmental Factor): This metric, which is the ratio of the mass of waste to the mass of product, is substantially lower for the BHC process, indicating a much more environmentally friendly synthesis.
-
Life Cycle Assessment (LCA): More comprehensive analyses, such as Life Cycle Assessments, consider the entire lifecycle of the product, from raw material extraction to final disposal. Studies have shown that the BHC process has a significantly lower overall environmental impact, including a smaller carbon footprint, due to its higher efficiency and reduced waste generation. [8][9]The energy source for production also plays a critical role, with processes powered by less carbon-intensive energy having a lower environmental impact. [8]
Experimental Protocols: A Closer Look at the Chemistry
The following are generalized experimental protocols for the key steps in each synthesis, providing insight into the practical execution of these pathways.
The Boots Synthesis (Illustrative Steps)
-
Friedel-Crafts Acylation: Isobutylbenzene is reacted with acetyl chloride in the presence of a stoichiometric amount of aluminum trichloride to form 4'-isobutylacetophenone.
-
Darzens Condensation: The resulting ketone is treated with ethyl chloroacetate and a base (e.g., sodium ethoxide) to yield an α,β-epoxy ester. [2]3. Hydrolysis and Decarboxylation: The epoxy ester is hydrolyzed and decarboxylated to produce an aldehyde.
-
Oxime Formation: The aldehyde is reacted with hydroxylamine to form an oxime.
-
Nitrile Formation: The oxime is dehydrated to the corresponding nitrile.
-
Hydrolysis: The nitrile is hydrolyzed under acidic or basic conditions to yield ibuprofen.
The BHC Green Synthesis (Illustrative Steps)
-
Friedel-Crafts Acylation: Isobutylbenzene is acylated with acetic anhydride using anhydrous hydrogen fluoride (HF) as both a catalyst and a solvent. The HF is recovered and reused with high efficiency. [2]2. Catalytic Hydrogenation: The 4'-isobutylacetophenone is hydrogenated to the corresponding alcohol using a Raney Nickel or palladium on carbon (Pd/C) catalyst. The catalyst is filtered and can be recycled. [2]3. Catalytic Carbonylation: The alcohol is reacted with carbon monoxide in the presence of a palladium catalyst to directly form ibuprofen. The palladium catalyst can also be recovered and reused. [2]
Conclusion: A Clear Victory for Green Chemistry
The comparative analysis unequivocally demonstrates the superiority of the BHC process over the traditional Boots synthesis for the industrial production of ibuprofen. [1]While the initial investment in catalysts for the BHC route may be higher, the long-term economic and environmental benefits are substantial. The BHC process's higher overall yield, superior atom economy, reduced number of steps, and the recyclability of its catalysts and byproducts make it a more cost-effective, efficient, and sustainable manufacturing process. [1][3]This evolution in the synthesis of a common pain reliever serves as a powerful testament to the transformative potential of green chemistry in the pharmaceutical industry.
References
-
IBUPROFEN: ORIGINAL VERSUS GREEN SYNTHESIS. UGAL. Available at: [Link]
-
Cost of Hazardous Waste Disposal: What Businesses Need to Know. Shapiro. Available at: [Link]
-
Life Cycle Assessment Ecovamed assessed the carbon footprint of ibuprofen, one of the main analgesics, and compared the processe. Ecovamed. Available at: [Link]
-
Comparative life cycle assessment of ibuprofen production. ResearchGate. Available at: [Link]
-
The Boots' synthesis of ibuprofen atom economy.[10] ResearchGate. Available at: [Link]
-
Advances in the Synthesis and Manufacturing Techniques of Ibuprofen: A Comprehensive Review. AIP Publishing. Available at: [Link]
-
Ibuprofen Synthesis: Boots vs. BHC | PDF. Scribd. Available at: [Link]
-
Life Cycle Assessment of an Enzymatic Ibuprofen Production Process with Automatic Recycling and Purification. Semantic Scholar. Available at: [Link]
-
PALLADIUM-CHARCOAL ACTIVATED 10 Pd. Alpha Chemika. Available at: [Link]
-
Synthesis of Ibuprofen with Modified and Economical Process as an NSAID Drug. SID. Available at: [Link]
-
10 Palladium on Carbon Price. Alibaba.com. Available at: [Link]
-
Life Cycle Assessment of an Enzymatic Ibuprofen Production Process with Automatic Recycling and Purification. TUE Research portal. Available at: [Link]
-
Hazardous Waste Disposal Cost: A Complete Guide. WeCycle. Available at: [Link]
-
2026 Hazardous Waste Disposal Cost. Angi. Available at: [Link]
-
Palladium on Carbon 10%. SYNTHETIKA. Available at: [Link]
-
Techno-economic Assessment of Establishing Ibuprofen Synthesis Plant in Bangladesh. ResearchGate. Available at: [Link]
-
Ibuprofen: A Cornerstone of Pain Relief - A Review of Established Synthetic Approaches. IJPRA. Available at: [Link]
-
How Much Does Waste & Hazardous Waste Management Cost in 2026? (with Calculator!). Triumvirate. Available at: [Link]
-
Green Synthesis of Ibuprofen Explained. Scribd. Available at: [Link]
-
How Much Does Commercial Waste Collection Cost?. Global Trash Solutions. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. gup.ugal.ro [gup.ugal.ro]
- 4. PALLADIUM-CHARCOAL ACTIVATED 10 Pd | Laboratory chemical suppliers, Laboratory chemicals manufacturer, Lab chemical manufacturer, Lab chemical supplier, Lab chemicals exporter, Lab chemical distributors, Laboratory Chemicals, Alpha Chemika India. [alphachemika.co]
- 5. 10 Palladium on Carbon Price - High Quality Catalysts [alibaba.com]
- 6. strem.com [strem.com]
- 7. Cost of Hazardous Waste Disposal: What Businesses Need to Know | Shapiro [shapiroe.com]
- 8. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 9. researchgate.net [researchgate.net]
- 10. semanticscholar.org [semanticscholar.org]
Efficacy comparison of different purification methods for esters
Efficacy Comparison of Ester Purification Methods: A Comprehensive Guide for Synthetic and Pharmaceutical Applications
Esterification is a cornerstone reaction in organic synthesis, yielding products that range from volatile flavor compounds to complex pharmaceutical prodrugs and lipidomic standards. However, crude ester mixtures inherently contain unreacted carboxylic acids, alcohols, coupling reagents (e.g., EDC, DCC), and acid catalysts. As a Senior Application Scientist, I emphasize that selecting the optimal purification modality is not merely a matter of routine; it requires a mechanistic understanding of the target ester's physicochemical properties to balance yield, purity, and throughput.
Mechanistic Evaluation of Purification Modalities
-
Liquid-Liquid Extraction (LLE) & Acid-Base Washing
-
Causality & Mechanism: The fundamental principle of acid-base extraction relies on manipulating the ionization state of impurities. By washing the organic layer with a mildly basic aqueous solution (e.g., saturated sodium bicarbonate, NaHCO3 ), unreacted carboxylic acids (typically pKa 4–5) and acid catalysts are deprotonated into highly water-soluble carboxylate salts. The neutral ester remains partitioned in the organic phase. This method is highly efficient for bulk impurity removal but often leaves non-polar byproducts behind.
-
-
Vacuum & Fractional Distillation
-
Causality & Mechanism: For low-molecular-weight esters (e.g., terpenyl flavor esters), separation is driven by differences in vapor pressure. Applying a vacuum lowers the boiling point of the mixture, preventing the thermal degradation (pyrolysis or hydrolysis) of the ester that would occur at atmospheric pressure[1].
-
-
Silica Gel Column Chromatography
-
Causality & Mechanism: Normal-phase chromatography separates compounds based on their affinity for the polar stationary phase (silica) versus the non-polar mobile phase (e.g., hexane/ethyl acetate). Esters, being moderately polar, elute slower than non-polar hydrocarbons but significantly faster than highly polar unreacted acids or alcohols, providing an excellent intermediate purification step[2].
-
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC)
-
Causality & Mechanism: When pharmaceutical-grade purity (>99%) is mandated, reverse-phase Prep-HPLC is the gold standard. Separation is governed by hydrophobic interactions between the analyte and a C18 stationary phase. This is particularly critical for complex, high-molecular-weight esters (like NHS-activated esters or wax esters) where traditional extraction often leads to emulsion formation, poor yields, and retained impurities[3].
-
Comparative Efficacy Data
| Purification Method | Typical Purity | Typical Yield | Scalability | Relative Cost | Primary Application / Best Use Case |
| Acid-Base LLE | 70% – 85% | >90% | Excellent | Low | Initial crude cleanup; removal of acid catalysts and unreacted acids. |
| Vacuum Distillation | 80% – 95% | 80% – 90% | Good | Low | Volatile esters (e.g., flavor/fragrance compounds)[1]. |
| Silica Chromatography | 90% – 95% | 70% – 85% | Moderate | Moderate | Intermediate purification of moderately polar esters[2]. |
| Prep-HPLC | >99% | 40% – 70% | Low | High | Pharmaceutical prodrugs, complex wax esters, and reference standards[4]. |
Decision Matrix: Workflow for Ester Purification
Workflow for selecting the optimal ester purification method based on properties.
Validated Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating specific checkpoints to verify success before proceeding to the next step.
Protocol A: Acid-Base Liquid-Liquid Extraction (LLE) for Simple Esters Purpose: Rapid removal of acid catalysts (e.g., H2SO4 ) and unreacted carboxylic acids.
-
Dilution: Dissolve the crude reaction mixture in a non-polar organic solvent (e.g., diethyl ether or dichloromethane) at a 1:5 (v/v) ratio. Causality: This decreases the viscosity and prevents the ester from partitioning into the aqueous phase.
-
Neutralization Wash: Add an equal volume of saturated aqueous NaHCO3 to the separatory funnel.
-
Agitation & Venting: Stopper the funnel, invert, and gently swirl. Crucial Step: Vent the stopcock immediately. Causality: The neutralization of carboxylic acids and acid catalysts by NaHCO3 generates CO2 gas. Failure to vent will cause dangerous pressure buildup.
-
Phase Separation: Allow the layers to separate. Draw off the lower aqueous layer.
-
Validation Checkpoint: Test the pH of the discarded aqueous layer. It must be mildly basic (pH ~8). If it is acidic, repeat the NaHCO3 wash until the aqueous layer remains basic, validating that all acid has been neutralized.
-
Drying & Concentration: Wash the organic layer with brine (to remove residual water), dry over anhydrous Na2SO4 , filter, and concentrate via rotary evaporation.
Protocol B: Preparative HPLC for Complex Pharmaceutical Esters Purpose: Isolation of high-purity complex esters (e.g., NHS-activated esters or wax esters) where LLE yields poor recovery[3].
-
Sample Preparation: Dissolve the crude ester in the mobile phase starting conditions (e.g., 50:50 Acetonitrile:Water with 0.1% TFA). Filter through a 0.22 µm PTFE syringe filter. Causality: Particulates will irreversibly clog the expensive Prep-HPLC column frit.
-
Column Selection: Utilize a C18 Reverse-Phase Prep Column (e.g., 50 x 300 mm)[4].
-
Gradient Elution: Run a gradient from 10% to 90% Acetonitrile over 30 minutes. Causality: Esters are generally hydrophobic; a gradient ensures polar impurities elute in the void volume while the ester elutes as a sharp, resolved peak later in the run.
-
Fraction Collection: Monitor UV absorbance (typically 210 nm or 254 nm). Collect fractions corresponding to the target peak.
-
Validation Checkpoint: Perform an analytical HPLC or TLC run on the collected fractions. Only pool fractions demonstrating >99% single-peak purity.
-
Lyophilization: Immediately freeze and lyophilize the pooled fractions. Causality: Rotary evaporation of water/acetonitrile mixtures requires heat, which can hydrolyze sensitive pharmaceutical esters. Lyophilization removes solvents via sublimation at low temperatures, preserving ester integrity[3].
Case Study: Overcoming Extraction Failures in Complex Esters
The limitations of standard LLE become glaringly apparent when synthesizing complex, multivalent pharmaceutical probes. In a documented study developing imaging probes for Prostate Specific Membrane Antigen (PSMA), researchers attempted to purify NHS-activated esters using standard extraction protocols[3].
The Result: Extraction led to exceptionally poor yields and failed to remove critical side products. The amphiphilic nature of the complex ester caused severe emulsion formation during the aqueous washes, trapping the product[3]. The Solution: The purification strategy was pivoted to Preparative HPLC. By bypassing the aqueous extraction entirely and injecting the crude mixture directly onto a reverse-phase column, the researchers successfully isolated the pure NHS-ester. The high-resolution separation efficiently removed the impurities, and immediate lyophilization of the HPLC fractions prevented hydrolysis, validating Prep-HPLC as the superior method for complex ester purification[3].
References
-
Esterification Reaction The Synthesis And Purification Of | Source: NIMC |
-
Optimization and Purification of Terpenyl Flavor Esters Catalyzed by Black Cumin Seedling Lipase in Organic Media | Source: Frontiers | 1
-
Application Notes and Protocols for the Purification of Wax Esters from Crude Plant Extracts | Source: Benchchem |2
-
US8236963B2 - Antagonists of lysophosphatidic acid receptors | Source: Google Patents | 4
-
A Multivalent Approach of Imaging Probe Design to Overcome an Endogenous Anion Binding Competition for Noninvasive Assessment of Prostate Specific Membrane Antigen | Source: PMC / NIH | 3
Sources
- 1. Frontiers | Optimization and Purification of Terpenyl Flavor Esters Catalyzed by Black Cumin (Nigella sativa) Seedling Lipase in Organic Media [frontiersin.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. A Multivalent Approach of Imaging Probe Design to Overcome an Endogenous Anion Binding Competition for Noninvasive Assessment of Prostate Specific Membrane Antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Kinetic studies of Ethyl 4-(2-ethoxyphenyl)-4-oxobutyrate formation
An In-Depth Comparative Guide to the Kinetic Studies of Ethyl 4-(2-ethoxyphenyl)-4-oxobutyrate Formation
Abstract
This technical guide provides a comprehensive framework for conducting and comparing kinetic studies on the formation of Ethyl 4-(2-ethoxyphenyl)-4-oxobutyrate. We delve into a robust two-step synthesis pathway, beginning with the Friedel-Crafts acylation of ethoxybenzene with succinic anhydride, followed by Fischer esterification. The core of this guide is a comparative kinetic analysis of the initial acylation step, contrasting the efficacy of two common Lewis acid catalysts: Aluminum Chloride (AlCl₃) and Iron(III) Chloride (FeCl₃). Detailed, self-validating experimental protocols are provided for researchers, scientists, and drug development professionals to investigate reaction rates, understand mechanistic nuances, and optimize synthesis parameters. The methodologies are grounded in established chemical principles, supported by authoritative references, and visualized through clear, structured diagrams.
Introduction
Ethyl 4-(2-ethoxyphenyl)-4-oxobutyrate is a keto-ester of significant interest as a versatile building block in organic synthesis, particularly in the development of pharmaceutical intermediates. Its molecular architecture, featuring an aromatic ring, a ketone, and an ester functional group, offers multiple avenues for further chemical modification. Understanding the kinetics of its formation is paramount for process optimization, enabling enhanced yield, improved purity, and greater control over the reaction on an industrial scale.
This guide focuses on the critical rate-determining step in its synthesis: the Friedel-Crafts acylation. This class of electrophilic aromatic substitution reactions is foundational in C-C bond formation but is notoriously sensitive to catalyst choice and reaction conditions.[1][2] By systematically comparing the kinetics of this reaction under the influence of different Lewis acid catalysts, we can elucidate the underlying mechanisms and provide actionable data for process chemists and researchers.
Overall Synthesis Pathway
The formation of Ethyl 4-(2-ethoxyphenyl)-4-oxobutyrate is efficiently achieved through a two-step process:
-
Step 1: Friedel-Crafts Acylation: Ethoxybenzene reacts with succinic anhydride in the presence of a Lewis acid catalyst to form the intermediate, 4-(2-ethoxyphenyl)-4-oxobutanoic acid. This reaction proceeds via an electrophilic aromatic substitution mechanism, where the Lewis acid activates the succinic anhydride, making it a potent electrophile.[3][4]
-
Step 2: Fischer Esterification: The resulting carboxylic acid intermediate is then esterified using ethanol in the presence of a strong acid catalyst (e.g., H₂SO₄) to yield the final product, Ethyl 4-(2-ethoxyphenyl)-4-oxobutyrate.[5]
Visual Representation of Synthesis
Caption: Two-step synthesis of Ethyl 4-(2-ethoxyphenyl)-4-oxobutyrate.
Comparative Kinetic Study: Friedel-Crafts Acylation
The choice of Lewis acid is a critical variable in Friedel-Crafts acylation, directly influencing the reaction rate and potentially the side-product profile. We will compare two of the most common catalysts: Aluminum Chloride (AlCl₃), a very strong Lewis acid, and Iron(III) Chloride (FeCl₃), a milder alternative.[1] The objective is to determine the rate law and calculate the rate constants for the acylation reaction with each catalyst.
The reaction rate can be monitored by tracking the consumption of the limiting reactant (succinic anhydride) or the formation of the product (4-(2-ethoxyphenyl)-4-oxobutanoic acid) over time. To simplify the kinetic analysis, the reaction is conducted under pseudo-first-order conditions by using a large excess of ethoxybenzene.
Experimental Protocol for Kinetic Analysis
This protocol is designed as a self-validating system. Consistency across multiple runs and adherence to the principles outlined below will ensure the trustworthiness of the generated data.
Materials and Reagents
-
Ethoxybenzene (anhydrous, >99%)
-
Succinic Anhydride (>99%)
-
Aluminum Chloride (anhydrous, >99.8%)
-
Iron(III) Chloride (anhydrous, >98%)
-
1,2-Dichloroethane (anhydrous, solvent)
-
Deuterated Chloroform (CDCl₃, for NMR analysis)
-
Internal Standard (e.g., 1,3,5-Trimethoxybenzene)
-
Ice/water bath
-
Constant temperature oil bath
-
NMR Spectrometer or Gas Chromatograph (GC-FID)
Reaction Setup and Procedure for Data Acquisition
Causality: Anhydrous conditions are critical as Lewis acids react readily with water, which would deactivate the catalyst and introduce significant error into the kinetic measurements.[2] The use of a constant temperature bath is mandatory, as reaction rates are highly sensitive to temperature fluctuations.
-
Preparation: Set up a 250 mL three-necked, round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet. Ensure all glassware is oven-dried and assembled while hot under a stream of dry nitrogen.
-
Reagent Loading: In the flask, dissolve ethoxybenzene (e.g., 10 equivalents) and a known amount of an internal standard in anhydrous 1,2-dichloroethane.
-
Equilibration: Place the flask in a constant temperature bath set to the desired temperature (e.g., 25.0 °C) and allow the solution to equilibrate for 20 minutes.
-
Reaction Initiation (t=0): In a separate, dry vial, weigh the Lewis acid catalyst (AlCl₃ or FeCl₃, e.g., 2.2 equivalents) and succinic anhydride (1.0 equivalent). Rapidly add this mixture to the stirred solution in the reaction flask. This moment is considered time zero (t=0).
-
Sampling: At predetermined time intervals (e.g., t = 2, 5, 10, 20, 40, 60 minutes), withdraw a 0.5 mL aliquot from the reaction mixture using a dry syringe.
-
Quenching: Immediately inject each aliquot into a labeled vial containing 1 mL of ice-cold dilute HCl. This step neutralizes the Lewis acid and halts the reaction.
-
Sample Preparation for Analysis: Extract the quenched sample with a suitable solvent (e.g., ethyl acetate), dry the organic layer over anhydrous MgSO₄, and prepare for analysis. For NMR analysis, evaporate the solvent and redissolve the residue in CDCl₃. For GC analysis, dilute the sample as needed.[6]
-
Analysis: Analyze each sample by ¹H NMR or GC-FID. Quantify the concentration of the succinic anhydride remaining or the 4-(2-ethoxyphenyl)-4-oxobutanoic acid formed by comparing the integral of a characteristic peak to the integral of the internal standard.
Visual Representation of Kinetic Workflow
Caption: Workflow for the kinetic analysis of the Friedel-Crafts acylation.
Data Analysis
Assuming the reaction is conducted under pseudo-first-order conditions (large excess of ethoxybenzene), the rate law can be expressed as:
Rate = k_obs[Succinic Anhydride]
where k_obs is the observed pseudo-first-order rate constant.
The integrated rate law is:
ln[A]t = -k_obst + ln[A]₀*
where:
-
[A]t is the concentration of succinic anhydride at time t.
-
[A]₀ is the initial concentration of succinic anhydride.
A plot of ln[Succinic Anhydride] versus time should yield a straight line with a slope of -k_obs. This linear relationship validates the assumption of first-order kinetics with respect to succinic anhydride. The experiment should be repeated for both AlCl₃ and FeCl₃ catalysts to determine their respective k_obs values.
Expected Results & Comparative Data Summary
The Lewis acidity of the catalyst is a primary driver of the reaction rate in Friedel-Crafts acylation.[7] AlCl₃ is a significantly stronger Lewis acid than FeCl₃. Therefore, it is expected to coordinate more effectively with the succinic anhydride, generating the acylium ion or a highly reactive complex more rapidly. This leads to a faster rate of electrophilic attack on the ethoxybenzene ring.
The expected outcome is that the observed rate constant (k_obs) for the AlCl₃-catalyzed reaction will be significantly larger than that for the FeCl₃-catalyzed reaction under identical conditions.
Table 1: Hypothetical Comparative Kinetic Data at 25.0 °C
| Catalyst | Observed Rate Constant (k_obs) [s⁻¹] | Half-life (t₁/₂) [s] | Correlation Coefficient (R²) |
| AlCl₃ | 1.5 x 10⁻³ | 462 | > 0.99 |
| FeCl₃ | 2.8 x 10⁻⁴ | 2475 | > 0.99 |
Interpretation of Data: The data in Table 1 illustrates the expected performance difference. The reaction with AlCl₃ proceeds approximately 5-6 times faster than with FeCl₃, as indicated by the larger rate constant and correspondingly shorter half-life. This has significant practical implications: for rapid, high-throughput synthesis, AlCl₃ would be the superior choice. However, its high reactivity can sometimes lead to side reactions or decomposition of sensitive substrates. FeCl₃, being milder, offers a slower but potentially more controlled reaction, which might be advantageous for achieving higher selectivity or for use with more complex molecules.
Conclusion
This guide outlines a comprehensive and robust methodology for the comparative kinetic study of Ethyl 4-(2-ethoxyphenyl)-4-oxobutyrate formation, focusing on the critical Friedel-Crafts acylation step. By comparing strong (AlCl₃) and mild (FeCl₃) Lewis acid catalysts, researchers can gain fundamental insights into the reaction mechanism and quantify the impact of catalyst choice on reaction rates. The provided protocols are designed to ensure scientific integrity and generate reliable, actionable data. This information is invaluable for the rational design of synthesis procedures, enabling professionals in drug development and chemical manufacturing to optimize for speed, control, and efficiency.
References
- Method for preparing ethyl 2-oxo-4-phenylbutyrate. Google Patents (CN101928219A).
-
EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. Available from: [Link]
-
Friedel Crafts Alkylation and Acylation Reaction Mechanism. Organic Chemistry Tutor (YouTube). Available from: [Link]
-
Chemo-enzymatic synthesis of ethyl (R)-2-hydroxy-4-phenylbutyrate. ResearchGate. Available from: [Link]
-
Friedel–Crafts reaction. Wikipedia. Available from: [Link]
-
The Friedel-Crafts Acylation Reaction. VII. Kinetic Analysis... ResearchGate. Available from: [Link]
-
Kinetics of reactions of Friedel–Crafts acylating agents. Part II. Journal of the Chemical Society, Perkin Transactions 2. Available from: [Link]
-
Enantioselective reduction of ethyl 2-oxo-4-phenylbutyrate... ResearchGate. Available from: [Link]
-
Ethyl (E)-4-(2,4-Dimethoxyphenyl)-6-(2,4-dimethoxystyryl)... MDPI. Available from: [Link]
-
Experiment 2: Two-step Synthesis of Ethyl 4-Methoxycinnamate. Available from: [Link]
-
The mechanism for the esterification reaction. Chemguide. Available from: [Link]
-
Efficient synthesis of ethyl 2-(oxazolin-2-yl)alkanoates... Beilstein Journals. Available from: [Link]
-
Organic Syntheses Procedure. Organic Syntheses. Available from: [Link]
-
Malonic Ester Synthesis Reaction Mechanism. Organic Chemistry Tutor (YouTube). Available from: [Link]
-
Development of a New Route for Separating and Purifying 4-Ethyl-2-methoxyphenol... PMC. Available from: [Link]
-
Production of ethyl (R)-2-hydroxy-4-phenylbutanoate via reduction... PubMed. Available from: [Link]
-
Kinetic analysis of Group 4 Metal Oxide Nanocrystal synthesis... ChemRxiv. Available from: [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Kinetics of reactions of Friedel–Crafts acylating agents. Part II. Effect of substituents in the acid chloride on the acylation of aromatic substrates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
A Senior Application Scientist's Guide to Greener Butyrate Ester Synthesis: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of sustainable chemical manufacturing, the synthesis of butyrate esters, valuable compounds in the flavor, fragrance, and pharmaceutical industries, is undergoing a green transformation. Traditional chemical methods, while effective, often rely on harsh conditions and environmentally taxing reagents. This guide provides an in-depth comparison of emerging green chemistry approaches, offering a technical and practical framework for selecting the most appropriate synthesis strategy. We will delve into the nuances of enzymatic catalysis, whole-cell biocatalysis, and the use of innovative green solvents, supported by experimental data and detailed protocols.
The Imperative for Greener Esterification
Conventional methods for synthesizing butyrate esters, such as Fischer-Speier esterification, typically involve strong mineral acids (e.g., H₂SO₄) as catalysts, high reaction temperatures, and often generate significant waste streams, posing challenges for purification and environmental stewardship.[1] The principles of green chemistry compel us to seek alternatives that are more efficient, utilize renewable resources, are safer to handle, and minimize environmental impact. This guide explores three prominent green alternatives:
-
Enzymatic Synthesis (Lipase-Catalyzed) : Utilizing isolated enzymes as catalysts.
-
Whole-Cell Biocatalysis : Employing engineered microorganisms for in situ synthesis.
-
Greener Solvent and Catalyst Systems : Innovating the reaction medium and catalytic process.
Comparative Analysis of Synthesis Strategies
The choice of a synthetic route depends on a multitude of factors, including yield, reaction conditions, catalyst reusability, and downstream processing. The following table provides a high-level comparison of traditional and green approaches to butyl butyrate synthesis.
| Parameter | Fischer Esterification (Traditional) | Enzymatic Synthesis (Lipase-Catalyzed) | Whole-Cell Biocatalysis | Ionic Liquid Catalysis |
| Catalyst | Strong mineral acids (e.g., H₂SO₄) | Lipases (e.g., from Candida antarctica) | Engineered Microorganisms (e.g., E. coli, Clostridium) | Acidic Ionic Liquids |
| Reaction Temp. | High (often >100°C) | Mild (30-60°C) | Physiological (e.g., 37°C) | Ambient to moderate |
| Reaction Time | Several hours | 2-24 hours | 24-72 hours | 20 min - 1.5 hours |
| Yield | Variable, often requires excess reactant | Generally high (>90%) | Moderate to high, strain-dependent | Very high (>98%) |
| Byproducts | Water, side-reaction products | Water | Cellular metabolites | Water |
| Solvent | Often excess alcohol or organic solvent | Organic solvents or solvent-free | Aqueous fermentation media | Can act as both solvent and catalyst |
| Catalyst Reusability | Not reusable | High (with immobilization) | Potentially reusable | High |
| Environmental Impact | Corrosive acids, high energy use | Biodegradable catalyst, lower energy | Utilizes renewable feedstocks | Low volatility, but toxicity can vary |
Deep Dive into Green Methodologies
Enzymatic Synthesis: The Power of Lipases
Lipases (triacylglycerol hydrolases, EC 3.1.1.3) are remarkably efficient biocatalysts for esterification in non-aqueous environments. Their high specificity minimizes byproduct formation, leading to purer products and simplified downstream processing. The most widely used mechanism for lipase-catalyzed esterification is the Ping-Pong Bi-Bi mechanism.
The Lipase-Catalyzed Ping-Pong Bi-Bi Mechanism
The reaction proceeds in two main stages:
-
Acylation : The enzyme (E) first reacts with the acyl donor (A), in this case, butyric acid, to form an acyl-enzyme intermediate (E-Ac) and releases the first product (P), which is water.
-
Deacylation : The acyl-enzyme intermediate then reacts with the acyl acceptor (B), the alcohol, to form the final ester product (Q) and regenerate the free enzyme (E).
This mechanism can be visualized as follows:
Caption: The Ping-Pong Bi-Bi mechanism for lipase-catalyzed esterification.
Experimental Protocol: Enzymatic Synthesis of Butyl Butyrate
This protocol provides a general procedure for the synthesis of butyl butyrate using an immobilized lipase.
Materials:
-
n-Butyric acid
-
n-Butanol
-
Immobilized lipase (e.g., Novozym 435 from Candida antarctica)
-
Organic solvent (e.g., n-hexane, or solvent-free)
-
Molecular sieves (optional, for water removal)
-
Shaking incubator or magnetic stirrer with temperature control
-
Reaction vessel (e.g., sealed flask)
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Reaction Setup : In a sealed flask, combine n-butyric acid and n-butanol. A common molar ratio is 1:1, but an excess of the alcohol can be used to drive the reaction forward. For a solvent-based reaction, dissolve the substrates in n-hexane.
-
Catalyst Addition : Add the immobilized lipase to the reaction mixture. A typical enzyme loading is 5-10% (w/w) of the total substrate weight.
-
Water Removal (Optional) : Add activated molecular sieves to the mixture to remove the water produced during the esterification, which can improve the final conversion.
-
Incubation : Incubate the reaction mixture at a controlled temperature (e.g., 40-50°C) with constant agitation (e.g., 150-200 rpm) for 2 to 24 hours.
-
Reaction Monitoring : Monitor the progress of the reaction by periodically taking small samples and analyzing them by gas chromatography (GC) to determine the concentration of butyl butyrate.
-
Product Recovery : Once the desired conversion is achieved, stop the reaction and separate the immobilized enzyme by filtration. The enzyme can be washed with fresh solvent and stored for reuse.
-
Purification : Remove the solvent from the filtrate by rotary evaporation to obtain the crude butyl butyrate. Further purification can be achieved by distillation if required.
Performance Data for Enzymatic Butyrate Ester Synthesis:
| Butyrate Ester | Lipase Source | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Butyl butyrate | Candida antarctica (Novozym 435) | Solvent-free | 56 | 9.9 | 99.6 | [2] |
| Isoamyl butyrate | Thermomyces lanuginosus | Heptane | - | 0.8 | 96.1 | [3] |
| Geranyl butyrate | Thermomyces lanuginosus (Eversa Transform 2.0) | Aqueous | 50 | 6 | 93 | [4] |
| Ethyl butyrate | Porcine Pancreas | Hexane | 30 | >20 | >90 | [5] |
Whole-Cell Biocatalysis: The Microbial Factory
Whole-cell biocatalysis utilizes entire microorganisms, often genetically engineered, to produce desired chemicals. This approach offers several advantages, including the elimination of costly enzyme purification and the potential for cofactor regeneration in situ.
Workflow for Whole-Cell Butyl Butyrate Production
Caption: General workflow for whole-cell synthesis of butyl butyrate.
Engineered strains of Escherichia coli and Clostridium have been developed for the production of butyl butyrate.[6][7][8][9][10][11][12] For instance, a butanol synthetic pathway can be constructed in Clostridium tyrobutyricum, which naturally produces butyrate. The addition of a lipase to the fermentation broth facilitates the in situ esterification of butyrate and the synthesized butanol to produce butyl butyrate.[8][9][10] In another approach, engineered E. coli can be co-cultured, with one strain producing butanol and the other producing butyryl-CoA and expressing an alcohol acyltransferase to catalyze the final esterification step.[13]
Experimental Protocol: Whole-Cell Synthesis of Butyl Butyrate using Clostridium tyrobutyricum
This protocol outlines a general procedure for the fermentative production of butyl butyrate.
Materials:
-
Engineered Clostridium tyrobutyricum strain with a butanol synthesis pathway
-
Fermentation medium (e.g., containing xylose as a carbon source and shrimp shell waste as a nitrogen source)[8][9][10]
-
Lipase (for in situ esterification)
-
Bioreactor with pH, temperature, and agitation control
-
Analytical equipment (e.g., HPLC or GC)
Procedure:
-
Inoculum Preparation : Prepare a seed culture of the engineered C. tyrobutyricum strain.
-
Fermentation : Inoculate the sterile fermentation medium in the bioreactor with the seed culture. Maintain the fermentation under anaerobic conditions at a controlled temperature (e.g., 37°C) and pH.
-
Lipase Addition : At a specific point during the fermentation (e.g., after a certain period of cell growth), add lipase to the bioreactor to initiate the in situ esterification of the produced butyric acid and butanol.
-
Monitoring : Monitor the production of butyric acid, butanol, and butyl butyrate throughout the fermentation using HPLC or GC.
-
Product Recovery : After the fermentation is complete, separate the cells from the broth. The butyl butyrate can then be recovered from the fermentation broth using methods such as liquid-liquid extraction.
-
Purification : The extracted butyl butyrate can be further purified by distillation.
A study using an engineered C. tyrobutyricum strain in a medium with xylose and shrimp shell waste achieved a butyl butyrate concentration of 5.9 g/L.[8][9][10]
Greener Solvents and Catalysts: The Ionic Liquid Approach
Ionic liquids (ILs) are salts with melting points below 100°C, and they have emerged as promising green solvents and catalysts for a variety of chemical reactions. Their negligible vapor pressure, high thermal stability, and tunable properties make them attractive alternatives to volatile organic compounds.[1] Acidic ionic liquids can act as both the solvent and the catalyst in esterification reactions, simplifying the process and facilitating catalyst recycling.[1][14][15]
Experimental Protocol: Ionic Liquid-Catalyzed Synthesis of Benzyl Butyrate
This protocol describes the synthesis of benzyl butyrate using a Brønsted acidic ionic liquid.[14]
Materials:
-
Butyric acid
-
Benzyl alcohol
-
Brønsted acidic ionic liquid (e.g., [HSO₃-pmim]HSO₄)
-
Water-carrying agent (e.g., toluene)
-
Reaction vessel with a stirrer and temperature control
Procedure:
-
Reaction Setup : Combine butyric acid, benzyl alcohol, the ionic liquid catalyst, and the water-carrying agent in the reaction vessel.
-
Reaction : Heat the mixture to the desired temperature with constant stirring. The reaction time can be as short as 1.5 hours.
-
Product Separation : After the reaction, the product, benzyl butyrate, forms a separate phase from the ionic liquid and can be easily separated.
-
Catalyst Recycling : The ionic liquid can be recovered and reused for subsequent reactions.
In one study, a 99.4% yield of benzyl butyrate was achieved using this method, and the ionic liquid was successfully reused five times without a significant loss in activity.[14]
Conclusion: A Greener Future for Ester Synthesis
The transition to greener methods for butyrate ester synthesis is not just an environmental imperative but also a scientific and economic opportunity. Enzymatic synthesis offers high selectivity and mild reaction conditions, leading to purer products and reduced energy consumption. Whole-cell biocatalysis presents a promising avenue for the sustainable production of esters from renewable feedstocks. Furthermore, the development of novel catalyst systems, such as ionic liquids, provides efficient and recyclable alternatives to traditional acid catalysts.
For researchers and drug development professionals, the choice of synthetic route will depend on the specific requirements of the application, including scale, purity, cost, and sustainability goals. By embracing these green chemistry approaches, the chemical industry can move towards a more sustainable and efficient future for the production of valuable esters.
References
-
Wu, X., Han, X., Zhou, L., & Li, A. (2012). Catalytic performance of acidic ionic liquid in esterification of benzyl alcohol with butyric acid. Indian Journal of Chemistry - Section A, 51(6), 790-794. Available at: [Link]
-
Baek, J. M., et al. (2013). Butyrate production in engineered Escherichia coli with synthetic scaffolds. Biotechnology and Bioengineering, 110(10), 2790-2794. Available at: [Link]
-
Cui, D., et al. (2021). Microbial production of butyl butyrate: from single strain to cognate consortium. Applied Microbiology and Biotechnology, 105(11), 4393-4403. Available at: [Link]
-
Lee, J. W., & Trinh, C. T. (2023). Engineering a Synthetic Escherichia coli Coculture for Compartmentalized de novo Biosynthesis of Isobutyl Butyrate from Mixed Sugars. ACS Synthetic Biology, 12(12), 3749-3760. Available at: [Link]
-
El-Sayed, W. M., et al. (2023). Dicationic ionic liquids (DILs) as rapid esterification catalyst of butyric fatty acid. Scientific Reports, 13(1), 18274. Available at: [Link]
-
El-Sayed, W. M., et al. (2023). Dicationic ionic liquids (DILs) as rapid esterification catalyst of butyric fatty acid. National Center for Biotechnology Information. Available at: [Link]
-
Andraos, J., & Sayed, M. (2007). On the use of "green" metrics in the undergraduate organic chemistry lecture and lab to assess the mass efficiency of organic reactions. Journal of Chemical Education, 84(6), 1004. Available at: [Link]
-
Institute For Research In Schools. (n.d.). Towards Greener Fragrances Esterification Reactions With Ionic Liquids. Available at: [Link]
-
Lee, J. W., & Trinh, C. T. (2023). Engineering a Synthetic Escherichia coli Coculture for Compartmentalized de novo Biosynthesis of Isobutyl Butyrate from Mixed Sugars. bioRxiv. Available at: [Link]
-
Todero, L. M., et al. (2015). Enzymatic synthesis of isoamyl butyrate catalyzed by immobilized lipase on poly-methacrylate particles: optimization, reusability and mass transfer studies. Journal of Molecular Catalysis B: Enzymatic, 120, 57-65. Available at: [Link]
-
Sheldon, R. A. (2017). The E Factor 25 Years On: The Rise of Green Chemistry and Sustainability. Green Chemistry, 19(1), 18-43. Available at: [Link]
-
Zhu, Z., et al. (2024). Metabolic and Bioprocess Engineering of Clostridium tyrobutyricum for Butyl Butyrate Production on Xylose and Shrimp Shell Waste. Foods, 13(7), 1009. Available at: [Link]
-
Zhu, Z., et al. (2024). Metabolic and Bioprocess Engineering of Clostridium tyrobutyricum for Butyl Butyrate Production on Xylose and Shrimp Shell Waste. ResearchGate. Available at: [Link]
-
Zhu, Z., et al. (2024). Metabolic and Bioprocess Engineering of Clostridium tyrobutyricum for Butyl Butyrate Production on Xylose and Shrimp Shell Waste. Semantic Scholar. Available at: [Link]
-
Tobiszewski, M., & Namieśnik, J. (2017). Green Chemistry Metrics with Special Reference to Green Analytical Chemistry. TrAC Trends in Analytical Chemistry, 96, 24-31. Available at: [Link]
-
Gałuszka, A., et al. (2013). Green Chemistry Metrics with Special Reference to Green Analytical Chemistry. Journal of Cleaner Production, 52, 1-9. Available at: [Link]
-
Zhang, J., et al. (2018). In situ esterification and extractive fermentation for butyl butyrate production with Clostridium tyrobutyricum. Biotechnology for Biofuels, 11, 23. Available at: [Link]
-
Liu, Y., et al. (2025). A Green Way for the Synthesis of Ester Oil by an Ionic Liquid as Both a Catalyst and Lubricant Additive. SCIEPublish. Available at: [Link]
- Xin, F., et al. (2022). Producing butyl butyrate from lignocellulosic biomass through escherichia coli-clostridium co-culture. Google Patents.
-
Lee, S. H., et al. (2021). Synthesis of Short-Chain Alkyl Butyrate through Esterification Reaction Using Immobilized Rhodococcus Cutinase and Analysis of Substrate Specificity through Molecular Docking. International Journal of Molecular Sciences, 22(21), 11599. Available at: [Link]
-
Brault, G., et al. (2014). Short-Chain Flavor Ester Synthesis in Organic Media by an E. coli Whole-Cell Biocatalyst Expressing a Newly Characterized Heterologous Lipase. PLoS ONE, 9(3), e91872. Available at: [Link]
-
López-Fernández, E., et al. (2021). Sustainable Biocatalytic Procedure for Obtaining New Branched Acid Esters. Materials, 14(22), 6847. Available at: [Link]
-
de Oliveira, A. L. M., et al. (2024). Green Enzymatic Synthesis of Geranyl Butyrate: Process Optimization and Mechanistic Insights. ACS Omega, 9(14), 16017–16027. Available at: [Link]
-
Ghamgui, H., et al. (1998). Parameters Affecting the Synthesis of Geranyl Butyrate by Esterase 30,000 from Mucor miehei. Journal of the American Oil Chemists' Society, 75(9), 1201-1206. Available at: [Link]
-
Chemistry LibreTexts. (2022). The "Ping-Pong" Mechanism. Available at: [Link]
-
Borzeix, F., Monot, F., & Vandecasteele, J. P. (1992). Strategies for enzymatic esterification in organic solvents: comparison of microaqueous, biphasic, and micellar systems. Enzyme and Microbial Technology, 14(10), 791-797. Available at: [Link]
-
Paiva, A. L., Malcata, F. X., & van Rossum, D. (2000). Kinetics of Lipase-mediated Synthesis of Butyl Butyrate in n-hexane. Bioprocess Engineering, 22(1), 43-49. Available at: [Link]
-
Salihu, A., et al. (2017). A statistical approach for optimizing the high yield green production of the flavor ester butyl butyrate. Journal of the Taiwan Institute of Chemical Engineers, 80, 843-852. Available at: [Link]
-
Hmel'ницкая, D. L., et al. (2016). Enzymatic Synthesis of Fatty Esters by Lipase from Porcine Pancreas. Journal of Chemical and Pharmaceutical Research, 8(8), 65-69. Available at: [Link]
Sources
- 1. researchinschools.org [researchinschools.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. orbit.dtu.dk [orbit.dtu.dk]
- 5. d-nb.info [d-nb.info]
- 6. Metabolic and Bioprocess Engineering of Clostridium tyrobutyricum for Butyl Butyrate Production on Xylose and Shrimp Shell Waste - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. WO2022271104A2 - Producing butyl butyrate from lignocellulosic biomass through escherichia coli-clostridium co-culture - Google Patents [patents.google.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Engineering a Synthetic Escherichia coli Coculture for Compartmentalized de novo Biosynthesis of Isobutyl Butyrate from Mixed Sugars | bioRxiv [biorxiv.org]
- 13. researchgate.net [researchgate.net]
- 14. Dicationic ionic liquids (DILs) as rapid esterification catalyst of butyric fatty acid - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Green Way for the Synthesis of Ester Oil by an Ionic Liquid as Both a Catalyst and Lubricant Additive - Green Chemical Technology - Full-Text HTML - SCIEPublish [sciepublish.com]
Safety Operating Guide
Ethyl 4-(2-ethoxyphenyl)-4-oxobutyrate proper disposal procedures
Operational Guide to the Safe Handling and Disposal of Ethyl 4-(2-ethoxyphenyl)-4-oxobutyrate
As a Senior Application Scientist, I recognize that chemical disposal is not merely a regulatory checkpoint—it is a critical extension of the experimental workflow. Ethyl 4-(2-ethoxyphenyl)-4-oxobutyrate is a valuable intermediate in pharmaceutical synthesis and drug development. However, its specific functional groups dictate strict handling and disposal protocols to prevent unintended laboratory incidents. This guide provides researchers with a self-validating, causality-driven framework for managing this compound from the benchtop to final destruction.
Chemical Profiling & Causality in Waste Management
To design an effective disposal strategy, we must first understand the physical and chemical properties of the substance.
Table 1: Physicochemical Properties of Ethyl 4-(2-ethoxyphenyl)-4-oxobutyrate
| Property | Value | Operational Implication |
| CAS Number | 39496-85-0 (1)[1] | Essential for accurate EPA/RCRA waste manifesting and tracking. |
| Molecular Formula | C14H18O4 (2)[2] | Non-halogenated; dictates standard organic incineration pathways. |
| Molecular Weight | 250.29 g/mol (1)[1] | High mass indicates lower volatility at room temperature. |
| Density | 1.083 g/cm³ (2)[2] | Sinks in aqueous mixtures; requires thorough agitation if neutralizing. |
| Boiling Point | 372.7 ºC at 760 mmHg (2)[2] | Low vapor pressure reduces inhalation risk but requires high-temp incineration. |
Mechanistic Causality in Handling: The presence of the ethyl ester linkage means this compound is highly susceptible to hydrolysis under strongly acidic or basic conditions. If inadvertently mixed with strong aqueous bases (e.g., NaOH waste), it will hydrolyze into 4-(2-ethoxyphenyl)-4-oxobutyric acid and ethanol. The generation of volatile ethanol in a sealed waste container increases vapor pressure, potentially leading to catastrophic container rupture. Therefore, maintaining a neutral pH in the waste stream is not just a recommendation; it is a physical necessity to prevent pressurization.
Self-Validating Disposal Methodologies
The following protocols are designed as self-validating systems. By incorporating verification steps directly into the workflow, we eliminate assumptions and ensure continuous safety.
Methodology A: Benchtop Waste Segregation and Bulking
Objective: Safely transfer benchtop waste into bulk institutional containers without triggering incompatible reactions.
-
Volume Verification: Inspect the primary "Non-Halogenated Organic Waste" High-Density Polyethylene (HDPE) carboy. Ensure it is less than 80% full.
-
Causality: Leaving 20% headspace accommodates potential thermal expansion and prevents over-pressurization during temporary storage.
-
-
The Aliquot Compatibility Test (Self-Validation): Before adding the ethyl 4-(2-ethoxyphenyl)-4-oxobutyrate waste, extract 1 mL from the bulk carboy into a borosilicate test tube. Add 1 mL of your current waste. Observe for 5 minutes.
-
Pass Condition: No temperature increase, color change, or gas evolution.
-
Fail Condition: Bubbling or heat generation indicates the bulk container holds incompatible chemicals (e.g., strong oxidizers or amines). Do not mix; start a new waste container.
-
-
pH Confirmation: Dip a pH test strip into the waste mixture. It must read between pH 6 and 8.
-
Causality: Confirms the absence of extreme pH environments, preventing the aforementioned ester hydrolysis and subsequent ethanol vapor generation.
-
-
Transfer: Use a grounded, wide-mouth funnel to pour the waste. Cap the carboy immediately to minimize environmental exposure and secondary contamination.
Methodology B: Spill Response and Decontamination
Objective: Contain and neutralize accidental releases while preventing drain and environmental contamination.
-
Perimeter Containment: Immediately surround the spill with an inert, non-combustible absorbent such as vermiculite or diatomaceous earth.
-
Causality: Because the compound's density (1.083 g/cm³) is greater than water[2], it will sink and pool in drain traps if washed with water, complicating environmental remediation. Solid containment is mandatory.
-
-
Absorption: Distribute the absorbent over the center of the spill and allow 10 minutes for complete capillary uptake.
-
Collection: Use non-sparking polypropylene scoops to transfer the saturated absorbent into a solid waste container explicitly labeled "Contaminated Solid Organic Waste."
-
Surface Decontamination: Wash the affected surface with a 5% laboratory detergent solution, followed by a water rinse. Collect all rinsate using absorbent pads, as the rinsate now contains trace organics and cannot be poured down the sink.
Logistical Workflow for Final Destruction
Once the waste leaves the laboratory, it enters the institutional logistics chain. The standard and safest method for disposing of ethyl 4-(2-ethoxyphenyl)-4-oxobutyrate is high-temperature incineration. Because it lacks halogens, it does not risk generating toxic dioxins during combustion, making it suitable for standard non-halogenated organic incineration protocols.
Workflow for the segregation and disposal of non-halogenated organic ester waste.
Conclusion
Proper chemical disposal requires the same rigorous scientific logic applied to the synthesis itself. By understanding the physicochemical properties of ethyl 4-(2-ethoxyphenyl)-4-oxobutyrate—specifically its density, boiling point, and ester reactivity—researchers can implement self-validating protocols that ensure absolute safety. This proactive, causality-driven approach builds a culture of trustworthiness and operational excellence in the laboratory.
References
-
Title: 39496-85-0_ETHYL 4-(2-ETHOXYPHENYL)-4-OXOBUTYRATE Source: ChemSrc URL: [Link]
Sources
Essential Safety and Operational Guide for Handling Ethyl 4-(2-ethoxyphenyl)-4-oxobutyrate
This guide provides comprehensive safety protocols and operational procedures for the handling of Ethyl 4-(2-ethoxyphenyl)-4-oxobutyrate (CAS No. 39496-85-0). As a trusted partner in your research and development endeavors, we are committed to providing value beyond the product itself by ensuring you have the critical information needed for safe and effective laboratory operations. The following procedures are based on established best practices for handling similar chemical compounds and are designed to empower you with the knowledge to maintain a safe research environment.
Disclaimer: As of the date of this publication, a specific Safety Data Sheet (SDS) for Ethyl 4-(2-ethoxyphenyl)-4-oxobutyrate was not publicly available. The following recommendations are synthesized from the safety data of structurally similar compounds, including various substituted phenyl oxobutyrates. It is imperative to handle this compound with the assumption that it may possess similar hazards.
Hazard Assessment and Core Safety Principles
Ethyl 4-(2-ethoxyphenyl)-4-oxobutyrate is a substituted aromatic ketone and ester. Compounds within this class are generally considered to be irritants. Based on data from analogous compounds, the primary hazards are expected to be:
-
Skin Irritation: Prolonged or repeated contact may cause redness, itching, or inflammation.[1][2]
-
Eye Irritation: Direct contact with the eyes can cause serious irritation.[1][2]
-
Respiratory Tract Irritation: Inhalation of mists or vapors may irritate the respiratory system.[2][3]
Given these potential hazards, a proactive and cautious approach is paramount. All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Personal Protective Equipment (PPE): Your First Line of Defense
The appropriate selection and consistent use of PPE are non-negotiable for safeguarding against chemical exposure.
| Protection Type | Recommended Equipment | Specifications and Rationale |
| Eye and Face Protection | Safety Goggles with Side Shields or a Face Shield | Must conform to EN 166 (EU) or NIOSH (US) standards. This is critical to protect against accidental splashes.[4] For larger quantities or when there is a significant risk of splashing, a face shield should be worn in addition to safety goggles. |
| Hand Protection | Chemical-resistant Gloves | Handle with gloves that have been inspected prior to use. Nitrile gloves are suitable for incidental contact, but for prolonged handling, more robust options like butyl rubber or Viton™ should be considered. Always wash and dry hands after removing gloves. |
| Skin and Body Protection | Flame-resistant Laboratory Coat and Closed-toe Shoes | A lab coat will protect against incidental skin contact and prevent contamination of personal clothing. Closed-toe shoes are a mandatory safety standard in any laboratory setting. For larger scale operations, a chemically resistant apron is also recommended. |
| Respiratory Protection | Vapor Respirator | If exposure limits are exceeded or if irritation is experienced, a full-face respirator with appropriate cartridges should be used.[4] This is especially important when handling the material outside of a fume hood or in case of a spill. |
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic workflow is essential to minimize the risk of exposure and other laboratory accidents.
3.1. Preparation and Weighing
-
Fume Hood: All manipulations of Ethyl 4-(2-ethoxyphenyl)-4-oxobutyrate, including weighing and transferring, must be performed in a certified chemical fume hood.
-
PPE Inspection: Before commencing any work, meticulously inspect all PPE for any signs of damage.
-
Work Area Decontamination: Ensure the work area within the fume hood is clean and free of any incompatible materials.
-
Weighing: Utilize a disposable weigh boat or a tared, dedicated container for weighing the chemical to prevent cross-contamination.
3.2. Dissolution and Reaction Setup
-
Solvent Addition: When dissolving the compound, add the solvent slowly to prevent splashing.
-
Vessel Sealing: Ensure that the reaction vessel is properly sealed to prevent the escape of vapors.
-
Labeling: Clearly label all vessels containing the compound with its full name and any known hazard warnings.
Emergency Preparedness: Responding to Accidental Exposure
In the event of an accidental exposure, immediate and appropriate first aid is crucial.
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes while removing any contaminated clothing.[2] If irritation persists, seek medical attention.
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids.[1] Seek immediate medical attention.
-
Inhalation: Move the individual to an area with fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[1][2]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Spill Management and Disposal Plan
A clear and actionable plan for both spill cleanup and waste disposal is a critical component of laboratory safety.
5.1. Spill Containment and Cleanup
-
Evacuate: In the case of a significant spill, evacuate all non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated, and if safe to do so, increase the ventilation.
-
Absorb: For liquid spills, use an inert absorbent material such as sand, vermiculite, or a commercial absorbent pad.
-
Collect: Carefully collect the absorbed material and place it into a suitable, labeled container for hazardous waste disposal.[4]
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent and then with soap and water.
5.2. Waste Disposal
-
Chemical Waste: All waste containing Ethyl 4-(2-ethoxyphenyl)-4-oxobutyrate must be disposed of as hazardous chemical waste.
-
Containers: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The rinsed containers can then be disposed of according to local regulations.
-
Consult Regulations: Always adhere to local, state, and federal regulations for the disposal of chemical waste. When in doubt, consult with your institution's environmental health and safety (EHS) department.
Visual Workflow for Safe Handling
The following diagram outlines the key stages and decision points for the safe handling of Ethyl 4-(2-ethoxyphenyl)-4-oxobutyrate.
Caption: Safe handling workflow for Ethyl 4-(2-ethoxyphenyl)-4-oxobutyrate.
References
-
AA Blocks. ethyl 4-(2-ethoxyphenyl)-4-oxobutyrate. Retrieved from [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
